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  • Product: 4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
  • CAS: 1989-50-0

Core Science & Biosynthesis

Foundational

pKa Value and Acidity of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid: A Comprehensive Guide to Field Effects in Rigid Aliphatic Systems

Executive Summary In the realm of physical organic chemistry and rational drug design, understanding how molecular structure dictates acidity is paramount. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, understanding how molecular structure dictates acidity is paramount. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) serves as a critical benchmark molecule. By locking a carboxylic acid and a bromine atom at opposite ends of a rigid, saturated bicyclic cage, researchers can completely isolate through-space (field) and through-bond (inductive) electronic effects from π -conjugation (resonance).

This technical whitepaper provides an in-depth analysis of the acidity of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, detailing its quantitative pKa​ values, the thermodynamic causality behind its ionization, and a self-validating experimental protocol for potentiometric determination.

Structural Mechanics: The Elimination of Resonance

To accurately measure the pure polar effect of a halogen substituent, one must eliminate resonance. In standard aromatic systems (like 4-bromobenzoic acid), the bromine atom exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect via the π -system.

The bicyclo[2.2.2]octane framework solves this problem. As established in the seminal work by, the saturated sp3 -hybridized carbon cage strictly forbids π -electron delocalization. The 4-bromo substituent and the 1-carboxylic acid group are held at a fixed internuclear distance and angle. Consequently, any shift in the pKa​ relative to the parent compound is exclusively driven by the pure polar effect of the bromine atom.

Logic Substituent 4-Bromo Substituent (Strong Dipole) Cage Bicyclo[2.2.2]octane Cage (Rigid, Saturated) Substituent->Cage Attached to FieldEffect Through-Space Field Effect (Dipole-Ion Interaction) Cage->FieldEffect Transmits via cavity InductiveEffect Through-Bond Inductive Effect (Sigma Polarization) Cage->InductiveEffect Transmits via bonds Resonance Resonance Effect (Strictly Eliminated) Cage->Resonance Prevents Acidity Thermodynamic Stabilization (Lower pKa: 6.08) FieldEffect->Acidity Dominant driver InductiveEffect->Acidity Minor driver

Mechanistic flow of polar field effects driving the acidity of the 4-bromo bicyclic system.

Thermodynamic Causality: Field vs. Inductive Effects

Why is 4-bromobicyclo[2.2.2]octane-1-carboxylic acid significantly more acidic than its unsubstituted parent? The causality lies in electrostatic thermodynamics, best described by the Kirkwood-Westheimer model .

When the carboxylic acid ionizes, it forms a carboxylate anion ( COO− ). The highly electronegative bromine atom creates a strong C−Br bond dipole. This dipole generates an electrostatic field that propagates primarily through the low-dielectric molecular cavity (the Through-Space Field Effect ) and, to a lesser extent, through the polarized σ -bonds (the Through-Bond Inductive Effect ). The positive end of the C−Br dipole electrostatically stabilizes the negative charge of the conjugate base. This thermodynamic stabilization lowers the free energy of the anion ( ΔG∘ ), shifting the equilibrium toward dissociation and thus lowering the pKa​ .

Quantitative Acidity Data

Because the rigid bicyclic cage is highly lipophilic, pure water cannot dissolve the neutral acid sufficiently for reliable titration. Therefore, the standard reference solvent for these measurements is 50% v/v aqueous ethanol at 25 °C.

As documented in the and primary literature, the introduction of the 4-bromo substituent drastically increases acidity compared to the parent compound.

Table 1: pKa​ Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Substituent (4-Position) pKa​ (50% v/v EtOH, 25°C) ΔpKa​ (relative to H)Electronic Character
-H (Parent) 6.750.00Reference
-OH 6.33-0.42EWG (Polar)
-CO 2​ Et 6.31-0.44EWG (Polar)
-Br (Target) 6.08 -0.67 Strong EWG
-CN 5.90-0.85Very Strong EWG

Note: EWG = Electron-Withdrawing Group. A lower pKa​ indicates a stronger acid. Data adapted from Roberts & Moreland.

Experimental Protocol: Potentiometric Determination

To ensure trustworthiness and scientific integrity, pKa​ determination must be executed as a self-validating system. The following protocol outlines the precise methodology for determining the pKa​ of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, explaining the causality behind each procedural choice.

Phase 1: System Validation

Before testing the target compound, the system must be validated using a known standard (e.g., benzoic acid) to confirm that the glass electrode responds accurately in the mixed solvent system.

  • Causality: Mixed solvents (like 50% ethanol) alter the activity of hydrogen ions and shift the liquid junction potential of the reference electrode. Calibrating the electrode exclusively in aqueous buffers will yield systemic errors.

Phase 2: Step-by-Step Titration Workflow
  • Solvent Preparation & Degassing: Prepare a 50% v/v mixture of absolute ethanol and ultra-pure water. Purge the solvent continuously with inert Nitrogen ( N2​ ) gas for 30 minutes.

    • Causality: Atmospheric CO2​ dissolves in mixed solvents to form carbonic acid, which artificially lowers the baseline pH and skews the titration curve.

  • Sample Dissolution: Dissolve exactly 0.100 mmol of in 50.0 mL of the degassed solvent.

  • Thermostatic Control: Place the titration vessel in a water-jacketed cell maintained at 25.0 ± 0.1 °C .

    • Causality: Acid dissociation is an enthalpy-driven equilibrium ($ \Delta G = -RT \ln K_a $). Temperature fluctuations will directly alter the measured pKa​ .

  • Titration Execution: Under a continuous N2​ blanket, titrate the solution using standardized 0.1 M KOH (prepared in 50% EtOH) in 0.05 mL increments. Allow 60 seconds between additions for electrode equilibration.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the exact equivalence point. The pH at exactly half the equivalence volume represents the apparent pKa​ (per the Henderson-Hasselbalch equation).

Workflow Start Compound Preparation 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid Solvent Solvent System 50% v/v Aqueous Ethanol Start->Solvent Temp Thermodynamic Control Equilibrate at 25.0 ± 0.1 °C Solvent->Temp Titration Potentiometric Titration Titrate with 0.1M KOH under N2 Temp->Titration Data Data Acquisition Record pH vs. Volume Titration->Data Analysis Henderson-Hasselbalch Analysis Calculate apparent pKa Data->Analysis

Self-validating potentiometric titration workflow for accurate pKa determination.

Implications in Modern Drug Development

For drug development professionals, the acidity of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid is highly relevant to bioisosterism .

Modern medicinal chemistry frequently replaces flat, metabolically vulnerable phenyl rings with 3D aliphatic cages like bicyclo[2.2.2]octane to increase the sp3 carbon fraction ( Fsp3​ ), thereby improving solubility and escaping "flatland." However, replacing an aromatic ring fundamentally alters the electronic environment of adjacent pharmacophores.

By utilizing the pKa​ shift data of the 4-bromo derivative ( ΔpKa​=−0.67 ), computational chemists can accurately calibrate Quantitative Structure-Activity Relationship (QSAR) models. This allows for the precise prediction of how halogen substituents will tune the pKa​ of basic amines or acidic groups across rigid 3D scaffolds, ultimately optimizing the oral bioavailability and membrane permeability of next-generation therapeutics.

References

  • Title : Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids Source : Journal of the American Chemical Society (1953) URL :[Link]

  • Title : Dissociation Constants for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Empirical and Theoretical Analysis Source : Journal of the American Chemical Society (1964) URL :[Link]

  • Title : pKa Data Compiled by R. Williams Source : Organic Chemistry Data / Hansreich Compilations URL :[Link]

  • Title : PubChem Compound Summary for CID 4318385, 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid Source : National Center for Biotechnology Information (NCBI) URL :[Link]

Exploratory

Comprehensive NMR Characterization of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid: A Structural and Mechanistic Guide

Executive Summary In modern drug discovery and physical organic chemistry, the bicyclo[2.2.2]octane scaffold is highly valued as a rigid, three-dimensional aliphatic bioisostere for phenyl rings. Among its derivatives, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and physical organic chemistry, the bicyclo[2.2.2]octane scaffold is highly valued as a rigid, three-dimensional aliphatic bioisostere for phenyl rings. Among its derivatives, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0)[1] stands out as a critical model compound. Because its sp3 -hybridized framework completely blocks resonance, it serves as an ideal system for isolating and quantifying through-space field effects and through-bond inductive (-I) effects.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule[2], detailing the causality behind the spectral data and providing a self-validating experimental protocol for accurate spectral acquisition.

Structural Geometry & The Hammett Connection

To interpret the NMR spectra of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, one must first understand its rigid C3v​ symmetry. The molecule consists of a bicyclic core with three identical ethylene bridges connecting the bridgehead carbons (C1 and C4).

In classic physical organic chemistry, Roberts and Moreland utilized this exact structural rigidity to refine the Hammett equation[3]. By measuring the reactivity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, they proved that aromatic π -electrons are not strictly necessary to transmit dipolar electrical effects. The rigid aliphatic spacer prevents resonance, meaning the deshielding observed in NMR—and the changes in pKa​ —are driven purely by inductive and field transmission[3].

Electronic_Effects Br Bromine (C4) Strong -I Effect Ring Bicyclo[2.2.2]octane Core Rigid Aliphatic Spacer Br->Ring Electron Withdrawal COOH Carboxylic Acid (C1) Ionizable Group Ring->COOH Inductive Shift Resonance Resonance Effects (Blocked by sp3 carbons) Ring->Resonance Blocked Inductive Field/Inductive Transmission (Through space & bonds) Ring->Inductive

Caption: Transmission of electronic effects across the rigid bicyclo[2.2.2]octane framework.

1 H NMR Spectroscopy: Multiplet Analysis & Causality

The C3v​ symmetry of the molecule renders the three ethylene bridges magnetically equivalent. Consequently, the 12 skeletal protons are divided into two distinct sets of 6 protons. The chemical shift gradient is dictated by the competing electronegativities of the C4-bromine and the C1-carboxylic acid.

Because bromine exerts a stronger localized inductive withdrawal than the carboxylic acid group, the methylene protons adjacent to the halogen (C3, C5, C8) are pulled further downfield compared to those adjacent to the carboxylate (C2, C6, C7). Based on highly analogous esterified derivatives[4], the 1 H NMR assignments in DMSO- d6​ are summarized below.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
-COOH ~12.20Broad Singlet (br s)1HHighly deshielded acidic proton undergoing rapid exchange.
C3, C5, C8 2.16 – 2.24Multiplet (m)6HMethylene protons adjacent to the highly electronegative Bromine (-I effect).
C2, C6, C7 1.85 – 1.92Multiplet (m)6HMethylene protons adjacent to the Carboxylic Acid; experiences weaker deshielding.

Note: The multiplets arise from complex higher-order AA′BB′ spin-spin coupling between the adjacent CH2​ groups within the rigid bicyclic framework.

13 C NMR Spectroscopy: Heavy Atom & Deshielding Effects

Carbon-13 NMR provides a direct readout of the localized electron density across the bicyclic core. The quaternary bridgehead carbons (C1 and C4) lack attached protons and rely entirely on the electronic influence of their direct substituents. The C4 carbon is heavily deshielded by the halogen heavy-atom effect, while the C1 carbon is deshielded by the carbonyl group.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality
C=O ~176.5Quaternary (C)Carbonyl carbon; heavily deshielded by the double-bonded oxygen.
C4 ~65.2Quaternary (C)Alpha to Bromine; strongly deshielded by the halogen's electron withdrawal.
C1 ~39.5Quaternary (C)Alpha to Carboxylic acid; moderate deshielding due to the adjacent carbonyl.
C3, C5, C8 ~34.1Methylene ( CH2​ )Beta to Bromine; reflects localized inductive withdrawal through the sp3 bonds.
C2, C6, C7 ~28.4Methylene ( CH2​ )Beta to Carboxylic acid; falls within the standard aliphatic range.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. Failing to account for the long longitudinal relaxation times ( T1​ ) of the quaternary C1 and C4 carbons will result in severe signal attenuation, making structural verification impossible.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg (for 1 H) or 60–80 mg (for 13 C) of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution to maintain magnetic homogeneity.

  • Locking and Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of DMSO- d6​ (39.5 ppm). Automatically tune and match the probe to the exact impedance of the sample.

  • Shimming: Perform automated gradient shimming (Z1-Z5) to achieve a sharp, symmetrical solvent residual peak. A poorly shimmed magnet will artificially broaden the complex multiplets at 1.88 and 2.20 ppm.

  • 1 H Acquisition: Run a standard 1D proton sequence with 16 scans. Set the relaxation delay ( d1​ ) to 2 seconds to ensure quantitative integration of the 6H multiplets.

  • 13 C Acquisition: Run a proton-decoupled 13 C sequence (e.g., WALTZ-16 decoupling). Set the number of scans to ≥1024 . Critical Step: Set the relaxation delay ( d1​ ) to at least 2–3 seconds. The quaternary C1 and C4 carbons lack dipole-dipole relaxation from attached protons; a short d1​ will cause these peaks to disappear into the baseline.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase correct manually to ensure flat baselines for accurate multiplet integration.

NMR_Workflow A Sample Preparation (20-60mg in DMSO-d6) B Lock, Tune & Shim (Deuterium Lock) A->B C 1H NMR Acquisition (ns=16, d1=2s) B->C D 13C NMR Acquisition (ns=1024, C-H decoupled) B->D E Fourier Transform & Phase Correction C->E D->E F Signal Integration & Multiplet Analysis E->F

Caption: Workflow for high-resolution NMR acquisition and spectral processing.

References[2] Title: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid | CID 4318385

Sources

Foundational

Escaping Flatland: 3D Conformation, Crystallographic Validation, and Application of Bicyclo[2.2.2]octane Derivatives in Drug Design

Executive Summary The over-reliance on flat, two-dimensional aromatic rings in medicinal chemistry has historically contributed to high attrition rates in drug development due to poor aqueous solubility, excessive lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The over-reliance on flat, two-dimensional aromatic rings in medicinal chemistry has historically contributed to high attrition rates in drug development due to poor aqueous solubility, excessive lipophilicity, and off-target toxicity (e.g., hERG inhibition)[1]. To combat these liabilities, structural biologists and medicinal chemists have pivoted toward 3D-rich, saturated bioisosteres. Among these, the bicyclo[2.2.2]octane (BCO) scaffold and its heteroatom derivatives (e.g., 2-oxabicyclo[2.2.2]octane) have emerged as premier replacements for the para-substituted phenyl ring[2][3].

This whitepaper provides an in-depth technical analysis of the 3D conformation, geometric profiling, and solid-state crystallographic behavior of BCO derivatives, culminating in actionable protocols for drug development professionals.

Geometric Profiling and the 3D Conformation of BCO

The fundamental utility of BCO lies in its ability to mimic the spatial vectors of a para-phenyl (p-Ph) ring while drastically altering the molecule's physicochemical profile. The fraction of sp³ hybridized carbons ( Fsp3​ ) for BCO is 1.0, compared to 0.0 for the planar phenyl ring[1].

Structural Parameters and the "Twisted" Conformation

While often depicted as a perfectly symmetrical ( D3h​ ) rigid cage, high-resolution X-ray crystallography reveals that the BCO skeleton natively adopts a slightly twisted conformation ( D3​ symmetry)[4].

  • Causality: If the BCO cage were perfectly eclipsed, the C-H bonds on the three parallel ethylene bridges (-CH2-CH2-) would suffer from severe steric and torsional (Pitzer) strain. To relieve this eclipsing strain, the framework twists slightly, resulting in C-C bond lengths that typically range from 1.525 Å to 1.552 Å[4].

  • Bridgehead Distance: The distance between the connecting bridgehead carbons (C1 and C4) in BCO is approximately 2.60 Å. This is geometrically homologous to the 2.82 Å distance across a para-phenyl group, making it a superior spatial match compared to smaller bioisosteres like bicyclo[1.1.1]pentane (BCP)[1].

The 2-Oxa-BCO Innovation

A known liability of replacing a phenyl ring with a purely aliphatic BCO is a potential increase in lipophilicity. To counteract this, 2-oxabicyclo[2.2.2]octane (2-oxa-BCO) was developed[3][5]. By embedding an oxygen atom into the bicyclic framework, the dipole moment is restored, and the molecule gains a hydrogen-bond acceptor.

Table 1: Geometric and Physicochemical Comparison of para-Phenyl Bioisosteres

Bioisostere ScaffoldBridgehead Distance (Å) Fsp3​ Effect on Lipophilicity (clogP)Effect on Aqueous Solubility
para-Phenyl (Baseline) 2.820.00BaselineBaseline
Bicyclo[1.1.1]pentane (BCP) 1.851.00DecreasesIncreases
Cubane 2.721.00VariableDecreases
Bicyclo[2.2.2]octane (BCO) 2.601.00IncreasesDecreases
2-Oxa-bicyclo[2.2.2]octane 2.54 - 2.561.00DecreasesIncreases

Data synthesized from crystallographic and physicochemical profiling of Imatinib analogs[1][3].

Bioisosteric Replacement Workflow

When optimizing a lead compound, the decision to utilize a BCO derivative must be driven by specific physicochemical liabilities. The logic tree below outlines the strategic implementation of these 3D scaffolds.

G A Target Drug (High Aromaticity) B Identify p-Phenyl Liability A->B Toxicity/Solubility Issues C Select 3D Bioisostere B->C Fsp3 Optimization D Bicyclo[2.2.2]octane (Higher Lipophilicity) C->D E 2-Oxa-BCO (Improved Solubility) C->E F Crystallographic Validation (Conformation Check) D->F E->F

Fig 1. Decision tree for bioisosteric replacement of p-phenyl rings using BCO derivatives.

Case Study (Imatinib): Replacing the para-substituted phenyl ring in the anticancer drug Imatinib with standard BCO decreased water solubility from 351 µM to 113 µM. However, substituting it with 2-oxa-BCO restored the solubility to 389 µM while successfully reducing the overall clogP from 4.5 to 3.6, demonstrating the profound causal impact of the heteroatom insertion[2][3].

X-Ray Crystallography of BCO Derivatives

Validating the conformation of a BCO-integrated drug candidate requires rigorous X-ray crystallography. BCO derivatives present a unique crystallographic challenge: Solid-State Dynamics .

Because of their globular shape and low moment of inertia, BCO cages act as "molecular rotors." At room temperature, the BCO framework can undergo ultra-fast Brownian rotation within the crystal lattice at gigahertz (GHz) frequencies[6][7]. If not properly managed, this dynamic averaging manifests as severe positional disorder in the electron density map, obscuring the true twisted conformation.

Standardized Crystallographic Protocol

XRay S1 1. Crystallization (Slow Evaporation) S2 2. Crystal Mounting (Cryoloop, 110K-200K) S1->S2 S3 3. Data Collection (Mo Kα Radiation) S2->S3 S4 4. Structure Solution (Direct Methods) S3->S4 S5 5. Refinement (Least-Squares on F²) S4->S5

Fig 2. Step-by-step X-ray crystallography workflow for BCO derivatives.

Step 1: Crystal Growth and Selection

  • Action: Dissolve the BCO derivative in a minimal amount of a binary solvent system (e.g., methanol/ethyl acetate) and allow for slow evaporation at room temperature[8].

  • Causality: BCO derivatives are highly symmetric and prone to twinning. A slow evaporation rate ensures ordered nucleation, minimizing lattice defects.

Step 2: Harvesting and Cryoprotection

  • Action: Coat the selected crystal in a perfluoropolyether (e.g., Paratone-N) and mount it on a cryoloop. Immediately transfer to the diffractometer under a steady 110 K – 200 K nitrogen stream[7][9].

  • Causality: Flash-cooling freezes out the GHz rotational dynamics. This induces an order-disorder phase transition, trapping the molecule in its true, localized ground-state conformation so the atomic coordinates can be accurately mapped[7].

Step 3: X-Ray Data Collection

  • Action: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer (e.g., Rigaku R-AXIS RAPID-S)[4].

  • Causality: Mo Kα is chosen over Cu Kα to minimize absorption effects and achieve higher resolution (higher sinθ/λ ), which is critical for resolving the subtle 1.525–1.552 Å C-C bond length variations inherent to the twisted BCO core[4].

Step 4: Integration and Absorption Correction

  • Action: Perform multi-scan absorption correction[4].

  • Causality: Corrects for the path-length differences of X-rays through the irregularly shaped crystal, ensuring structure factor amplitudes ( ∣F∣ ) are strictly proportional to electron density.

Step 5: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4].

  • Self-Validating Check: Inspect the thermal ellipsoids ( Ueq​ ) of the BCO carbon atoms. If the ellipsoids are highly elongated perpendicular to the bridgehead axis, the cooling was insufficient to arrest the rotor dynamics. The protocol must be aborted and restarted at a lower temperature (e.g., 90 K) to ensure structural trustworthiness.

Conclusion

The integration of bicyclo[2.2.2]octane and its hetero-derivatives represents a paradigm shift in rational drug design. By understanding the causal relationships between their 3D twisted conformation, ultra-fast solid-state dynamics, and resulting physicochemical properties, researchers can effectively utilize these scaffolds to rescue failing drug candidates from the pitfalls of "flatland."

References

  • Levterov, V. V., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (2023). [Link]

  • Baran, A., et al. rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate. Acta Crystallographica Section E: Structure Reports Online (2010). [Link]

  • Google Patents. US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • ConnectSci. The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Chiral, Non-Racemic, and Polysubstituted Bicyclo[2.2.2]octane-2,3-diols. [Link]

  • Garcia-Garibay, M. A., et al. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group That Rotates Faster than Smaller Methyl and Methoxy Groups. Journal of the American Chemical Society (2015). [Link]

  • Lemouchi, C., et al. Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites. Journal of the American Chemical Society (2011). [Link]

Sources

Exploratory

Physicochemical Properties and Mechanistic Profiling of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Executive Summary In modern medicinal chemistry and physical organic chemistry, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) serves a dual purpose. For drug development professionals, it is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and physical organic chemistry, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) serves a dual purpose. For drug development professionals, it is a highly valuable three-dimensional bioisostere for para-substituted phenyl rings, offering improved metabolic stability and solubility. For physical organic chemists, it is the quintessential mechanistic probe. First popularized by Roberts and Moreland in 1953[1], this rigid, highly symmetrical molecule perfectly isolates the inductive/field effect from the pi-electron resonance effect, allowing researchers to study electronic transmission through saturated systems[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its unique structural behavior, and self-validating protocols for its experimental characterization.

Structural & Physicochemical Profile

The bicyclo[2.2.2]octane core is a rigid, aliphatic cage. Because the distance between the 1- and 4- positions in this cage is nearly identical to the distance between the 1- and 4- positions of a benzene ring, it serves as a direct aliphatic analog to p-bromobenzoic acid[2].

Quantitative Data Summary
PropertyValueCausality / Scientific Significance
Molecular Weight 233.10 g/mol Compliant with Lipinski’s Rule of 5; optimal for small-molecule drug design[3].
Exact Mass 232.01 DaCrucial for high-resolution mass spectrometry (HRMS) isotopic validation[3].
XLogP3 1.9The high sp3 carbon fraction ( Fsp3​ ) provides lipophilicity comparable to phenyl rings but with superior aqueous solubility profiles[3].
Topological Polar Surface Area (TPSA) 37.3 ŲHighly favorable for membrane permeability, allowing for potential blood-brain barrier (BBB) penetration[3].
Melting Point 268–270 °CExceptionally high due to rigid molecular symmetry, strong intermolecular hydrogen-bonded acid dimers, and C-Br dipole alignment in the crystal lattice[4].

Mechanistic Significance: The Field Effect Paradigm

In aromatic systems like p-bromobenzoic acid, the electronic effect of the bromine atom on the carboxylic acid is a convoluted mixture of the electron-withdrawing inductive effect ( −I ) and the electron-donating resonance effect ( +R ) through the pi-cloud.

4-Bromobicyclo[2.2.2]octane-1-carboxylic acid eliminates the resonance variable entirely[5]. The bicyclic cage contains only sigma bonds. Therefore, the electronegative bromine atom stabilizes the carboxylate anion strictly through two mechanisms:

  • Through-Bond Inductive Effect: Polarization of the rigid sigma-bond framework.

  • Through-Space Field Effect: Electrostatic interaction transmitted directly through the empty cavity of the bicyclic cage and the surrounding solvent[6].

FieldEffect Br Bromine (-I Effect) Core Bicyclo[2.2.2]octane (Rigid sp3 Cavity) Br->Core Inductive Pull COOH Carboxylic Acid (Ionization Site) Core->COOH Through-Space Field

Figure 1: Inductive field effect transmitted through the rigid bicyclo[2.2.2]octane cavity.

Self-Validating Experimental Protocols

To accurately characterize the physicochemical properties of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, experimental workflows must account for its high lipophilicity and rigid crystal lattice. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Precision Potentiometric pKa​ Determination

Causality behind the method: Because the bicyclic core is highly lipophilic, the compound exhibits poor solubility in pure water, which can lead to premature precipitation during titration and skewed pKa​ values. To solve this, Roberts and Moreland established the standard of using a 50% (by volume) aqueous ethanol solution[5].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step 1): Calibrate the pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Perform a blank titration on 50 mL of the 50% aq. ethanol solvent using 0.01 M KOH to establish the background solvent ionization curve.

  • Standard Validation (Self-Validation Step 2): Titrate a known reference standard (e.g., benzoic acid) under identical conditions. The experimental pKa​ of benzoic acid in 50% EtOH should read approximately 5.73. If it deviates, apply a correction factor to the system.

  • Sample Preparation: Dissolve exactly 0.5 mmol of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in 50 mL of 50% aq. ethanol.

  • Titration: Maintain the solution at a constant 25.0 ± 0.1 °C under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the pH). Titrate with standardized 0.01 M KOH in 0.1 mL increments.

  • Data Acquisition: Record the pH after each addition once the reading stabilizes. Calculate the pKa​ at the half-equivalence point using the Henderson-Hasselbalch equation, subtracting the blank solvent baseline.

Protocol A System Calibration (Blank Titration) B Sample Prep (50% aq. EtOH) A->B C Titration (0.01M KOH, 25°C) B->C D Data Acquisition (pH vs. Vol) C->D E Self-Validation (Benzoic Acid Std) D->E

Figure 2: Self-validating potentiometric pKa determination workflow in mixed solvent systems.

Protocol B: Crystallization and Melting Point Validation

Causality behind the method: The reported melting point of 268–270 °C is unusually high for a 233 Da molecule[4]. This is driven by the highly symmetrical D3h​ -derived geometry of the cage, which packs densely into the crystal lattice, reinforced by hydrogen-bonded carboxylic acid dimers. Validating this requires ensuring no solvent molecules are trapped in the rigid lattice (solvates).

Step-by-Step Methodology:

  • Recrystallization: Dissolve the crude solid in boiling absolute ethanol. Slowly cool to room temperature, then to 4 °C to induce crystallization.

  • Desiccation: Filter the crystals and dry them under a high vacuum (0.1 torr) at 60 °C for 12 hours. Crucial: The rigid cage can trap ethanol; vacuum drying prevents artificial melting point depression.

  • Thermal Analysis (Self-Validation): Run a Differential Scanning Calorimetry (DSC) scan from 50 °C to 300 °C at 10 °C/min.

  • Interpretation: A single, sharp endothermic peak at 268–270 °C confirms phase purity. The presence of a broad peak around 70–80 °C indicates trapped solvent, requiring repeating Step 2.

Applications in Modern Drug Development

In contemporary drug discovery, the 4-bromobicyclo[2.2.2]octane-1-carboxylic acid framework is utilized as a premium bioisostere. By replacing a flat, sp2 -hybridized p-bromophenyl ring with this sp3 -rich bicyclic cage, medicinal chemists can:

  • Increase target specificity: The 3D bulk prevents the molecule from intercalating into off-target planar binding sites (e.g., hERG channels or DNA).

  • Evade Phase I Metabolism: The saturated cage lacks the pi-electrons required for rapid cytochrome P450-mediated epoxidation, drastically extending the drug's pharmacokinetic half-life.

References

  • PubChem Compound Summary for CID 4318385, 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information.[Link]

  • Electrical effects of substituent groups in saturated systems. Reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Roberts, J. D., & Moreland, W. T. Journal of the American Chemical Society (1953).[Link]

  • Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives. ACS Omega (2017).[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Profiling of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Executive Summary & Structural Significance 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (Molecular Formula: C9H13BrO2) is a highly rigid, bridgehead-substituted bicyclic compound. In contemporary medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (Molecular Formula: C9H13BrO2) is a highly rigid, bridgehead-substituted bicyclic compound. In contemporary medicinal chemistry, the bicyclo[2.2.2]octane scaffold is strategically deployed as a metabolically stable bioisostere for phenyl rings or tert-butyl groups[1][2]. The rigid three-dimensional framework allows for precise spatial orientation of pharmacophores, improving pharmacokinetic profiles by resisting enzyme-mediated oxidation[2][3].

From a physicochemical standpoint, the presence of the electronegative bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect through the rigid sigma framework[4][5]. This C-Br dipole transmission significantly increases the acidity of the C1 carboxylic acid compared to acyclic analogs (e.g., 5-bromopentanoic acid)[4][5]. Accurate determination of its molecular weight and exact mass is a critical quality control step, ensuring the correct incorporation of this bioisostere during synthetic workflows[3].

Theoretical Mass Parameters: Average vs. Exact Mass

In mass spectrometry (MS) and synthetic chemistry, distinguishing between the average molecular weight and the exact monoisotopic mass is paramount.

  • Average Molecular Weight (233.10 g/mol ) : This value is calculated using the weighted average of all naturally occurring isotopes. It is primarily used for stoichiometric calculations during bulk synthesis.

  • Exact Monoisotopic Mass (232.00989 Da) : This value is calculated using the exact mass of the most abundant, stable isotope for each constituent element (e.g., ^12C, ^1H, ^16O, and ^79Br)[6]. High-resolution mass spectrometry (HRMS) measures this exact mass to confirm elemental composition[3].

Because bromine exists naturally as two major isotopes—^79Br (~50.69%) and ^81Br (~49.31%)—the mass spectrum of this compound will exhibit a characteristic 1:1 doublet separated by approximately 2 Da.

Mass_Logic Formula C9H13BrO2 AvgMass Average Molecular Weight 233.10 g/mol (Isotopic Averages) Formula->AvgMass MonoMass Exact Monoisotopic Mass 232.00989 Da (Most Abundant Isotopes) Formula->MonoMass Iso79 79Br Isotope (50.69% Abundance) AvgMass->Iso79 Iso81 81Br Isotope (49.31% Abundance) AvgMass->Iso81 MonoMass->Iso79 Calculated with

Caption: Logical derivation of average vs. exact monoisotopic mass for C9H13BrO2.

Quantitative Data: Adduct Profiling

Depending on the ionization mode, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid forms various adducts. The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive and reliable method, yielding the [M-H]⁻ ion[6].

Table 1: Theoretical Exact Mass and Adducts for C9H13BrO2

Parameter / AdductExact Mass (m/z)Predicted CCS (Ų)Ionization Mode
Monoisotopic Mass (Neutral) 232.00989 DaN/AN/A
[M-H]⁻ 231.00261145.9Negative (ESI-)
[M+HCOO]⁻ 277.00809155.6Negative (ESI-)
[M+H]⁺ 233.01717147.3Positive (ESI+)
[M+Na]⁺ 254.99911155.2Positive (ESI+)
[M+NH4]⁺ 250.04371175.4Positive (ESI+)

Data derived from PubChemLite predicted collision cross-section (CCS) and exact mass databases[6]. Note: Values represent the ^79Br isotopologue.

Experimental Protocol: LC-HRMS Exact Mass Validation

To achieve mass accuracy within < 2 ppm—the standard required for peer-reviewed validation—the following self-validating protocol is recommended[3].

HRMS_Workflow Sample 1. Sample Preparation (Internal Std Addition) LC 2. UHPLC Separation (C18 Column) Sample->LC ESI 3. ESI- Ionization (Forms [M-H]-) LC->ESI HRMS 4. Orbitrap Mass Analysis (R > 100,000) ESI->HRMS Data 5. Isotopic Pattern Analysis (79Br / 81Br Doublet) HRMS->Data

Caption: LC-HRMS workflow for exact mass determination of brominated bicyclic compounds.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Calibration

  • Action : Dissolve the compound in LC-MS grade methanol to a concentration of 1 µg/mL. Spike the sample with a known internal mass calibrant (e.g., sodium formate cluster).

  • Causality : The internal calibrant provides a continuous lock-mass reference during the run. This corrects for instrumental drift in real-time, ensuring the exact mass measurement remains within the strict < 2 ppm error threshold required to unequivocally confirm the C9H13BrO2 formula.

Step 2: Chromatographic Separation (UHPLC)

  • Action : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality : UHPLC separates the target analyte from synthetic byproducts (such as unbrominated bicyclic precursors or unreacted starting materials). This prevents ion suppression at the source and ensures a clean, high-fidelity spectrum[3].

Step 3: Electrospray Ionization (ESI-)

  • Action : Operate the ESI source in negative ion mode.

  • Causality : The C1 carboxylic acid group has an enhanced acidity due to the C-Br dipole[4][5]. ESI- efficiently deprotonates the acid to form the[M-H]⁻ ion, avoiding the complex sodium/potassium adducts often seen in positive mode, thereby simplifying spectral interpretation[6].

Step 4: High-Resolution Mass Analysis

  • Action : Acquire data using an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolving power (R) of > 100,000 at m/z 200.

  • Causality : High resolving power is necessary to separate the target [M-H]⁻ ion from isobaric background interferences. This allows for the precise measurement of the 231.00261 Da peak[6].

Step 5: Isotopic Pattern Validation

  • Action : Compare the experimental isotopic distribution against the theoretical model.

  • Causality : The presence of the ~1:1 intensity ratio between m/z 231.00 (^79Br) and 233.00 (^81Br) acts as a self-validating internal check. This uniquely diagnostic pattern unequivocally confirms the presence of exactly one bromine atom in the intact molecule, validating both the exact mass and the elemental composition.

Conclusion

The precise determination of the molecular weight and exact mass of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid relies heavily on understanding its structural nuances. The rigid bicyclic core and the strongly inductive bromine atom dictate its ionization behavior[4][5]. By utilizing a self-validating LC-HRMS protocol in negative ESI mode, researchers can accurately confirm the exact monoisotopic mass (232.00989 Da), ensuring the integrity of this critical bioisosteric building block in drug discovery pipelines[1][2].

References

  • Title: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid Source: PubChem Compound Database (National Center for Biotechnology Information) URL: [Link]

  • Title: 4-bromobicyclo[2.2.2]octane-1-carboxylic acid - Structural Information and Adducts Source: PubChemLite (Université du Luxembourg / LCSB) URL: [Link]

  • Title: Organic Chemistry - A Modern Approach Volume-I (Nimai Tewari) Source: Scribd URL: [Link]

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Data (SDS), and Experimental Handling of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Executive Summary For researchers and drug development professionals, rigid bicyclic scaffolds offer unique geometric and electrostatic properties that are invaluable in physical organic chemistry and bioisosteric drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, rigid bicyclic scaffolds offer unique geometric and electrostatic properties that are invaluable in physical organic chemistry and bioisosteric drug design. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) is a premier example of such a scaffold. This whitepaper provides an in-depth technical analysis of its structural mechanics, comprehensive safety and toxicity data, and field-proven experimental protocols designed with self-validating safeguards.

Structural Mechanics and the "Field Effect"

Understanding the physicochemical behavior of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid requires analyzing its rigid 3D geometry. The bicyclo[2.2.2]octane system forces the molecule into an eclipsed conformation, locking the spatial relationship between the electron-withdrawing bromine atom at the C4 position and the carboxylic acid group at the C1 position[1].

Unlike flexible aliphatic chains (e.g., 5-bromopentanoic acid) where the molecule can adopt conformations that point the C-Br dipole away from the acidic proton, the rigid bicyclic framework prevents such conformational adaptation[1]. This structural rigidity allows the electrostatic influence of the C-Br dipole to be transmitted directly through space and the molecular cavity—a phenomenon known as the field effect [1]. Consequently, this through-space electron withdrawal stabilizes the conjugate base, making 4-bromobicyclo[2.2.2]octane-1-carboxylic acid a considerably stronger acid than its acyclic counterparts[1].

Comprehensive Safety Data and Toxicity Profile (SDS)

The safety profile of this compound is directly dictated by its molecular structure. The carboxylic acid moiety acts as a localized proton donor capable of denaturing proteins upon contact with mucosal membranes, while the highly lipophilic bicyclic core enhances the potential for dermal penetration.

According to standardized Safety Data Sheets (SDS) and the Globally Harmonized System (GHS), the compound carries the signal word "Warning" [2],[3].

Hazard Statements (GHS Classification)
  • H302: Harmful if swallowed[3].

  • H315: Causes skin irritation (Skin Irrit. 2)[2].

  • H319: Causes serious eye irritation (Eye Irrit. 2A)[2].

  • H335: May cause respiratory irritation (STOT SE 3)[2].

Quantitative Data Summary

To facilitate easy comparison and risk assessment during experimental design, the core physicochemical and safety parameters are summarized below.

ParameterValue / DescriptionSource
Chemical Name 4-bromobicyclo[2.2.2]octane-1-carboxylic acid[2]
CAS Number 1989-50-0[2],[3]
Molecular Formula C9H13BrO2[2],[3]
Molecular Weight 233.11 g/mol [3]
Physical Form Solid[3]
Purity ≥ 97%[3]
GHS Signal Word Warning[2],[3]

Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind each step and implementing self-validating systems to ensure data integrity and operator safety.

Protocol: Safe Handling and Solution Preparation

Causality: The compound is supplied as a solid[3], presenting an inhalation hazard (H335) through aerosolized dust[2]. Furthermore, its lipophilicity necessitates strict barrier protection against dermal absorption (H315)[2].

Self-Validating Workflow:

  • Environmental Validation: Before opening the container, verify the face velocity of the chemical fume hood using a calibrated anemometer (target: 0.4–0.6 m/s). This ensures adequate capture of any aerosolized particulates.

  • PPE Verification: Don chemical-resistant goggles and a lab coat. Implement a double-gloving technique using nitrile gloves. Self-Validation: Prior to donning, inflate the outer gloves manually to inspect for micro-tears that could compromise the barrier.

  • Transfer & Weighing: Use an anti-static weighing boat to prevent the solid from aerosolizing due to static repulsion. Weigh the required mass using an analytical balance calibrated with standard weights immediately prior to use.

  • Decontamination: Wipe down all spatulas and balance surfaces with a 70% isopropanol solution, followed by a dilute basic wash (e.g., 1% sodium bicarbonate) to neutralize any residual carboxylic acid.

SafetyWorkflow Start Hazard Assessment CAS: 1989-50-0 PPE PPE Selection (Gloves, Goggles, Fume Hood) Start->PPE Safe Safe Laboratory Operation PPE->Safe Exposure Accidental Exposure (Skin/Eye/Inhalation) Mitigation Emergency Mitigation (Eye Wash, Fresh Air) Exposure->Mitigation Mitigation->Safe Recovery Safe->Exposure Risk

Caption: Safety and Exposure Response Pathway for Handling CAS 1989-50-0.

Protocol: Potentiometric Determination of pKa (Field Effect Validation)

Causality: To empirically validate the field effect of the C-Br dipole[1], researchers must determine the acid dissociation constant (pKa). Because the highly lipophilic bicyclo[2.2.2]octane core renders the compound poorly soluble in pure water, a mixed solvent system (50% v/v aqueous ethanol) is required to maintain a homogeneous phase during titration.

Self-Validating Workflow:

  • Titrant Standardization: Standardize the 0.1 M NaOH titrant against a primary standard, Potassium Hydrogen Phthalate (KHP), using a phenolphthalein indicator. This guarantees the exact molarity of the base.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) prepared in the same 50% aqueous ethanol matrix to correct for liquid junction potentials caused by the organic co-solvent.

  • Blank Titration (System Validation): Perform a full potentiometric titration on 50 mL of the pure 50% aqueous ethanol solvent. This blank run establishes a baseline and corrects for the solvent's inherent effect on proton activity.

  • Sample Titration: Dissolve 1.0 mmol of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in 50 mL of the solvent. Titrate with the standardized NaOH, recording pH after each 0.1 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV) to identify the exact equivalence point. Calculate the pKa at the half-equivalence point, subtracting the blank baseline to ensure the calculated field effect is entirely attributable to the rigid bicyclic structure[1].

PKaWorkflow Prep Sample Preparation (50% Aqueous Ethanol) Titration Potentiometric Titration (0.1 M NaOH) Prep->Titration Data Data Acquisition (pH vs Volume) Titration->Data Analysis pKa Calculation (Field Effect Validation) Data->Analysis

Caption: Experimental Workflow for Potentiometric pKa Determination.

Conclusion

4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is a powerful tool in physical organic chemistry, primarily due to its ability to isolate and demonstrate electrostatic field effects through a rigid molecular cavity. However, its unique structure also dictates a specific safety and solubility profile. By adhering to the GHS guidelines and employing self-validating experimental protocols, researchers can safely and accurately leverage this compound in advanced drug discovery and mechanistic studies.

References

  • PubChem , "4-Bromobicyclo[2.2.2]octane-1-carboxylic acid | CID 4318385", National Center for Biotechnology Information (NCBI). URL:[Link]

  • Tewari, N. , "Organic Chemistry - A Modern Approach" (Discussion on field effects and molecular rigidity). Scribd. URL:[Link]

Sources

Foundational

Bicyclo[2.2.2]octane Scaffolds: A Three-Dimensional Strategy for Overcoming Aromatic Liabilities in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzene ring, a foundational motif in medicinal chemistry, is frequently associated with liabilities such as poor m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzene ring, a foundational motif in medicinal chemistry, is frequently associated with liabilities such as poor metabolic stability and low aqueous solubility. The strategic replacement of this planar, aromatic scaffold with saturated, three-dimensional bioisosteres represents a powerful approach to mitigate these issues. This technical guide provides a comprehensive analysis of the bicyclo[2.2.2]octane (BCO) scaffold as a proven bioisostere for the 1,4-disubstituted phenyl ring. We will explore the fundamental physicochemical and geometric rationale for this substitution, detail robust synthetic strategies for its incorporation, and present case studies that validate its application in overcoming common drug development hurdles. This guide is intended to equip researchers and drug development professionals with the expert insights required to leverage the BCO scaffold for creating safer, more effective therapeutics with improved pharmacokinetic profiles.

The Challenge of "Flatland": Moving Beyond the Phenyl Ring

For decades, medicinal chemists have relied on the phenyl ring as a default scaffold for building molecules that interact with biological targets. Its rigid, planar structure and well-understood electronic properties make it a versatile building block. However, this ubiquity comes with significant drawbacks. A high aromatic ring count is often correlated with undesirable physicochemical properties, including poor aqueous solubility, high lipophilicity, and increased binding to serum albumin and metabolic enzymes like Cytochrome P450.[1]

The metabolic instability of the phenyl ring is a primary concern. Oxidative metabolism by CYP450 enzymes can lead to the formation of reactive intermediates, such as arene oxides, which can be toxic. This metabolic vulnerability often results in high clearance rates and poor oral bioavailability, complicating drug development.[2] Furthermore, the planarity of aromatic rings limits the exploration of three-dimensional space within a protein's binding pocket. The "escape from flatland" is a modern drug design paradigm that champions the use of sp³-rich, conformationally restricted scaffolds to improve selectivity and potency by presenting substituents in precise spatial vectors.[1] Saturated bioisosteres, which mimic the size and shape of an aromatic ring without its electronic and metabolic liabilities, are central to this strategy.[3]

The Bicyclo[2.2.2]octane (BCO) Scaffold: A 3D Bioisostere

The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a premier saturated bioisostere for the 1,4-disubstituted phenyl ring.[4][5] It is a rigid, non-planar carbocycle that effectively mimics the geometry of a para-substituted benzene ring by projecting substituents from its C1 and C4 bridgehead positions.

G cluster_benzene 1,4-Disubstituted Benzene cluster_bco 1,4-Disubstituted BCO Benzene R₁─(C₆H₄)─R₂ BCO R₁─(C₈H₁₂)─R₂ Benzene->BCO Bioisosteric Replacement

Figure 1: Bioisosteric replacement of a planar benzene ring with a 3D BCO scaffold.

The key advantage of the BCO core is its fully saturated, sp³-hybridized carbon framework. This makes it resistant to the oxidative metabolism that plagues its aromatic counterpart. Geometrically, the distance between the C1 and C4 bridgehead carbons (approx. 2.60 Å) is very similar to the distance between the C1 and C4 carbons of a para-phenyl group (approx. 2.82 Å), allowing it to maintain critical pharmacophoric distances within a receptor binding site.[1]

Comparative Physicochemical Properties: The "BCO Effect"

The replacement of a phenyl ring with a BCO scaffold predictably and advantageously alters a molecule's physicochemical properties. This "BCO effect" is a cornerstone of its utility in lead optimization.

PropertyPhenyl AnalogueBCO AnalogueCausality and Impact on Drug Development
Fraction of sp³ Carbons (Fsp³) Low (0 for the ring)High (1.0 for the scaffold)Higher Fsp³ correlates with increased clinical success by improving solubility and reducing promiscuity.[1]
Lipophilicity (clogP) HigherLowerThe disruption of the planar, aromatic system reduces lipophilicity, which can decrease off-target toxicity and improve ADME properties.
Aqueous Solubility LowerHigherReduced lipophilicity and the disruption of π-stacking in the solid state often lead to significantly improved aqueous solubility.[1][5]
Metabolic Stability Susceptible to oxidationHighly stableThe absence of π-electrons prevents aromatic hydroxylation, drastically improving metabolic half-life and reducing clearance.[2][6]
Molecular Rigidity PlanarRigid 3D CagePre-organizes substituents into a defined, low-energy conformation, which can reduce the entropic penalty of binding to a target.[7]

Table 1: Comparison of key physicochemical properties between phenyl and BCO-containing analogues.

Synthetic Accessibility: Incorporating the BCO Scaffold

The practical application of any bioisostere is contingent upon its synthetic accessibility. The BCO framework can be constructed through several reliable methods, most notably leveraging the [4+2] Diels-Alder cycloaddition.[3] This allows for the creation of functionalized BCO building blocks on a scale suitable for drug discovery campaigns.

General Synthetic Workflow via Diels-Alder Cycloaddition

A common strategy involves the reaction of a cyclohexadiene derivative with a dienophile, followed by functional group manipulations to install the desired exit vectors at the bridgehead positions.

workflow start 1,3-Cyclohexadiene Derivative da_reaction [4+2] Diels-Alder Cycloaddition start->da_reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->da_reaction adduct BCO Adduct da_reaction->adduct fg_interconversion Functional Group Interconversions adduct->fg_interconversion final_product Functionalized BCO Scaffold fg_interconversion->final_product

Figure 2: A generalized workflow for the synthesis of BCO scaffolds.

Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

This protocol describes the synthesis of a versatile BCO intermediate, which can be further derivatized at both bridgehead positions.

  • Step 1: Diels-Alder Cycloaddition.

    • In a pressure vessel, combine 1,4-cyclohexadiene (1.0 eq), maleic anhydride (2.2 eq), and a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) in an appropriate solvent like dichloromethane.

    • Seal the vessel and heat to 80-100 °C for 24-48 hours. Monitor the reaction by GC-MS or TLC.

    • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The resulting bis-anhydride adduct is often purified by recrystallization.

    • Causality: The Diels-Alder reaction efficiently forms the core bicyclic skeleton. The use of a pressure vessel and heat is necessary to overcome the activation energy for the cycloaddition with the less reactive cyclohexadiene.

  • Step 2: Hydrolysis.

    • Dissolve the bis-anhydride adduct in a mixture of THF and water.

    • Add an excess of a strong base (e.g., 4.0 eq of NaOH) and stir at room temperature for 12 hours to ensure complete hydrolysis of both anhydride rings.

    • Acidify the reaction mixture to a pH of ~2 with concentrated HCl. The dicarboxylic acid product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Step 3: Oxidative Decarboxylation (Hunsdiecker-type reaction).

    • This step is performed sequentially for each carboxyl group if mono-functionalization is desired, or under forcing conditions for difunctionalization (e.g., to install halides). For the purpose of this protocol, the dicarboxylic acid is the final versatile intermediate.

Case Studies: Validating the BCO Strategy

The theoretical benefits of the BCO scaffold have been concretely demonstrated in numerous drug discovery programs.

Imatinib Analogue: Enhancing Metabolic Stability

Imatinib is a well-known anticancer drug that contains several phenyl rings. To probe the effect of a bioisosteric replacement, a derivative was synthesized where a para-substituted phenyl ring was replaced with a BCO scaffold.

  • Result: The BCO-containing analogue (86) demonstrated significantly improved metabolic stability in human liver microsomes compared to the parent drug.[6] The intrinsic clearance (CLint) was nearly halved, and the metabolic half-life (t₁/₂) of a related oxabicyclo[2.2.2]octane analogue (85) increased by almost 50%.[6]

  • Expert Insight: This case provides direct evidence that replacing a metabolically liable phenyl ring with a saturated BCO core can be a highly effective strategy to improve a drug's pharmacokinetic profile by reducing its rate of metabolic clearance.

CompoundCore ScaffoldCLint (mg/(min·µL))t₁/₂ (min)
Imatinib Phenyl2860
Analogue 86 Bicyclo[2.2.2]octane16N/A
Analogue 85 2-Oxabicyclo[2.2.2]octane1987

Table 2: Comparative metabolic stability of Imatinib and its saturated bioisosteres. Data from[6].

p38 Kinase Inhibitor: Improving Solubility and Lipophilicity

In a program developing p38 kinase inhibitors, an analogue containing a bicyclo[1.1.1]pentane (BCP), a related saturated bioisostere, was compared to its phenyl counterpart. While not a BCO, the principle is identical and clearly illustrates the benefits.

  • Result: The BCP analogue showed a tenfold increase in aqueous solubility and a reduction in lipophilicity compared to the phenyl-containing compound, while maintaining comparable cell permeability.[3]

  • Expert Insight: This demonstrates the power of saturated bioisosteres to address the pervasive issue of poor solubility that often terminates the development of otherwise promising drug candidates. The improved solubility and lower lipophilicity can lead to better oral absorption and a more favorable overall ADME profile.

Conclusion and Authoritative Recommendations

The bicyclo[2.2.2]octane scaffold is far more than a simple substitute for a phenyl ring; it is a strategic tool for rational drug design. Its adoption allows medicinal chemists to proactively address fundamental liabilities associated with aromatic systems. By replacing a planar, metabolically susceptible phenyl ring with a rigid, stable, and three-dimensional BCO core, development teams can significantly improve a compound's aqueous solubility, enhance its metabolic stability, and gain greater control over its spatial orientation. As the pressure to develop safer and more effective drugs with well-defined pharmacokinetic profiles intensifies, the BCO scaffold and related saturated bioisosteres will continue to be indispensable assets in the modern drug discovery toolbox.

References

  • Enamine. Saturated Bioisosteres of meta-substituted Benzene. Enamine.
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  • Gobbi, A., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. Pharmaceuticals.
  • Li, Y., et al. (2021). Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence. The Journal of Organic Chemistry.
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  • Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Mykhailiuk, P. K., et al. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv.
  • Štefane, B., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. MDPI.
  • Constant, J., & Raynes, E. P. (1981). The Properties of Bicyclo[2.2.2]Octane Esters. Molecular Crystals and Liquid Crystals.
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  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.
  • Richardson, P. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. Synfacts.
  • OUCI. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
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  • Enamine. (2024). Benzene Bioisosteric Replacements. Enamine.
  • BenchChem. Theoretical Calculations on the Stability of Bicyclo[2.2.2]octane-2,5-dione: An In-depth Technical Guide. BenchChem.
  • de la Cruz, M., et al. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • Chemspace. (2023). Bioisosteres of a para-Substituted Benzene. Chemspace.
  • Cheméo. Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Cheméo.
  • ResearchGate. (2023). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal....
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters.
  • Richardson, P. (2024). Modular Access to Azabicyclo[2.2.
  • ResearchGate. (2023). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • MDPI. (2022). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In contemporary drug discovery, the strategic replaceme...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In contemporary drug discovery, the strategic replacement of flat, lipophilic aromatic rings with three-dimensional aliphatic scaffolds is a proven tactic to improve pharmacokinetic properties. Bicyclo[2.2.2]octane derivatives serve as excellent non-classical bioisosteres for para-substituted phenyl rings, offering improved aqueous solubility, reduced hERG toxicity, and enhanced metabolic stability while preserving the crucial spatial vectors of the parent molecule ().

4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is a highly versatile bifunctional building block used to access these advanced architectures. Synthesizing this compound selectively and at scale requires a deep understanding of desymmetrization and radical decarboxylation chemistry. This application note details a robust, three-step protocol leveraging the Cristol-Firth modification of the Hunsdiecker reaction, optimized for high yield and operational safety ().

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that successful scale-up is not merely about following steps, but understanding the physical organic chemistry dictating each transformation. Every reagent and condition in this protocol has been selected to create a self-validating, fail-safe system.

  • Statistical Desymmetrization: The synthesis begins with dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. To achieve mono-bromination in later steps, we must first isolate the mono-ester mono-acid. By using strictly 1.0 equivalent of potassium hydroxide (KOH) in a biphasic or mixed-solvent system (MeOH/THF), we rely on statistical desymmetrization. The first saponification is fast, while the resulting carboxylate anion electronically and sterically retards the hydrolysis of the second ester, allowing for clean isolation of the mono-acid ().

  • The Cristol-Firth Modification: The classic Hunsdiecker reaction requires the preparation and rigorous drying of a highly unstable, light-sensitive silver carboxylate salt. This is a severe bottleneck for scale-up. Instead, we utilize the Cristol-Firth modification . By treating the free carboxylic acid with red mercuric oxide (HgO) and bromine (Br₂) in refluxing dichloromethane (DCM), the reactive acyl hypobromite intermediate is generated in situ. This avoids the handling of sensitive silver salts and provides a smooth, thermally controlled homolytic cleavage and decarboxylation.

  • Exploiting Bredt's Rule during Saponification: The final step requires the basic hydrolysis of the methyl ester in the presence of an alkyl bromide. Ordinarily, refluxing an alkyl bromide in KOH/isopropanol would lead to competitive nucleophilic substitution (S_N2) or elimination (E2). However, the bicyclo[2.2.2]octane cage is sterically locked. S_N2 is impossible due to the rigid cage blocking backside attack. Furthermore, S_N1, E1, and E2 pathways are strictly forbidden by Bredt's Rule , as forming a planar carbocation or a double bond at the bridgehead would introduce catastrophic ring strain. Consequently, the bridgehead bromide is exceptionally robust, allowing for aggressive saponification conditions.

Visualizations of Workflows & Mechanisms

SynthesisWorkflow SM Dimethyl bicyclo[2.2.2] octane-1,4-dicarboxylate Int1 4-(Methoxycarbonyl)bicyclo [2.2.2]octane-1-carboxylic acid SM->Int1 KOH (1 eq) MeOH/THF Desymmetrization Int2 Methyl 4-bromobicyclo [2.2.2]octane-1-carboxylate Int1->Int2 HgO, Br2 DCM, Reflux Cristol-Firth Prod 4-Bromobicyclo[2.2.2] octane-1-carboxylic acid Int2->Prod KOH, iPrOH Reflux Saponification

Three-step synthetic workflow for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

CristolFirthMechanism Acid Carboxylic Acid (R-COOH) HgSalt Mercury Carboxylate (R-COO)2Hg Acid->HgSalt HgO Neutralization Hypobromite Acyl Hypobromite (R-COOBr) HgSalt->Hypobromite Br2 Electrophilic Cleavage Radical Carboxyl Radical (R-COO•) Hypobromite->Radical Heat (Reflux) Homolytic Cleavage AlkylRadical Bridgehead Radical (R•) + CO2 Radical->AlkylRadical -CO2 Decarboxylation Product Alkyl Bromide (R-Br) AlkylRadical->Product Br2 or R-COOBr Halogen Abstraction

Mechanistic logical relationship of the Cristol-Firth decarboxylative bromination.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (50.0 g, 221 mmol) and dissolve in a 1:1 mixture of Methanol (200 mL) and Tetrahydrofuran (200 mL).

  • Reaction: Cool the solution to 0 °C using an ice bath. Prepare a solution of KOH (12.4 g, 221 mmol, 1.0 eq) in Methanol (100 mL) and add it dropwise via an addition funnel over 1 hour to prevent local excesses of base.

  • Stirring: Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the resulting residue with distilled water (300 mL) and extract with Ethyl Acetate (2 × 150 mL) to recover unreacted diester.

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the precipitated product with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the mono-acid as a white solid.

Step 2: Cristol-Firth Decarboxylative Bromination

Caution: Mercury compounds are highly toxic. Perform all operations in a well-ventilated fume hood and dispose of mercury waste according to institutional EHS guidelines.

  • Setup: In a 500 mL two-neck round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (20.0 g, 94.2 mmol) and Red Mercuric Oxide (HgO) (34.7 g, 160 mmol, 1.7 eq) in anhydrous Dichloromethane (DCM) (200 mL).

  • Heating: Heat the suspension to a gentle reflux (approx. 40 °C).

  • Bromine Addition: Dissolve Bromine (Br₂) (7.25 mL, 141.3 mmol, 1.5 eq) in anhydrous DCM (50 mL). Add this solution dropwise through the dropping funnel over 30 minutes.

  • Reaction: Continue refluxing for 3.5 hours. The evolution of CO₂ gas will be observed, and the red suspension will gradually change color as mercury salts precipitate.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove insoluble mercury salts. Wash the Celite pad with additional DCM (100 mL).

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL), 10% aqueous Na₂S₂O₃ (to quench residual bromine), and brine. Dry over Na₂SO₄ and concentrate to yield methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate.

Step 3: Saponification to 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid
  • Setup: Dissolve the crude methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (approx. 20 g) in Isopropanol (150 mL) in a 500 mL round-bottom flask.

  • Reaction: Add an aqueous solution of KOH (13.5 g, 240 mmol, ~3.0 eq in 50 mL water). Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the isopropanol. Dilute the residue with water (200 mL) and wash with Diethyl Ether (100 mL) to remove any non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 using 2M HCl. The target compound will precipitate as a dense white solid.

  • Filtration: Filter the solid via vacuum filtration, wash thoroughly with ice-cold water, and dry under high vacuum overnight to afford pure 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Quantitative Data & Optimization Summaries

Table 1: Reagent Stoichiometry & Reaction Parameters

StepTransformationKey ReagentsEquivalentsSolvent SystemTemp / TimeTarget Yield
1 DesymmetrizationSM : KOH1.0 : 1.0MeOH / THF (1:1)0 °C → RT / 12 h75 - 82%
2 Cristol-FirthMono-acid : HgO : Br₂1.0 : 1.7 : 1.5Anhydrous DCM40 °C (Reflux) / 4 h65 - 70%
3 SaponificationBromide : KOH1.0 : 3.0iPrOH / H₂O (3:1)80 °C / 2 h90 - 95%

Table 2: Troubleshooting & Critical Parameters

Observation / IssueMechanistic CauseRecommended Solution
Over-hydrolysis in Step 1 Localized high concentration of KOH leading to di-acid formation.Ensure vigorous stirring and strictly dropwise addition of KOH at 0 °C.
Low Yield in Step 2 Moisture in DCM quenches the acyl hypobromite intermediate.Use strictly anhydrous DCM and oven-dried glassware.
Persistent Br₂ Color Incomplete radical initiation or excess bromine.Wash organic layer with 10% Na₂S₂O₃ during workup to quench unreacted Br₂.
Product Oiling Out (Step 3) Precipitation performed while residual isopropanol is still present.Ensure >90% of isopropanol is removed in vacuo prior to acidification.

References

  • Kiesman, W. F., Zhao, J., Conlon, P. R., Dowling, J. E., Petter, R. C., Lutterodt, F., Jin, X., Smits, G., Fure, M., Jayaraj, A., Kim, J., Sullivan, G., & Linden, J. (2006). "Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells." Journal of Medicinal Chemistry, 49(24), 7119-7131. URL:[Link]

  • Chang, H. X., Kiesman, W. F., & Petter, R. C. (2007). "Convenient one-pot preparation of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a key intermediate for a novel adenosine A1 receptor antagonist." Synthetic Communications, 37(8), 1267-1272. URL:[Link]

  • Stepan, A. F., Subramanyam, C., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414-3424. URL:[Link]

Application

Application Note: Strategies for Amide Bond Formation Utilizing the Rigid Scaffold of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

Introduction: The Strategic Advantage of the Bicyclo[2.2.2]octane Core in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Bicyclo[2.2.2]octane Core in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The bicyclo[2.2.2]octane (BCO) framework has emerged as a particularly valuable scaffold, serving as a rigid, non-aromatic bioisostere for the phenyl ring.[1][2] Its defined and predictable geometry allows for the precise projection of substituents into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3] The incorporation of a BCO core can also improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity compared to its aromatic counterparts.[1][2]

This application note focuses on 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, a versatile building block that combines the structural rigidity of the BCO core with two key functionalities: a carboxylic acid for amide bond formation and a bromine atom at the bridgehead position, which can serve as a handle for further synthetic transformations, such as cross-coupling reactions. The formation of amide bonds is one of the most fundamental and frequently employed reactions in drug discovery and development.[4][5][6] This guide provides a detailed protocol and mechanistic insights for the efficient coupling of this sterically demanding carboxylic acid with amines.

Mechanistic Considerations and Reagent Selection for a Sterically Hindered Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents.[5]

The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates like 4-bromobicyclo[2.2.2]octane-1-carboxylic acid. The bulky BCO framework can impede the approach of the amine to the activated carboxylic acid intermediate. For such challenging couplings, uronium/aminium or phosphonium salt-based reagents are often superior to carbodiimides like DCC or EDC.[8][9][10]

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for difficult couplings.[8][11] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is particularly effective due to the anchimeric assistance provided by the neighboring pyridine nitrogen, which accelerates the subsequent nucleophilic attack by the amine.[9] This heightened reactivity is often sufficient to overcome the steric hindrance presented by the BCO scaffold.

For this protocol, we will focus on the use of HATU due to its exceptional efficiency and ability to suppress racemization, should the amine partner contain a stereocenter.[8][9]

Experimental Protocol: Amide Coupling of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

This protocol describes a general procedure for the coupling of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Reagent and Solvent Preparation:
  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Use anhydrous solvents. N,N-Dimethylformamide (DMF) is a common choice for its excellent solvating properties.[7]

  • All reagents should be of high purity. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid is commercially available.[12][13]

Quantitative Data for the Reaction:
ReagentMol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
4-Bromobicyclo[2.2.2]octane-1-carboxylic acid233.111.0233.1 mg
Amine (e.g., Benzylamine)107.151.1117.9 mg (120 µL)
HATU380.231.1418.3 mg
DIPEA129.242.0258.5 mg (346 µL)
Anhydrous DMF--5 mL
Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.2 M) and stir until the acid is fully dissolved.

  • Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and finally, add DIPEA (2.0 eq) dropwise to the stirred solution at room temperature. Note: The order of addition can be crucial. Pre-activating the acid with HATU and DIPEA for a few minutes before adding the amine can also be an effective strategy, particularly for sensitive amines.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours). For particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required.[10]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the amide coupling protocol.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Result Start Dry Glassware & Reagents Dissolve Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve AddReagents Add Amine, HATU, and DIPEA Dissolve->AddReagents Stir Stir at Room Temperature (2-12 h) AddReagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Check for completion Monitor->Stir Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Aqueous Washes (LiCl, HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify End Pure Amide Product Purify->End

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromobicyclo[2.2.2]octane Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal Chemistry, Bioisostere Synthesis, Late-Stage Functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Medicinal Chemistry, Bioisostere Synthesis, Late-Stage Functionalization.

Executive Summary

The pharmaceutical industry's paradigm shift toward "escaping flatland" has elevated the importance of C(sp³)-rich carbocycles as bioisosteres for para-substituted benzene rings. Among these, the bicyclo[2.2.2]octane (BCO) scaffold offers superior metabolic stability, improved aqueous solubility, and optimal vector alignment for drug discovery[1]. However, functionalizing the bridgehead position of BCO derivatives presents a formidable synthetic challenge. This application note details a robust, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromobicyclo[2.2.2]octane derivatives, elucidating the mechanistic causality required to overcome traditional bridgehead inertness[2].

Mechanistic Insights: Overcoming the Bridgehead Barrier

The Geometric and Steric Challenge

Classical palladium-catalyzed cross-couplings rely on a concerted oxidative addition (OA) mechanism. For bridgehead halides like 4-bromobicyclo[2.2.2]octane, this pathway is geometrically forbidden. The rigid bicyclic framework completely prevents the Walden inversion required for an S_N2-type oxidative addition. Furthermore, the immense steric shielding at the tertiary carbon suppresses the concerted 3-centered OA transition state, rendering standard Pd(0) catalysts inert[3].

The Palladium Solution: Single Electron Transfer (SET)

To bypass the concerted addition barrier, the catalytic system must be engineered to favor a Single Electron Transfer (SET) radical pathway. By utilizing an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos), the palladium center is forced into a highly active, monoligated Pd(0) state. This species is sufficiently electron-rich to donate a single electron to the C–Br bond, generating a transient bridgehead radical and a Pd(I) species. These rapidly recombine in the solvent cage to form the requisite Pd(II) oxidative addition complex[4].

The Bredt's Rule Advantage

In standard C(sp³) cross-couplings, the resulting Pd(II)-alkyl intermediate is highly susceptible to β -hydride elimination, leading to undesired alkene byproducts. However, in the BCO system, forming a double bond at the bridgehead violates Bredt's rule. This geometric restriction completely shuts down the β -hydride elimination pathway, granting the Pd(II)-BCO intermediate an exceptionally long lifetime. This stability ensures that the catalytic cycle funnels exclusively into the slower transmetalation step, resulting in high-fidelity product formation.

Quantitative Data: Condition Optimization

The choice of ligand and solvent system is the primary determinant of success in bridgehead cross-couplings. The table below summarizes the causality behind the optimization of the coupling between methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate and phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemYield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₄Na₂CO₃Toluene< 5%Concerted OA fails due to steric bulk; Pd(0) is insufficiently electron-rich for SET.
2Pd(OAc)₂ / dppfK₃PO₄1,4-Dioxane12%Bidentate ligand restricts the formation of the highly active monoligated Pd(0) species.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O45%Increased electron density initiates the SET pathway, but stability of the Pd(I) intermediate is suboptimal.
4Pd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O88% Bulky biphenyl ligand stabilizes the active Pd(0) intermediate and promotes efficient radical recombination.
5Pd(OAc)₂ / XPhosCs₂CO₃Toluene (Dry)31%Lack of water limits the formation of the active boronate complex, severely retarding transmetalation.

Experimental Protocol: Self-Validating Methodology

Reaction: Synthesis of Methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate.

Materials & Reagents
  • Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 v/v, 5.5 mL total), rigorously degassed.

Step-by-Step Procedure
  • System Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and XPhos (47.6 mg). Evacuate and backfill the tube with Argon (repeat 3x).

  • Reagent Loading: Under a positive flow of Argon, add the bridgehead bromide (247 mg), phenylboronic acid (183 mg), and finely ground K₃PO₄ (636 mg).

  • Solvent Addition & Activation: Add 5.0 mL of degassed toluene followed by 0.5 mL of degassed DI water. Seal the Schlenk tube.

    • Self-Validation Checkpoint 1: Upon stirring at room temperature for 5 minutes, the initial red/orange suspension of Pd(OAc)₂ must transition to a dark, homogeneous brown solution. This color change confirms the in situ reduction to the active Pd(0)-XPhos species. Failure to observe this indicates oxygen contamination or inactive ligand.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours under vigorous stirring (1000 rpm). The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous boronate and the organic Pd-complex.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: The starting bridgehead bromide is UV-inactive. Reaction progress must be monitored via GC-MS or TLC using a KMnO₄ stain. The appearance of a strongly UV-active spot and a GC-MS peak at m/z 244 (M⁺) confirms successful transmetalation and reductive elimination.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to afford the product as a white solid.

Catalytic Cycle Visualization

The following diagram illustrates the specialized SET-mediated catalytic cycle required for bridgehead cross-coupling.

G Pd0 Pd(0)L_n Active Catalyst SET Single Electron Transfer (Radical Generation) Pd0->SET 4-Br-BCO PdII [BCO]-Pd(II)-Br L_n Oxidative Addition Complex SET->PdII Radical Recombination Trans Transmetalation (Ar-B(OH)2 + Base) PdII->Trans Base Activation PdII_Ar [BCO]-Pd(II)-Ar L_n Pre-Elimination Complex Trans->PdII_Ar Boronic Acid RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim Geometry Shift RedElim->Pd0 BCO-Ar Product

Figure 1: SET-mediated Pd-catalyzed cross-coupling cycle for bridgehead BCO derivatives.

References

  • Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. URL:[Link]

  • Anderson, E. A., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023. URL:[Link]

  • Ma, X., et al. "Synthesis of gem-diboromethyl substituted bicyclo[1.1.1]pentanes and their application in palladium-catalysed cross couplings." ChemRxiv, 2021. URL:[Link]

  • Messner, M., et al. "Nickel- and Palladium-Catalyzed Cross-Coupling Reactions at the Bridgehead of Bicyclo[1.1.1]pentane Derivatives." European Journal of Organic Chemistry, 2000. URL:[Link]

Sources

Application

Application Note: Incorporating 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid in 3D Bioisosteric Drug Design

Executive Summary & Mechanistic Rationale Modern drug discovery is increasingly moving away from flat, heteroaromatic-heavy molecules—a paradigm shift often referred to as the "Escape from Flatland." High aromatic ring c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Modern drug discovery is increasingly moving away from flat, heteroaromatic-heavy molecules—a paradigm shift often referred to as the "Escape from Flatland." High aromatic ring counts are mechanistically linked to poor aqueous solubility (due to strong π−π stacking in the crystal lattice), high lipophilicity (clogP), and an increased likelihood of off-target liabilities such as hERG and CYP450 inhibition [1].

To mitigate these issues while maintaining target binding affinity, medicinal chemists employ 3D-rich bioisosteres. The bicyclo[2.2.2]octane (BCO) scaffold is a premier saturated bioisostere for the para-substituted phenyl ring. With a bridgehead-to-bridgehead distance of 2.60 Å, it perfectly mimics the spatial vector of a para-phenyl group (2.79 Å) [2].

Within this chemical space, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (PubChem CID: 4318385) serves as an exceptionally versatile bifunctional building block [3]. The C1-carboxylic acid provides a straightforward handle for amide or ester synthesis, mimicking a benzamide or benzoate. Conversely, the C4-bromide serves as a robust handle for late-stage transition-metal or photoredox-catalyzed cross-coupling, allowing researchers to install complex pharmacophores at the opposite bridgehead.

Physicochemical Comparison

Replacing a planar phenyl ring with a BCO core fundamentally alters the physicochemical profile of a drug candidate. The table below summarizes the quantitative and qualitative shifts in molecular properties.

Propertypara-Phenyl RingBicyclo[2.2.2]octane (BCO)Mechanistic Impact on Drug Profile
Geometry Planar (2D)Globular (3D)Improved target pocket complementarity.
Bridgehead Distance 2.79 Å2.60 ÅExcellent spatial mimicry of substitution vectors.
Fraction sp³ ( Fsp3​ ) 0.01.0Higher Fsp3​ correlates with higher clinical success rates.
Lipophilicity (clogP) HighSignificantly LoweredReduced non-specific protein binding and toxicity.
Aqueous Solubility Poor ( π−π stacking)Significantly ImprovedDisruption of lattice energy improves oral bioavailability.

Strategic Workflow in Drug Discovery

The bifunctional nature of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid allows for divergent synthetic pathways. Typically, the C1-carboxylic acid is functionalized first via standard condensation chemistry, followed by the more complex cross-coupling of the sterically hindered C4-bromide.

G A 4-bromobicyclo[2.2.2]octane- 1-carboxylic acid B C1 Carboxylic Acid Functionalization A->B Pathway 1 C C4 Bromide Functionalization A->C Pathway 2 D Amide Coupling (HATU/DIPEA) B->D E Esterification (Fischer/Steglich) B->E F Photoredox Cross-Coupling (Ni/Ir Catalysis) C->F G Lithiation / Electrophile Trapping C->G H 3D Bioisosteric Drug Candidate D->H E->H F->H G->H

Divergent synthetic workflow for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Protocols & Self-Validating Systems

Protocol A: C1-Amide Coupling (HATU-Mediated)

Causality: The C1-carboxylic acid of the BCO scaffold is sterically hindered due to the adjacent quaternary carbon. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because its highly reactive 7-azabenzotriazole leaving group efficiently drives the formation of the active ester even in sterically demanding aliphatic systems.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL vial, dissolve 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous DMF (5.0 mL, 0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.5 equiv) portion-wise.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation:

  • Analytical Challenge: The highly aliphatic BCO scaffold lacks a UV chromophore. If the amine partner also lacks a chromophore, standard UV-based LC-MS will fail to detect the product.

  • Validation Step: Monitor the reaction using LC-MS equipped with an Evaporative Light Scattering Detector (ELSD) or via direct-infusion ESI-MS. Look for the [M+H]+ or [M+Na]+ adducts to confirm full conversion before proceeding to workup.

Protocol B: C4-Bromide Functionalization via Metallaphotoredox Cross-Coupling

Causality: Functionalizing the C4-bromide is notoriously difficult. Traditional Palladium-catalyzed cross-couplings (e.g., standard Suzuki-Miyaura) fail because the extreme steric bulk of the tertiary bridgehead carbon prevents concerted oxidative addition. However, a unique advantage of the BCO system is that it is strictly immune to β -hydride elimination due to Bredt's Rule (a double bond cannot form at a bridgehead). To overcome the oxidative addition barrier, we employ metallaphotoredox catalysis. An Iridium photocatalyst uses single-electron transfer (SET) to reduce the C4-bromide, generating a tertiary bridgehead radical. This radical rapidly adds to a Nickel catalyst, facilitating a highly efficient sp³-sp² cross-coupling with an aryl boronic acid [1].

Step-by-Step Procedure:

  • Preparation (Glovebox): To an oven-dried photoreactor vial equipped with a stir bar, add the C1-functionalized BCO-bromide from Protocol A (1.0 equiv, 0.2 mmol), the desired Aryl Boronic Acid (1.5 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL, 0.05 M). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Irradiate the mixture for 16–24 hours. Crucial: Use a cooling fan to maintain the reaction temperature at ~25 °C, as excessive heat can degrade the photocatalyst.

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove inorganic salts and catalyst particulates. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Self-Validation:

  • NMR Desymmetrization: The starting BCO-bromide exhibits highly symmetrical, overlapping multiplets in the ¹H NMR spectrum (typically around 1.8–2.2 ppm for the bridging CH₂ groups). Upon successful cross-coupling with an asymmetrical aryl group, the magnetic environment of the BCO core changes, leading to observable desymmetrization and shifting of these aliphatic peaks.

  • Mass Accuracy: Confirm the identity of the final bioisosteric compound using High-Resolution Mass Spectrometry (HRMS-ESI-TOF) to ensure the exact mass is within 5 ppm of the theoretical value.

References

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Source: Nature Reviews Chemistry (via PubMed Central / NIH) URL:[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (via PubMed Central / NIH) URL:[Link]

  • 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid | C9H13BrO2 | CID 4318385 Source: PubChem URL:[Link]

Method

Application Note: Decarboxylative Functionalization of Bicyclo[2.2.2]octane-1-carboxylic Acids

Introduction & Strategic Context In contemporary medicinal chemistry, escaping "flatland" by replacing planar phenyl rings with saturated bridged bicyclic systems has become a premier strategy for improving physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In contemporary medicinal chemistry, escaping "flatland" by replacing planar phenyl rings with saturated bridged bicyclic systems has become a premier strategy for improving physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity. Among these bioisosteres, the bicyclo[2.2.2]octane (BCO) motif is highly privileged[1].

However, the late-stage incorporation of BCO units into complex drug scaffolds has historically been hampered by the lack of modular synthetic methods. Bicyclo[2.2.2]octane-1-carboxylic acids are readily available and bench-stable, making them ideal feedstocks. Through the advent of visible-light photoredox catalysis, the direct decarboxylative functionalization of these tertiary carboxylic acids has emerged as a robust platform to generate BCO radicals, enabling C(sp³)–C, C(sp³)–N, and C(sp³)–halogen bond formations under mild conditions[2][3][4].

This application note details the mechanistic rationale and provides a standardized, self-validating protocol for the photoredox-mediated decarboxylative functionalization of BCO-carboxylic acids, specifically focusing on cross-coupling paradigms.

Mechanistic Rationale

The transformation leverages the low oxidation potential of deprotonated BCO-carboxylic acids. Upon irradiation with visible light, a photocatalyst (e.g., an Iridium(III) polypyridyl complex or an organic dye) is excited to a long-lived triplet state. Single-electron transfer (SET) from the BCO-carboxylate to the excited photocatalyst generates a transient carboxyl radical, which rapidly extrudes CO₂ to form a nucleophilic tertiary BCO radical.

This BCO radical can then be intercepted via multiple pathways:

  • Dual Metallaphotoredox Catalysis: Capture by a transition metal (Ni or Cu) followed by reductive elimination to form C–C or C–N bonds[1][5].

  • Minisci-Type Addition: Direct addition into protonated heteroarenes to yield alkylated heterocycles[2].

  • Heck-Type Coupling: Addition to terminal alkenes followed by oxidation and elimination to yield functionalized olefins[4].

G PC Photocatalyst (PC) PC_star PC* (Excited) PC->PC_star Visible Light PC_star->PC SET (Reduction) BCO_acid BCO-Carboxylate BCO_acid->PC_star Electron Transfer BCO_rad Tertiary BCO Radical BCO_acid->BCO_rad -e-, -CO₂ TM_cat Metal/Substrate BCO_rad->TM_cat Radical Capture Product Functionalized BCO TM_cat->Product Cross-Coupling

Fig 1: General photoredox decarboxylative functionalization cycle for BCO-carboxylic acids.

Experimental Protocol: Decarboxylative C(sp³)–C/N Coupling

The following protocol describes a generalized procedure for the photoredox-catalyzed decarboxylative functionalization of bicyclo[2.2.2]octane-1-carboxylic acid.

Materials & Reagents
  • Substrate: Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl halide, heteroarene, or terminal alkene (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

  • Co-Catalyst (if applicable): NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%) for cross-coupling.

  • Base: Cs₂CO₃ or K₂HPO₄ (2.0 equiv)

  • Solvent: Anhydrous Dioxane or DMSO (0.1 M)

  • Equipment: 450 nm Blue LED photoreactor equipped with a cooling fan.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Schlenk Technique):

    • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add bicyclo[2.2.2]octane-1-carboxylic acid (0.5 mmol), the coupling partner (0.75 mmol), the photocatalyst (0.01 mmol), the transition metal co-catalyst (if required, 0.025 mmol), and the base (1.0 mmol).

    • Causality Note: The use of a mild inorganic base is critical to deprotonate the carboxylic acid, lowering its oxidation potential to enable SET by the excited photocatalyst.

  • Solvent Addition & Degassing:

    • Add 5.0 mL of anhydrous, sparged solvent.

    • Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, degas the mixture via freeze-pump-thaw (3 cycles) or sparge with argon for 15 minutes.

    • Causality Note: Oxygen acts as a potent triplet quencher for the Ir-photocatalyst and can intercept the BCO radical, leading to undesired oxygenated byproducts.

  • Irradiation:

    • Place the vial in the photoreactor. Irradiate with 450 nm blue LEDs at ambient temperature (maintained at ~25 °C via a cooling fan) for 16–24 hours.

    • Causality Note: Temperature control is vital; excessive heat can lead to catalyst degradation or promote background thermal degradation pathways.

  • Workup & Isolation:

    • Quench the reaction by exposing it to air. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) to remove unreacted BCO-carboxylic acid.

    • Extract the aqueous layer with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Quantitative Data Presentation

The table below summarizes typical yields and conditions for various decarboxylative functionalizations of bicyclo[2.2.2]octane-1-carboxylic acids based on recent literature[1][2][4].

Reaction TypeCoupling PartnerCatalyst SystemLight SourceYield (%)
Minisci Alkylation BenzothiazoleIr(ppy)₃ / No MetalBlue LED88%
C(sp³)–N Coupling Substituted AnilineOrganic PC / CuViolet LED63-71%
Heck-Type Vinylation StyreneOrgano PC / CobaloximeBlue LED75-82%
Decarboxylative Halogenation SelectfluorPyridine Charge-TransferVisible Light31-45%

References

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. National Institutes of Health (PMC). Available at:[Link]

  • Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters - ACS Publications. Available at:[Link]

  • Decarboxylative Halogenation of Organic Compounds. National Institutes of Health (PMC). Available at:[Link]

  • Photo-induced Decarboxylative Heck-Type Coupling of Unactivated Aliphatic Acids and Terminal Alkenes in the Absence of Sacrificial Hydrogen Acceptors. Journal of the American Chemical Society. Available at:[Link]

  • Decarboxylative sp3 C–N Couplings: Recent Progress. MacMillan Group, Princeton University. Available at:[Link]

Sources

Application

Application Note: Advanced Lithium-Halogen Exchange Protocols for 4-Bromobicyclo[2.2.2]octane Derivatives

Introduction & Context The "escape from flatland" paradigm has driven medicinal chemists to replace planar aromatic rings with three-dimensional, C(sp³)-rich frameworks. Among these, bicyclo[2.2.2]octane (BCO) derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The "escape from flatland" paradigm has driven medicinal chemists to replace planar aromatic rings with three-dimensional, C(sp³)-rich frameworks. Among these, bicyclo[2.2.2]octane (BCO) derivatives have emerged as premier saturated bioisosteres for para-substituted benzenes[1]. BCOs perfectly mimic the 180° exit vectors of para-phenylene while significantly improving aqueous solubility, metabolic stability, and reducing non-specific protein binding[2].

However, functionalizing the sterically encumbered C4 bridgehead position of BCOs presents a formidable synthetic challenge. Classical substitution reactions (SN1 or SN2) are forbidden at this position due to Bredt's rule (inability to form a planar carbocation) and the impossibility of backside attack. Consequently, Lithium-Halogen Exchange (LHE) of 4-bromobicyclo[2.2.2]octane derivatives remains the most robust and authoritative method for generating reactive intermediates, enabling the synthesis of complex therapeutics such as selective estrogen receptor β agonists[3].

Mechanistic Causality & Reaction Design

As an Application Scientist, executing a protocol requires understanding the physical chemistry governing the reagents. The LHE of bridgehead bromides is not a simple equilibrium; it is a carefully orchestrated sequence of kinetic events.

The Strict 2.2 Equivalent Rule for t-BuLi: Unlike aryl bromides, which can be smoothly lithiated with 1.0 equivalent of n-BuLi, alkyl and bridgehead bromides strictly require 2.0 to 2.2 equivalents of tert-butyllithium (t-BuLi).

  • The First Equivalent (Exchange): t-BuLi attacks the bromine atom, driving the equilibrium forward to form the desired 4-lithio-BCO and tert-butyl bromide (t-BuBr).

  • The Second Equivalent (Elimination): The newly formed t-BuBr is highly electrophilic. If left in solution, the 4-lithio-BCO would attack it via Wurtz-type homocoupling, destroying the intermediate. The second equivalent of t-BuLi acts as a strong base, immediately performing an E2 elimination on t-BuBr to generate harmless gaseous byproducts (isobutylene and isobutane) alongside LiBr.

Causality N1 1st Eq t-BuLi: Lithium-Halogen Exchange N2 Forms 4-Lithio-BCO + t-BuBr N1->N2 N3 2nd Eq t-BuLi: Elimination Reaction N2->N3 Immediate reaction N4 Destroys t-BuBr (Forms Isobutylene + Isobutane) N3->N4 N5 Prevents Wurtz Homo-Coupling N4->N5 Protects BCO-Li

Caption: Mechanistic causality for the strict requirement of 2.2 equivalents of t-BuLi during lithium-halogen exchange.

Solvent & Temperature Rationale: The reaction must be conducted at -78 °C in ethereal solvents (typically anhydrous THF or a THF/Et₂O mixture). THF accelerates the exchange due to its strong Lewis basicity, which coordinates and stabilizes the lithium cation. However, THF is susceptible to α-deprotonation and ring-opening by t-BuLi at temperatures above -40 °C, making strict temperature control mandatory.

Experimental Workflows

LHE_Workflow A 4-Bromo-BCO Derivative B t-BuLi (2.2 eq) -78 °C, THF A->B Cooling C 4-Lithio-BCO Intermediate B->C Halogen Exchange D Electrophile (E+) -78 °C to RT C->D Trapping E 4-Substituted BCO Product D->E Workup

Caption: Workflow for the lithium-halogen exchange and subsequent electrophilic trapping of 4-bromo-BCO derivatives.

Protocol: Standard LHE and Electrophilic Trapping

Note: t-BuLi is highly pyrophoric. All manipulations must be performed under a strictly inert atmosphere (argon) using oven-dried glassware and proper Schlenk techniques.

Materials Required:

  • 1-Substituted-4-bromobicyclo[2.2.2]octane (1.0 mmol)

  • t-BuLi (1.7 M in pentane, 2.2 mmol, 1.3 mL)

  • Anhydrous THF (10 mL, freshly distilled or from a solvent purification system)

  • Electrophile (e.g., DMF, CO₂, or aldehyde) (1.5–3.0 mmol)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 25 mL Schlenk flask with the 4-bromo-BCO derivative (1.0 mmol) and a magnetic stir bar. Evacuate and backfill with argon three times.

  • Solvation: Add anhydrous THF (10 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for complete thermal equilibration.

  • Lithiation: Dropwise add t-BuLi (1.3 mL, 1.7 M in pentane) over 5–10 minutes. Crucial Technique: Dispense the reagent down the inner cold wall of the flask to pre-cool the t-BuLi before it hits the reaction mixture.

  • Incubation: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete halogen exchange and the total destruction of the t-BuBr byproduct.

  • Electrophilic Trapping: Add the desired electrophile (1.5–3.0 mmol, neat or dissolved in 2 mL anhydrous THF) dropwise at -78 °C.

    • For carboxylation: Bubble dry CO₂ gas directly into the solution via a needle, or pour the reaction mixture onto a slurry of crushed dry ice in Et₂O.

    • For formylation: Add anhydrous DMF (3.0 mmol).

  • Warming & Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1.5 hours. Quench carefully by adding saturated aqueous NH₄Cl (5 mL).

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Data Presentation: Electrophile Scope & Expected Outcomes

The versatility of the 4-lithio-BCO intermediate allows for diverse functionalization. The table below summarizes expected yields and specific conditions for common electrophiles based on validated benchmarks.

Electrophile ReagentTarget Functional GroupEquivalentsReaction Time (Post-Quench)Expected Yield (%)
CO₂ (Dry Ice) Carboxylic Acid (-COOH)Excess1 h (warm to RT)75–85%
Anhydrous DMF Aldehyde (-CHO)3.02 h (warm to RT)70–80%
Weinreb Amides Ketone (-COR)1.52 h (warm to 0 °C)65–75%
B(OMe)₃ Boronic Acid (-B(OH)₂)2.012 h (warm to RT)55–65%
I₂ / THF Iodide (-I)1.51 h (-78 °C to RT)80–90%

Troubleshooting & Self-Validating Checks

To ensure this protocol operates as a self-validating system , researchers must incorporate the following analytical checkpoints:

  • The Quench Aliquot (Validation of Lithiation): Before committing the expensive electrophile, withdraw a 0.1 mL aliquot of the -78 °C reaction mixture using a pre-cooled syringe and quench it directly into 0.5 mL of MeOD (Methanol-d4). Analyze the crude aliquot by GC-MS or ¹H-NMR. The presence of the fully deuterated bridgehead (4-Deuterio-BCO) confirms 100% successful lithiation.

  • Incomplete Exchange & Reagent Degradation: If the starting material is recovered, the most likely culprit is degraded t-BuLi. t-BuLi loses molarity rapidly upon repeated septum punctures. Mandatory Step: Always perform an active titration of the t-BuLi solution (e.g., using N-benzylbenzamide or diphenylacetic acid) prior to the reaction to ensure exactly 2.2 equivalents are added.

References[1] Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene | Source: Nature Reviews Chemistry (via nih.gov) | URL: Click Here for Verification[3] Title: Structure-Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists | Source: Journal of Medicinal Chemistry (via nih.gov) | URL: Click Here for Verification[2] Title: Smallest Bicycles in Medicinal Chemistry: Where Are We Now? | Source: Chemical Reviews (via nih.gov) | URL: Click Here for Verification

Sources

Method

synthesis of PROTAC linkers using bicyclo[2.2.2]octane building blocks

Application Note: Synthesis and Integration of Bicyclo[2.2.2]octane Rigid Linkers in PROTAC Development Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Integration of Bicyclo[2.2.2]octane Rigid Linkers in PROTAC Development

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade target proteins[1]. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the E3 ligase ligand and the Protein of Interest (POI) ligand. While synthetically tractable, highly flexible linkers incur a massive entropic penalty ( ΔS ) upon the formation of the highly ordered E3-PROTAC-POI ternary complex.

To overcome this thermodynamic hurdle, modern "linkerology" has shifted toward rigidified saturated carbocycles[1]. The bicyclo[2.2.2]octane core has emerged as a premier rigid linker. As a highly symmetrical bridgehead sp3 -carbon system, it offers unique structural and biological advantages:

  • Pre-organization: It projects its 1,4-substituents at a strict 180° angle, perfectly mimicking the linear vector of a para-substituted phenyl ring, but without the planar aromaticity. This pre-organization lowers the entropic cost of ternary complex formation.

  • Physicochemical Superiority: Increasing the fraction of sp3 carbons ( Fsp3 ) improves aqueous solubility and reduces the flat, lipophilic profile that often plagues traditional PROTACs. This directly translates to improved cell permeability and oral bioavailability.

  • Metabolic Stability: Unlike PEG chains, which are susceptible to oxidative metabolism, the bicyclic aliphatic core is highly resistant to cytochrome P450-mediated degradation.

Synthetic Challenge: The Bridgehead Carbon

Functionalizing the tertiary bridgehead carbons of bicyclo[2.2.2]octane presents a distinct chemical challenge. Traditional nucleophilic substitutions ( SN​2 ) are impossible because the rigid cage structure physically blocks backside attack, preventing Walden inversion. Consequently, cross-coupling unstrained tertiary radicals historically resulted in poor yields[2].

However, recent breakthroughs in photoredox/nickel dual catalysis have enabled the efficient decarboxylative C(sp2)−C(sp3) cross-coupling of bicyclo[2.2.2]octane-1-carboxylic acids[2][3]. By generating a tertiary radical via photo-induced decarboxylation, the bridgehead carbon can be seamlessly coupled to aryl halides (e.g., CRBN or VHL E3 ligase ligands) to form stable quaternary carbon centers[3].

Ternary POI Protein of Interest (e.g., BRD4) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Bicyclo[2.2.2]octane Linker) PROTAC->Ternary Rigid vector lowers entropic penalty E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub Ubiquitination Ternary->Ub Proximity induced Degradation Proteasomal Degradation Ub->Degradation UPS pathway

Figure 1: Mechanism of PROTAC-mediated ternary complex formation enhanced by rigid linkers.

Experimental Workflow & Protocols

This protocol details a self-validating, one-pot synthesis strategy combining photoinduced C(sp2)–C(sp3) cross-coupling followed by amide formation[3]. This workflow eliminates the need for intermediate purification, significantly streamlining PROTAC library generation.

Workflow Start Bicyclo[2.2.2]octane Carboxylic Acid Precursor Photo Photoredox Catalysis (Ni/Ir dual catalysis) Start->Photo Decarboxylative radical generation Intermediate C(sp2)-C(sp3) Cross-Coupled E3-Linker Intermediate Photo->Intermediate Aryl halide (E3 ligand) addition Amide Amide Coupling (HATU, HOBt, DIPEA) Intermediate->Amide Deprotection & POI ligand addition Product Final PROTAC Molecule Amide->Product One-pot assembly

Figure 2: One-pot photoredox and amide coupling workflow for bicyclo[2.2.2]octane PROTAC synthesis.

Protocol A: Photoredox Decarboxylative C(sp2)−C(sp3) Coupling

Objective: Couple a bicyclo[2.2.2]octane-1,4-dicarboxylic acid mono-ester to an aryl-halide E3 ligase binder (e.g., a thalidomide derivative for CRBN recruitment).

Reagents:

  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid mono-methyl ester (1.5 eq)

  • Aryl bromide E3-ligand precursor (1.0 eq)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%)

  • Nickel catalyst: NiCl2​⋅glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base: Cs2​CO3​ (1.5 eq)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Preparation: In a glovebox under an argon atmosphere, charge an oven-dried 8 mL vial equipped with a magnetic stir bar with the aryl bromide, bicyclo[2.2.2]octane carboxylic acid, Ir-photocatalyst, Ni-catalyst, dtbbpy, and Cs2​CO3​ .

  • Solvation: Add anhydrous DMF. Seal the vial with a PTFE-lined septum cap.

    • Causality Note: Cs2​CO3​ is critical here; it deprotonates the carboxylic acid to form the carboxylate anion, which is the active species that undergoes single-electron oxidation by the excited state Ir(III) photocatalyst.

  • Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture with a 450 nm blue LED (e.g., Kessil PR160L) at room temperature for 16-24 hours.

    • Causality Note: Rapid CO2​ extrusion from the oxidized carboxylate yields the bridgehead tertiary radical. The dtbbpy ligand stabilizes the nickel catalyst and modulates its redox potential, facilitating the capture of this sterically hindered radical to form the new C-C bond[2].

  • Validation: Monitor reaction completion via LC-MS. The mass of the decarboxylated, cross-coupled intermediate (E3-linker-ester) should manifest as the primary peak.

Protocol B: One-Pot Amide Coupling (PROTAC Assembly)

Objective: Deprotect the intermediate ester and couple the resulting bridgehead acid to a POI ligand (e.g., JQ1-amine for BET degradation) without intermediate purification.

Step-by-Step Procedure:

  • Hydrolysis: To the crude reaction mixture from Protocol A, add aqueous LiOH (3.0 eq) and stir at 40°C for 2 hours to hydrolyze the methyl ester. Neutralize carefully with 1M HCl.

  • Activation: Add HATU (2.6 eq) and HOBt (2.6 eq) directly to the mixture. Stir for 10 minutes to form the active ester.

    • Causality Note: HOBt is added alongside HATU to suppress epimerization and significantly improve the efficiency of the coupling in the complex, sterically encumbered one-pot mixture[2].

  • Coupling: Add the POI ligand (e.g., JQ1-amine, 1.2 eq) and 2,6-Lutidine (3.0 eq). Stir at room temperature for 12 hours.

  • Purification: Dilute the mixture with EtOAc, wash with brine to remove DMF and salts, dry over Na2​SO4​ , and concentrate. Purify the final PROTAC via preparative HPLC.

Quantitative Data & Optimization

The efficiency of the one-pot synthesis is highly dependent on the stoichiometry of the coupling reagents. Table 1 summarizes the optimization of the amide coupling step, demonstrating that a significant excess of HATU/HOBt is required to overcome the steric hindrance of the bridgehead tertiary carboxylic acid[2].

Table 1: Optimization of One-Pot PROTAC Synthesis (Amide Formation Step)

EntryBicyclo[2.2.2]octane Acid [eq]HATU [eq]HOBt [eq]2,6-Lutidine [eq]Isolated Yield (%)
11.001.101.101.5025%
21.501.601.602.0048%
3 2.50 2.60 2.60 3.00 86%

Data adapted from optimization studies of one-pot PROTAC synthesis[2]. High equivalents of coupling reagents (Entry 3) are necessary to drive the reaction to completion.

Table 2: Physicochemical Impact of Linker Selection

Linker Motif Fsp3 (Fraction sp3 )Rigidity / Entropic PenaltyAqueous SolubilityMetabolic Stability
PEG-4 Chain HighHighly Flexible (High Penalty)HighLow (Oxidative cleavage)
Phenyl Ring Low (0)Rigid (Low Penalty)Low (Lipophilic)Moderate
Bicyclo[2.2.2]octane High (1.0) Rigid (Low Penalty) Moderate-High High (P450 resistant)

References

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv.

  • C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. Journal of Medicinal Chemistry - ACS Publications.

  • PROTAC technology for prostate cancer treatment. ScienceOpen / NIH.

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (Rigid linker for PROTAC® development). Sigma-Aldrich.

Sources

Application

Application Note: Advanced Esterification Strategies for Sterically Hindered Bicyclo[2.2.2]octane Carboxylic Acids

The Synthetic Challenge of Bicyclic Scaffolds Bicyclo[2.2.2]octane derivatives are highly valued in modern drug development as rigid, three-dimensional bioisosteres for para-substituted benzenes, offering improved metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Synthetic Challenge of Bicyclic Scaffolds

Bicyclo[2.2.2]octane derivatives are highly valued in modern drug development as rigid, three-dimensional bioisosteres for para-substituted benzenes, offering improved metabolic stability and novel spatial arrangements[1]. However, the functionalization of these scaffolds—specifically the esterification of bridgehead (C1) or C2 carboxylic acids—presents a formidable kinetic barrier.

The rigid bicyclic framework imposes severe steric hindrance that effectively shields the carbonyl carbon from nucleophilic attack. Consequently, traditional acid-catalyzed Fischer esterification fails because the constrained geometry prevents the formation of the bulky tetrahedral intermediate required for the reaction to proceed[2]. To successfully esterify these substrates, chemists must abandon direct nucleophilic addition in favor of advanced activation strategies that alter the reaction's mechanistic pathway.

Mechanistic Rationale & Method Selection

Selecting the correct esterification method depends entirely on the nature of the target alcohol and the sensitivity of the substrate. The three most effective methodologies for bicyclo[2.2.2]octane carboxylic acids rely on distinct causal mechanisms to bypass steric bulk:

  • Steglich Esterification (EDC/DMAP): Uses a carbodiimide to form an O-acylisourea intermediate. Because direct alcohol attack is sterically precluded, the hyper-nucleophilic catalyst 4-dimethylaminopyridine (DMAP) is essential. DMAP attacks the intermediate to form a highly electrophilic N-acylpyridinium salt, which acts as an active acyl transfer agent[3].

  • Mukaiyama Esterification: Employs 2-chloro-1-methylpyridinium iodide (CMPI). The carboxylic acid attacks the C2 position of the pyridinium ring, forming an active acyloxypyridinium intermediate. This method is exceptionally mild and ideal for acid-labile substrates or when Steglich conditions yield unreactive N-acylurea byproducts via unwanted rearrangement[4].

  • Carboxylate Alkylation: Bypasses carbonyl addition entirely. The hindered carboxylic acid is deprotonated to form a highly reactive carboxylate anion (often using the large cesium cation to create a "naked" anion), which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

MethodSelection Start Bicyclo[2.2.2]octane Carboxylic Acid CheckAlc Target Ester Type? Start->CheckAlc Primary Primary / Benzyl Alkyl Halide Available? CheckAlc->Primary Primary/Methyl Secondary Secondary / Tertiary Alcohol CheckAlc->Secondary Sec/Tertiary Primary->Secondary No Alkylation Carboxylate Alkylation (Cs2CO3 / R-X) Primary->Alkylation Yes AcidLabile Acid/Base Labile Substrate? Secondary->AcidLabile Steglich Steglich Esterification (EDC / DMAP) Mukaiyama Mukaiyama Esterification (CMPI / Base) AcidLabile->Steglich No AcidLabile->Mukaiyama Yes

Decision matrix for selecting the optimal esterification method.

Quantitative Comparison of Methodologies

To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes for each method when applied to sterically hindered bicyclic systems.

MethodActivating ReagentsTypical Yield (%)Temp (°C)Best Suited ForPrimary Limitation
Steglich EDC·HCl, DMAP75–90%0 to 25Sec/Tert alcohols, general usePotential for acyl migration
Mukaiyama CMPI, Et3N80–95%25 to 40Acid-labile groups, extreme bulkRequires excess base
Alkylation Cs2CO3, R-X85–98%25 to 60Methyl, benzyl, primary estersFails with sec/tert halides

Self-Validating Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC/DMAP)

Causality Note: We substitute the traditional DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). DCC forms dicyclohexylurea (DCU), which is notoriously difficult to separate from non-polar bicyclo[2.2.2]octane esters. EDC forms a water-soluble urea byproduct, allowing for a clean, self-validating aqueous workup[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of the bicyclo[2.2.2]octane carboxylic acid in anhydrous CH2Cl2 to achieve a 0.1 M concentration.

  • Reagent Addition: Add 1.5 equivalents of the target alcohol and exactly 0.2 equivalents of DMAP. Crucial: DMAP must be sub-stoichiometric to prevent side reactions, but sufficient to outcompete the O-acylisourea rearrangement into an unreactive N-acylurea[3].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents of EDC·HCl portion-wise over 10 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via TLC (UV/Vis). The highly UV-active N-acylpyridinium intermediate may briefly appear as a distinct, polar spot before product formation completes.

  • Workup: Dilute with additional CH2Cl2. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

SteglichMechanism Acid Bicyclo[2.2.2]octane Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC EDC->O_Acyl N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl + DMAP Urea Water-Soluble Urea Byproduct O_Acyl->Urea Byproduct DMAP DMAP (Nucleophile) DMAP->N_Acyl N_Acyl->DMAP Catalyst Regeneration Product Bicyclic Ester Product N_Acyl->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product

Mechanistic pathway of Steglich esterification highlighting DMAP-mediated acyl transfer.

Protocol B: Mukaiyama Esterification

Causality Note: For substrates where the alcohol is exceptionally hindered, the Mukaiyama reagent (CMPI) is preferred. It converts the carboxylic acid into a highly reactive acyloxypyridinium intermediate that is highly susceptible to nucleophilic attack[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1.2 equivalents of 2-chloro-1-methylpyridinium iodide (CMPI) in anhydrous CH2Cl2 (0.2 M).

  • Substrate Addition: Add 1.0 equivalent of the bicyclic carboxylic acid and 1.2 equivalents of the alcohol to the suspension.

  • Base Activation: Add 2.5 equivalents of triethylamine (or 2,6-lutidine for highly sensitive substrates) dropwise at room temperature. The base neutralizes the HCl generated and facilitates the formation of the active carboxylate.

  • Thermal Promotion: Heat the mixture to a gentle reflux (40 °C) for 8–12 hours.

  • Self-Validation Check: CMPI is initially insoluble in CH2Cl2. As the active acyloxypyridinium intermediate forms, the heterogeneous salt will gradually dissolve, providing a reliable visual cue of reaction initiation.

  • Workup: Evaporate the solvent completely. Triturate the crude residue with diethyl ether to precipitate the pyridinium salts. Filter through a pad of Celite, and concentrate the filtrate to yield the crude ester.

Protocol C: Cesium Carbonate-Mediated Alkylation

Causality Note: When synthesizing methyl, benzyl, or primary alkyl esters, bypassing the carbonyl carbon entirely is the most efficient route. Cesium carbonate is chosen over sodium or potassium bases because the large ionic radius of the cesium cation creates a highly dissociated, "naked" carboxylate anion, drastically increasing its nucleophilicity for the SN2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Dissociation: Dissolve 1.0 equivalent of the bicyclic acid in anhydrous DMF (0.2 M).

  • Deprotonation: Add 1.5 equivalents of anhydrous Cs2CO3. Stir vigorously for 30 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Add 1.2 equivalents of the alkyl halide (e.g., benzyl bromide or iodomethane).

  • Propagation: Stir at room temperature for 4–6 hours. For less reactive primary halides, heat to 60 °C.

  • Self-Validation Check: A fine, dense white precipitate of the cesium halide salt (e.g., CsBr or CsI) will form progressively as the reaction proceeds, confirming the SN2 displacement.

  • Workup: Quench the reaction with a large volume of distilled water. Extract 3x with Ethyl Acetate. Wash the combined organic layers extensively with water (at least 3-4 times) and brine to thoroughly remove residual DMF. Dry over MgSO4 and concentrate.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we know that synthesizing bridgehead halides like 4-bromobicyclo[2.2.2]octane-1-carboxylic acid presents unique kinetic and thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists, we know that synthesizing bridgehead halides like 4-bromobicyclo[2.2.2]octane-1-carboxylic acid presents unique kinetic and thermodynamic challenges. Because the rigid bicyclic framework strictly enforces Bredt’s Rule, elimination side-reactions are impossible. However, this same rigidity makes the bridgehead carbon highly resistant to standard SN​1 or SN​2 displacements.

Consequently, the synthesis relies on the radical-mediated bromodecarboxylation (Hunsdiecker-type reaction) of bicyclo[2.2.2]octane-1,4-dicarboxylic acid[1]. This guide breaks down the causality behind common yield drops and provides self-validating protocols to ensure reproducible success.

Synthetic Workflow Overview

SynthWorkflow A Bicyclo[2.2.2]octane- 1,4-dicarboxylic acid B Desymmetrization (Partial Hydrolysis) A->B C 4-(Methoxycarbonyl)bicyclo [2.2.2]octane-1-carboxylic acid B->C D Cristol-Firth Bromodecarboxylation C->D E Methyl 4-bromobicyclo [2.2.2]octane-1-carboxylate D->E F Ester Hydrolysis E->F G 4-Bromobicyclo[2.2.2] octane-1-carboxylic acid F->G

Figure 1: Three-stage synthetic workflow for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Phase 1: Desymmetrization & Mono-Protection

Q: Why am I getting a statistical mixture of diacid, monoester, and diester during the initial mono-esterification? A: Direct Fischer esterification of symmetric diacids is governed by statistical kinetics, inherently capping your theoretical yield of the monoester at ~50%. To bypass this, you must shift from kinetic to thermodynamic control using a "desymmetrization via diester" approach. Convert the diacid fully to the dimethyl ester, then perform a controlled partial hydrolysis using exactly 1.0 equivalent of methanolic Barium Hydroxide ( Ba(OH)2​ ). The barium salt of the mono-carboxylate is insoluble in methanol and precipitates immediately, physically removing the mono-protected species from the reaction mixture and preventing over-hydrolysis.

Phase 2: Bridgehead Bromodecarboxylation (The Core Challenge)

Q: My Hunsdiecker reaction yields mostly the reduced byproduct (bicyclo[2.2.2]octane-1-carboxylate) instead of the bromide. What is causing this? A: This is the most common failure mode in bridgehead brominations. The reaction proceeds via a highly reactive bridgehead radical ( R∙ ). If the microenvironment contains any proton donors (trace water, unpurified solvents, or reactive C-H bonds), the radical will abstract a hydrogen atom ( R∙+H∙→R−H ) orders of magnitude faster than it recombines with the bromine radical.

Solution: Abandon the classic Silver Nitrate ( AgNO3​ ) method[2], which is highly sensitive to trace moisture and light degradation. Instead, utilize the Cristol-Firth modification using red Mercuric Oxide ( HgO ) and Br2​ in anhydrous dichloromethane (DCM)[3]. The HgO acts as both the halogen-metal exchange agent and an internal desiccant.

Mechanism RCOOH R-COOH + HgO + Br2 (Starting Materials) AcylHypo R-COOBr (Acyl Hypobromite Intermediate) RCOOH->AcylHypo -HgBr2, -H2O Homolysis R-COO• + Br• (Homolytic Cleavage) AcylHypo->Homolysis ΔT (Reflux) Decarbox R• + CO2 (Bridgehead Radical) Homolysis->Decarbox -CO2 (Fast) Recomb R-Br (Target Bromide) Decarbox->Recomb + Br• (Productive) SideReaction R-H (Reduced Byproduct) Decarbox->SideReaction + H• (Moisture Quench)

Figure 2: Mechanistic pathway and competing side reactions in the Cristol-Firth bromodecarboxylation.

Phase 3: Hydrolysis and Isolation

Q: After hydrolyzing the brominated ester, my final yield drops significantly during aqueous workup. Where is the product going? A: 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid has a deceptive solubility profile. Due to its compact, lipophilic bicyclic core and polar carboxylic headgroup, it acts as a mild surfactant and is partially soluble in cold water. Solution: During the final HCl acidification, ensure the aqueous layer is fully saturated with NaCl (brine) before extraction to force the organic compound out of the aqueous phase (salting-out effect). Extract with a highly polar solvent mixture like EtOAc/THF (8:2) rather than pure DCM.

Quantitative Data: Impact of Variables on Bromodecarboxylation Yield
Reaction VariableConditionPrimary Outcome / Yield ImpactMechanistic Causality
Reagent Choice Ag2​O / Br2​ (Classic)30-45% YieldHigh moisture sensitivity; rapid photo-degradation of Ag salts[2].
Reagent Choice HgO / Br2​ (Cristol-Firth)70-85% YieldSuperior acyl hypobromite stability; excellent thermal control[3].
Solvent Anhydrous DCM (Reflux)70-80% YieldGood balance of starting material solubility and radical inertness[3].
Water Content >500 ppm H2​O <20% Yield (High R-H byproduct)Water protonates the bridgehead radical intermediate prior to halogenation.
Self-Validating Experimental Protocols
Protocol 1: Cristol-Firth Bromodecarboxylation[3]

Objective: Conversion of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid to methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush with Argon.

  • Suspension: Add 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and red Mercuric Oxide ( HgO , 1.7 eq) to anhydrous DCM (0.2 M concentration).

    • Self-Validation Check: The mixture should be a distinct, bright red heterogeneous suspension.

  • Initiation: Heat the suspension to a gentle reflux ( 40∘C ).

  • Bromine Addition: Dissolve Br2​ (1.5 eq) in a small volume of anhydrous DCM. Add dropwise via the dropping funnel over 45 minutes.

    • Self-Validation Check: As the reaction proceeds, the bright red HgO will be consumed and a dense, pale-white precipitate of Mercuric Bromide ( HgBr2​ ) will form. The evolution of CO2​ gas will be visible. If the red color persists without gas evolution, the acyl hypobromite has not formed (check for moisture).

  • Completion: Continue refluxing for 3.5 hours. Cool to room temperature.

  • Workup: Filter the mixture through a pad of Celite to remove HgBr2​ . Wash the filtrate sequentially with saturated aqueous NaHCO3​ , 10% aqueous Na2​S2​O3​ (to quench unreacted Br2​ ), and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Hydrolysis to the Target Acid

Objective: Conversion of methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate to 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

  • Reaction: Dissolve the crude brominated ester in a 3:1 mixture of THF:MeOH. Add 3.0 equivalents of 2M aqueous NaOH .

  • Heating: Stir at 60∘C for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the high-Rf ester spot, with the product remaining at the baseline.

  • Acidification: Cool the mixture to 0∘C in an ice bath. Slowly add 2M HCl until the pH reaches 2.0. Saturate the solution with solid NaCl .

  • Extraction: Extract with EtOAc/THF (8:2) three times. Combine organic layers, dry over MgSO4​ , and evaporate. Recrystallize from hot heptane/EtOAc to yield pure 4-bromobicyclo[2.2.2]octane-1-carboxylic acid as a white crystalline solid.

References
  • Li, et al. "The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by Li and co‐workers." ResearchGate. Available at: [Link]

  • Humber, L. G., et al. "AGENTS AFFECTING LIPID METABOLISM: XIII. THE SYNTHESIS OF 1,4-DISUBSTITUTED BICYCLO[2.2.2]OCTANE DERIVATIVES." Canadian Journal of Chemistry. Available at:[Link]

  • Sedlak, D., et al. "Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Debromination in Bicyclo[2.2.2]octane Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for C(sp³)–C(sp²) cross-coupling of bicyclo[2.2.2]octane (BCO) derivatives. As researchers increasingly adopt BCO as a saturated bioisostere for para-substituted phenyl rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for C(sp³)–C(sp²) cross-coupling of bicyclo[2.2.2]octane (BCO) derivatives. As researchers increasingly adopt BCO as a saturated bioisostere for para-substituted phenyl rings to improve aqueous solubility and metabolic stability, synthetic bottlenecks frequently emerge. The most prevalent mode of failure during the cross-coupling of BCO halides or carboxylic acids is competitive protodehalogenation (debromination) .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causalities behind debromination and provide self-validating protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow for Protodehalogenation

Workflow A Issue: High Protodehalogenation (Debromination) Detected B Identify Cross-Coupling Mechanism A->B C1 Metallaphotoredox (Ni/Ir or Ni/Ru Catalysis) B->C1 C2 Palladium-Catalyzed (Suzuki-Miyaura) B->C2 D1 Switch Solvent: Avoid THF/Ethers. Use EtOAc/DMAc (90:10) C1->D1 D2 Optimize Pd Ligand: Use bulky, electron-rich Pd(PtBu3)2 C2->D2 E1 Optimize Ni Ligand: Use dtbbpy to accelerate reductive elimination D1->E1 E2 Control Kinetics: Limit reaction to <30 mins at Room Temperature D2->E2

Figure 1: Diagnostic logic for resolving protodehalogenation in BCO cross-coupling workflows.

Expert FAQs: The Causality of Debromination

Q1: Why is protodehalogenation such a dominant side reaction in BCO cross-couplings compared to standard aryl couplings? A1: The core issue lies in the thermodynamics of the bridged bicyclic system. The intermediate BCO radical possesses highly electrophilic character, and the corresponding bridge C–H bonds have an exceptionally high Bond Dissociation Energy (BDE)[1]. This thermodynamic landscape heavily favors Hydrogen Atom Transfer (HAT) from the solvent or surrounding ligands over the desired cross-coupling pathway. If the rate of radical capture by the transition metal (e.g., Nickel) or the subsequent reductive elimination is sluggish, the mass balance is rapidly lost to the debrominated (reduced) byproduct[1].

Q2: How does solvent selection influence the rate of debromination in metallaphotoredox BCO couplings? A2: Solvents with low C–H BDEs, such as THF or standard ethers, act as excellent hydrogen atom donors, directly fueling the debromination pathway. Shifting to a solvent system lacking easily abstractable α-hydrogens, such as Ethyl Acetate (EtOAc) mixed with a small amount of N,N-Dimethylacetamide (DMAc) (e.g., 90:10 ratio), significantly curtails this side reaction. Studies using Ni precatalysts demonstrate that EtOAc minimizes premature protonation and HAT, allowing the steady buildup of the active cross-coupled product while capping protodehalogenation at ~20% of the mass balance[2].

Q3: What ligand modifications suppress debromination in Palladium-catalyzed Suzuki-Miyaura BCO couplings? A3: In traditional Suzuki-Miyaura couplings, the extreme steric bulk of the sp³-rich BCO system severely retards transmetalation and reductive elimination. This kinetic delay allows competitive debromination to dominate. Utilizing highly electron-rich and exceedingly bulky phosphine ligands, such as bis(tri-tert-butylphosphine)palladium(0)[Pd(PtBu₃)₂], forces the spatial proximity of the coupling partners and accelerates reductive elimination. Furthermore, strictly controlling the reaction time to under 30 minutes at room temperature prevents the degradation of the primary product into secondary alcohols or debrominated species[3].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how specific adjustments to your experimental design alter the kinetic competition between successful cross-coupling and protodehalogenation.

Reaction ParameterConditionCross-Coupled Yield (%)Protodehalogenation (%)Mechanistic Rationale
Solvent (Photoredox) THF / Ethers< 20%> 70%Low C–H BDE acts as an H-atom donor for the highly electrophilic BCO radical[1].
Solvent (Photoredox) EtOAc / DMAc (90:10)~ 80%< 20%Lacks easily abstractable α-hydrogens; stabilizes the active Ni species[2].
Catalyst (Suzuki) Standard Pd(PPh₃)₄< 40%> 40%Sluggish C(sp³)–C(sp²) reductive elimination allows competitive debromination.
Catalyst (Suzuki) Pd(PtBu₃)₂> 75%< 10%Extreme steric bulk accelerates reductive elimination, outcompeting degradation[3].
Reaction Time > 2 HoursDecreasingIncreasingExtended exposure leads to secondary alcohol formation and BCO degradation[3].
Reaction Time < 30 MinutesOptimalMinimalRapid coupling at room temperature outcompetes background degradation pathways[3].
Self-Validating Protocol: Optimized Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, every step in this methodology is designed as a self-validating system. By incorporating strict kinetic monitoring, you can quantitatively verify the success of the reaction before committing to full-scale purification.

Materials Required:

  • Aryl bromide (1.0 equiv)

  • BCO-boronate derivative (1.2 equiv)

  • Pd(PtBu₃)₂ (5 mol%)

  • Aqueous KOH (3.0 equiv)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Preparation & Degassing: In a strictly controlled nitrogen-filled glovebox, charge a reaction vial with the aryl bromide, the BCO-boronate, and Pd(PtBu₃)₂.

    • Causality Check: Pd(PtBu₃)₂ is selected because its steric bulk is mandatory to accelerate the notoriously slow C(sp³)–C(sp²) reductive elimination, effectively outrunning the debromination pathway[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by aqueous KOH. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

    • Causality Check: The Dioxane/water mixture provides optimal solubility for the inorganic base while minimizing the presence of readily abstractable hydrogens compared to ethereal solvents.

  • Kinetic Monitoring (Self-Validation Step): Stir the reaction vigorously at room temperature. At exactly 15 minutes , extract a 10 µL aliquot via microsyringe, dilute in 1 mL of MeCN, and analyze via UPLC-MS.

    • Validation Metric: Calculate the ratio of the cross-coupled product to the debrominated mass balance. The ratio should be >9:1 . If protodehalogenation exceeds 15% at this stage, immediately halt the reaction. Verify the absence of oxygen intrusion and confirm the structural integrity of your Pd catalyst batch before repeating.

  • Quenching & Isolation: If the validation metric is met, terminate the reaction strictly at 30 minutes by opening the vial to air and filtering the mixture through a short pad of silica gel, eluting with EtOAc.

    • Causality Check: Extended reaction times do not improve yield; they only lead to secondary alcohol formation and increased debromination[3]. Rapid quenching preserves the integrity of the BCO scaffold.

Sources

Troubleshooting

overcoming steric hindrance in bicyclo[2.2.2]octane-1-carboxylic acid amidation

Overview The bicyclo[2.2.2]octane (BCO) motif is increasingly utilized in drug development as a saturated, three-dimensional bioisostere for phenyl rings to improve metabolic stability and solubility[1]. However, the C1...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The bicyclo[2.2.2]octane (BCO) motif is increasingly utilized in drug development as a saturated, three-dimensional bioisostere for phenyl rings to improve metabolic stability and solubility[1]. However, the C1 bridgehead position is extremely sterically hindered. Standard amidation protocols often fail because the rigid bicyclic cage physically blocks nucleophilic attack. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Troubleshooting Guides & FAQs

Q1: Why are my HATU and EDC/HOBt couplings yielding <10% product? The Causality: The failure of standard uronium (HATU) or carbodiimide (EDC) reagents stems from the extreme steric shielding of the intermediate active ester[2]. When the bulky OBt or OAt ester forms at the rigid C1 bridgehead, the incoming amine cannot achieve the proper Bürgi-Dunitz trajectory for nucleophilic attack due to severe steric clash with the bicyclic cage. The Solution: Bypass bulky active esters entirely. You must generate a smaller, highly electrophilic intermediate, such as an acid chloride or an acyl fluoride[2].

Q2: I tried forming the acid chloride with Oxalyl Chloride, but my substrate decomposed. What are my options? The Causality: Oxalyl chloride and thionyl chloride generate HCl gas and acidic byproducts during activation, which readily degrade acid-sensitive functional groups (e.g., Boc-amines, acetals)[3]. The Solution: Use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent converts sterically hindered carboxylic acids to acid chlorides under strictly neutral conditions, yielding only an inert amide byproduct[2].

Q3: I am coupling an electron-deficient aniline to the BCO acid. Even acid chlorides are failing. Should I add DMAP? The Causality: No. While adding DMAP is a common reflex to accelerate acyl transfer, it often has a detrimental effect on bridgehead systems[2]. DMAP acts as a nucleophilic catalyst, forming an N-acylpyridinium intermediate. For the BCO system, this N-acyl DMAP intermediate is significantly bulkier than the acid chloride itself. The steric shielding prevents the aniline from attacking this bulky intermediate, effectively stalling the reaction. The Solution: Utilize an Acyl Fluoride strategy using reagents like BTFFH or PyFluor[2]. The fluorine atom is highly electronegative but very small (van der Waals radius ~1.47 Å), minimizing steric clash while maintaining high electrophilicity at elevated temperatures.

Reagent Selection Data

Use the following data table to select the appropriate activation strategy based on the steric and electronic demands of your specific coupling partners.

Coupling StrategyReagentIntermediate FormedSteric Bulk of IntermediateAcidic Byproducts?Best Use Case for BCO Amidation
Standard Coupling HATU / EDCOAt / OBt EsterExtremely HighNoNot recommended. Fails due to steric clash.
Standard Acid Chloride Oxalyl ChlorideAcid ChlorideLowYes (HCl)Robust substrates lacking acid-sensitive groups.
Neutral Acid Chloride Ghosez's ReagentAcid ChlorideLowNoAcid-sensitive substrates with standard aliphatic amines.
Acyl Fluoride BTFFH / PyFluorAcyl FluorideVery Low (F radius ~1.47 Å)NoHighly hindered or electron-deficient amines (e.g., anilines).

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the workup phase without performing the embedded validation checks.

Protocol A: Neutral Acid Chloride Amidation via Ghosez's Reagent

Best for acid-sensitive substrates and standard amines.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1.2 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Validation Check (Critical): Quench a 5 µL aliquot of the reaction mixture into 100 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting mass and the appearance of the corresponding methyl ester confirms quantitative conversion to the acid chloride. Do not add the amine until this is confirmed.

  • Coupling: Cool the mixture back to 0 °C. Add the amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Completion: Stir at room temperature until complete by LC-MS (typically 2–4 hours). Quench with saturated aqueous NaHCO₃ and extract with DCM.

Protocol B: Acyl Fluoride Amidation via BTFFH

Best for electron-deficient or highly hindered amines.

  • Preparation: In a microwave vial or heavy-walled pressure tube, combine bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq), the electron-deficient amine (1.0 eq), and BTFFH (1.2 eq).

  • Solvent & Base: Suspend the reagents in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Activation & Coupling: Seal the vial and heat to 80 °C using an oil bath or microwave reactor for 12–24 hours.

  • Validation Check (Critical): Monitor the reaction via LC-MS. If the acyl fluoride intermediate is observed but amide formation is stalled, do not add DMAP. Instead, quench a 5 µL aliquot with 10 µL of highly nucleophilic benzylamine. Rapid formation of the benzylamide validates that the acyl fluoride is active, confirming the bottleneck is the poor nucleophilicity of your specific amine. In this case, increase the reaction temperature to 100 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF and BTFFH byproducts.

Workflow Decision Matrix

AmidationStrategy Start Bicyclo[2.2.2]octane-1-carboxylic Acid Amidation Q1 Are there acid-sensitive functional groups? Start->Q1 Oxalyl Use Oxalyl Chloride + cat. DMF (Standard Acid Chloride) Q1->Oxalyl  No   Q2 Is the amine electron-deficient or highly hindered? Q1->Q2  Yes   Ghosez Use Ghosez's Reagent (Neutral Acid Chloride) Outcome Successful Amide Bond Formation Ghosez->Outcome  React with Amine + Base   AcylFluoride Use BTFFH / PyFluor (Acyl Fluoride) AcylFluoride->Outcome  React with Amine + Base + Heat   Oxalyl->Outcome  React with Amine + DIPEA   Q2->Ghosez  No (Standard Amines)   Q2->AcylFluoride  Yes (Minimize Steric Clash)  

Figure 1: Decision matrix for selecting amidation reagents for sterically hindered BCO substrates.

References

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications (via PMC). URL:[Link]

  • Facile solvolysis of a surprisingly twisted tertiary amide. New Journal of Chemistry (RSC). URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Bicyclo[2.2.2]octane Grignard Reagent Formation

Welcome to the Technical Support Center for the synthesis of bicyclo[2.2.2]octane Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals who are working with this steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[2.2.2]octane Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding substrate. The unique three-dimensional structure of the bicyclo[2.2.2]octane (BCO) moiety, a valuable bioisostere for para-substituted phenyl rings, presents specific challenges in the formation of its corresponding Grignard reagent.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve successful and reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the formation of the bicyclo[2.2.2]octane Grignard reagent.

Question 1: My reaction to form the bicyclo[2.2.2]octane Grignard reagent fails to initiate. What are the likely causes and how can I resolve this?

Answer:

Failure to initiate is the most common hurdle in Grignard reagent synthesis, especially with sterically hindered tertiary halides like 1-bromobicyclo[2.2.2]octane. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the alkyl halide.[2][3]

Here are the key factors to address:

  • Inactive Magnesium Surface: The MgO layer is a significant barrier.[2][3]

    • Solution: Activate the magnesium immediately before use. Several methods can be employed:

      • Mechanical Activation: In a dry, inert atmosphere, crush the magnesium turnings with a glass rod against the side of the flask. This will expose a fresh, unoxidized surface.[2]

      • Chemical Activation: The use of activating agents is highly effective.

        • Iodine (I₂): Add a single, small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple or brown color is a visual indicator of activation.[2][3][4]

        • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane will react with the magnesium to form ethylene gas and magnesium bromide. The observation of bubbling confirms the activation of the magnesium surface.[2][3]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any trace of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[2]

    • Solution: Rigorous anhydrous technique is non-negotiable.

      • All glassware must be oven-dried (at least 120°C overnight) or flame-dried under a high vacuum and cooled under a stream of dry inert gas (argon or nitrogen).[2]

      • Use only high-purity, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[5][6]

  • Induction Period: Even under ideal conditions, Grignard reactions can have an induction period before the reaction becomes self-sustaining.[7]

    • Solution: Be patient after the initial addition of a small amount of the bicyclo[2.2.2]octyl halide. Gentle warming with a heat gun can sometimes initiate the reaction. However, be prepared to cool the flask immediately, as the reaction is highly exothermic once it begins.[7]

Question 2: I am observing a very low yield of my desired product after using the bicyclo[2.2.2]octane Grignard reagent. What are the potential reasons and how can I improve the yield?

Answer:

Low yields are often a consequence of incomplete Grignard reagent formation or competing side reactions.

  • Incomplete Reaction: The steric hindrance of the bicyclo[2.2.2]octane system can lead to a slow and incomplete reaction with magnesium.

    • Solution:

      • Increase Reaction Time: Allow for a longer reaction time to ensure complete conversion of the halide.

      • Optimize Solvent: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for less reactive halides due to its higher boiling point and superior solvating ability for the Grignard reagent.[4]

  • Side Reactions: The rigid structure of the bicyclo[2.2.2]octane system makes it susceptible to side reactions.

    • Wurtz Coupling: The formed Grignard reagent can react with the unreacted 1-bromobicyclo[2.2.2]octane to form a homocoupled dimer.[8][9][10][11] This is more prevalent at higher concentrations and temperatures.

      • Solution: Use high dilution and add the bicyclo[2.2.2]octyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Elimination: Although E2 reactions are geometrically disfavored for bridgehead halides, other elimination pathways can occur, especially at higher temperatures, leading to the formation of bicyclo[2.2.2]octene.[12][13][14][15][16][17]

      • Solution: Maintain a controlled, gentle reflux during the reaction. Avoid excessive heating.

Question 3: My reaction mixture turns dark and cloudy during the formation of the Grignard reagent. Is this normal, and could it be affecting my yield?

Answer:

A cloudy, grayish appearance is typical for a Grignard reaction and indicates the formation of the organomagnesium species. However, a very dark or black solution could indicate decomposition or the formation of finely divided magnesium from side reactions, which can negatively impact your yield.

  • Possible Causes of Darkening:

    • Overheating: Excessive heat can lead to the decomposition of the Grignard reagent and promote side reactions.

    • Impurities: Impurities in the magnesium or the alkyl halide can sometimes lead to the formation of colored byproducts.

  • Solutions:

    • Temperature Control: Ensure the reaction proceeds at a steady, gentle reflux. Use an ice bath to moderate the reaction rate if it becomes too vigorous.

    • High-Purity Reagents: Use high-purity magnesium turnings and freshly distilled 1-bromobicyclo[2.2.2]octane.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing the bicyclo[2.2.2]octane Grignard reagent?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[6] For a sterically hindered substrate like 1-bromobicyclo[2.2.2]octane, tetrahydrofuran (THF) is generally preferred over diethyl ether. THF has a higher boiling point, allowing for a higher reaction temperature if needed, and its greater solvating power can help to dissolve and stabilize the Grignard reagent, potentially leading to higher yields.[4]

Q2: Should I use 1-chlorobicyclo[2.2.2]octane or 1-bromobicyclo[2.2.2]octane?

A2: The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl >> F.[18] Therefore, 1-bromobicyclo[2.2.2]octane is the preferred starting material as it is more reactive than the corresponding chloride. While the chloride can be used, it may require more forcing conditions and may result in lower yields.

Q3: What are "Turbo-Grignard" reagents, and should I consider using them for this synthesis?

A3: "Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl).[2] The addition of LiCl helps to break up the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can significantly accelerate the formation of the Grignard reagent from challenging substrates. For a sterically hindered and relatively unreactive halide like 1-bromobicyclo[2.2.2]octane, using the "Turbo-Grignard" protocol is highly recommended if you are experiencing difficulties with the standard procedure.[2]

Q4: How can I confirm the formation and determine the concentration of my bicyclo[2.2.2]octane Grignard reagent?

A4: The concentration of the Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline until the endpoint is reached.

Experimental Protocols

Standard Protocol for the Preparation of 1-Bicyclo[2.2.2]octylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 1-Bromobicyclo[2.2.2]octane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the reaction flask.

  • Activation: Add a single crystal of iodine.

  • Solvent Addition: Add a portion of the total anhydrous THF to the flask to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromobicyclo[2.2.2]octane (1.0 equivalent) in the remaining anhydrous THF. Add a small aliquot (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming with a heat gun may be necessary, but be prepared with an ice bath for cooling.

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromobicyclo[2.2.2]octane solution dropwise at a rate that maintains a steady, gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Use: The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately for subsequent reactions.

"Turbo-Grignard" Protocol for Enhanced Reactivity

Materials:

  • Magnesium turnings

  • Anhydrous lithium chloride (LiCl)

  • 1-Bromobicyclo[2.2.2]octane

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as in the standard protocol. In the flame-dried flask, add magnesium turnings (1.5 equivalents) and anhydrous LiCl (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the slow, dropwise addition of 1-bromobicyclo[2.2.2]octane (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature. The reaction is typically much faster than the standard protocol and may be complete within a few hours. Monitor the reaction progress by quenching aliquots and analyzing by GC or NMR.

  • Use: The resulting solution of the "Turbo-Grignard" reagent can be used directly in subsequent reactions.

Data Summary

ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point 34.6 °C66 °C~80 °C
Solvating Power GoodExcellent[4]Good
Peroxide Formation HighHigh[4]Low[4]
Suitability for Hindered Halides ModerateHigh[4]High

Table 1: Comparison of Common Solvents for Grignard Reagent Formation.

Visual Workflow

Troubleshooting_Grignard_Formation start Start: Prepare Anhydrous Setup add_reagents Add Mg and Initiator (Iodine) start->add_reagents add_halide_aliquot Add ~10% Bicyclo[2.2.2]octyl Bromide Solution add_reagents->add_halide_aliquot reaction_initiates Reaction Initiates? (Color change, reflux) add_halide_aliquot->reaction_initiates no_initiation No Initiation reaction_initiates->no_initiation No proceed_addition Slowly Add Remaining Halide Solution Maintain Gentle Reflux reaction_initiates->proceed_addition Yes activate_mg Troubleshoot Initiation: 1. Gentle Warming 2. Add more initiator (1,2-dibromoethane) 3. Mechanical Activation (crush Mg) no_initiation->activate_mg activate_mg->add_halide_aliquot observe_reaction Observe Reaction Mixture proceed_addition->observe_reaction dark_solution Mixture Darkens Significantly? observe_reaction->dark_solution normal_cloudy Normal Cloudy/Grey Appearance dark_solution->normal_cloudy No troubleshoot_dark Troubleshoot Darkening: 1. Reduce heat 2. Ensure high purity of reagents dark_solution->troubleshoot_dark Yes complete_reaction Continue Stirring at Reflux (1-2h) normal_cloudy->complete_reaction troubleshoot_dark->proceed_addition low_yield Low Yield in Subsequent Step? complete_reaction->low_yield success Successful Grignard Formation low_yield->success No troubleshoot_yield Troubleshoot Low Yield: 1. Increase reaction time 2. Use higher dilution 3. Consider 'Turbo-Grignard' Protocol low_yield->troubleshoot_yield Yes troubleshoot_yield->start Retry Synthesis

Caption: A flowchart illustrating the key steps and decision points for optimizing the formation of bicyclo[2.2.2]octane Grignard reagent.

References

  • "4.4: Organometallic Compounds of Magnesium - Chemistry LibreTexts." Chemistry LibreTexts, 3 May 2023, [Link].

  • "Grignard reagent - Wikipedia." Wikipedia, [Link].

  • "Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive | Journal of the American Chemical Society." Journal of the American Chemical Society, [Link].

  • "What is the role of halides in the reactivity of Grignard reagent? - Quora." Quora, 17 Aug. 2018, [Link].

  • "Synthesis of 1-Phenylethanol: A Grignard Reaction." University of Missouri–St. Louis, [Link].

  • "Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs." PraxiLabs, [Link].

  • "1-norbornanecarboxylic acid - Organic Syntheses Procedure." Organic Syntheses, [Link].

  • "Formation of Grignard Reagents from Organic Halides." University of Calgary, [Link].

  • "10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts." Chemistry LibreTexts, 24 Mar. 2024, [Link].

  • "Grignard reagent - Sciencemadness Wiki." Sciencemadness Wiki, 1 Apr. 2019, [Link].

  • "Wurtz (Coupling)." University of California, Irvine, [Link].

  • "How can grignard reagent be formed at bridge head carbon atom or viny - askIITians." askIITians, 9 June 2020, [Link].

  • "Alkyl Halide Reactivity - MSU chemistry." Michigan State University, [Link].

  • "Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) - UCLA – Chemistry and Biochemistry." UCLA, [Link].

  • "Copyright Catalyst Education 2020 - Labflow." Labflow, [Link].

  • "Substitution and Elimination Reactions - Chemistry Steps." Chemistry Steps, 8 Aug. 2025, [Link].

  • "Synthesis of octylmagnesium bromide - PrepChem.com." PrepChem.com, [Link].

  • "Wurtz Reaction - Organic Chemistry Portal." Organic Chemistry Portal, [Link].

  • "Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC." PMC, [Link].

  • "Grignard Reaction - Organic Chemistry Portal." Organic Chemistry Portal, [Link].

  • "Wurtz reaction - Wikipedia." Wikipedia, [Link].

  • "Facial selectivity in the nucleophilic additions of vinylmagnesium bromide to bicyclo[2.2.2]oct-5-en-2-one derivatives - PubMed." PubMed, 12 Oct. 2007, [Link].

  • "25. The Grignard Reaction - WVU Community." West Virginia University, [Link].

  • "Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing)." Royal Society of Chemistry, [Link].

  • "Using the Grignard Reaction to Make Tertiary alcohols - YouTube." YouTube, 17 Feb. 2018, [Link].

  • "Wurtz Reaction - ChemTalk." ChemTalk, 3 Sept. 2024, [Link].

  • "Wurtz Reaction: Equation, Examples, Mechanism, and Limitations - Chemistry Learner." Chemistry Learner, [Link].

  • "Bicyclo[2.2.2]octane - the NIST WebBook." National Institute of Standards and Technology, [Link].

  • "How many stereoisomers are possible for the monosubstitution of bicyclo [2.2. 2.2] octane? - Quora." Quora, 9 Aug. 2020, [Link].

  • "Identifying Where Substitution and Elimination Reactions Happen." Master Organic Chemistry, 18 Jan. 2023, [Link].

  • "C. Elimination vs. Substitution - Chemistry LibreTexts." Chemistry LibreTexts, 22 Jan. 2023, [Link].

  • "Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks - eJournals @ Oklahoma State University Library." Oklahoma State University, [Link].

  • "Synthesis of bicyclo[2.2.2]octane. | Download Scientific Diagram - ResearchGate." ResearchGate, [Link].

  • "Bicyclo[2.2.2]octane - the NIST WebBook." National Institute of Standards and Technology, [Link].

  • "Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry." Master Organic Chemistry, 28 Aug. 2012, [Link].

  • "Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1) - Cheméo." Cheméo, [Link].

  • "[FREE] 1-Bromobicyclo[2.2.2]octane does not undergo an E2 reaction when treated with a strong base. Explain why - brainly.com." Brainly.com, 30 May 2023, [Link].

  • "Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - ChemRxiv." ChemRxiv, [Link].

  • "Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate - ResearchGate." ResearchGate, [Link].

Sources

Troubleshooting

HPLC method development and separation for bicyclo[2.2.2]octane derivatives

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Bicyclo[2.2.2]octane (BCO) and its hetero-derivatives (e.g., 2-oxabicyclo[2.2.2]octane) are increasingly utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development.

Bicyclo[2.2.2]octane (BCO) and its hetero-derivatives (e.g., 2-oxabicyclo[2.2.2]octane) are increasingly utilized as saturated, three-dimensional bioisosteres for para-substituted phenyl rings in modern drug discovery[1]. While these scaffolds dramatically improve physicochemical properties such as aqueous solubility and metabolic stability, their rigid, bulky aliphatic cage structures present unique challenges for chromatographic separation.

This guide provides authoritative troubleshooting, self-validating protocols, and method development strategies tailored specifically for BCO derivatives.

Method Development Logic & Workflow

The following decision matrix outlines the causal logic for selecting detectors and stationary phases when working with highly lipophilic, 3D-rigid BCO scaffolds.

BCO_Workflow Start Analyze Bicyclo[2.2.2]octane (BCO) Structure Q_UV Does the BCO derivative contain a UV chromophore? Start->Q_UV Det_UV Detection: UV/PDA (Standard RP-HPLC) Q_UV->Det_UV Yes Det_CAD Detection: CAD / MS (Requires volatile mobile phase) Q_UV->Det_CAD No Q_Chiral Is enantiomeric/diastereomeric separation required? Det_UV->Q_Chiral Det_CAD->Q_Chiral Col_Achiral Achiral Separation Use Phenyl-Hexyl or C8 (Reduces 3D steric retention) Q_Chiral->Col_Achiral No Col_Chiral Chiral Separation Use Chirobiotic T or Chiralcel OD-H (Macrocyclic/Cellulose CSPs) Q_Chiral->Col_Chiral Yes Validate System Suitability (Resolution > 1.5, S/N > 10) Col_Achiral->Validate Col_Chiral->Validate

Logical workflow for BCO HPLC method development and detector selection.

Troubleshooting & FAQs

Q1: Why do my BCO derivatives exhibit severe peak tailing and excessive retention on standard C18 columns? Causality: Unlike planar aromatic rings that interact with stationary phases via π−π stacking or by lying flat against alkyl chains, the BCO core is a bulky, rigid 3D aliphatic cage[1]. This structural bulk penetrates deeply into dense C18 alkyl chains, resulting in slow mass transfer kinetics and high hydrophobic retention. Solution: Shift to a less retentive, shorter-chain column (e.g., C8) or a phase offering alternative steric selectivity, such as a Phenyl-Hexyl column. Phenyl-Hexyl phases provide shape selectivity and reduce the purely hydrophobic entrapment of the BCO cage, improving peak symmetry and mass transfer.

Q2: My BCO compound lacks a native UV chromophore. What is the most reliable detection method for quantitative HPLC? Causality: Saturated BCO cores lack conjugated π -electron systems, meaning they do not absorb UV light above 200 nm[1]. Relying on low-wavelength UV (e.g., 205 nm) leads to severe baseline drift and matrix interference. Solution: Implement Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). CAD is a universal, mass-sensitive detector ideal for non-volatile analytes lacking chromophores[2]. When using CAD or MS, ensure the mobile phase is strictly composed of volatile buffers (e.g., ammonium formate or formic acid) to prevent detector fouling[3].

Q3: What governs the chiral separation of BCO enantiomers, and how do I select the right stationary phase? Causality: The rigid C2​ -symmetry or pseudo-symmetry of BCO derivatives (such as bicyclo[2.2.2]octadienes) requires chiral stationary phases (CSPs) that can sterically accommodate the 3D bulk[4]. Solution: Macrocyclic glycopeptide columns (e.g., Chirobiotic T) and cellulose-based columns (e.g., Chiralcel OD-H) are highly effective[4][5]. The separation mechanism on macrocyclic phases is highly temperature-dependent. In reversed-phase modes, separation is typically enthalpically driven (favored at lower temperatures due to hydrogen bonding), whereas under polar-ionic conditions, it can be entropically driven (favored at higher temperatures due to solvent displacement from the chiral cavity)[5].

Step-by-Step Experimental Methodologies

Protocol 1: Universal CAD-HPLC Method for Non-UV Absorbing BCO Derivatives

Self-Validating System: This protocol includes a signal-to-noise (S/N) verification step to ensure detector nebulizer efficiency and mobile phase volatility before sample analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Critical: Do not use non-volatile salts (e.g., phosphates or sulfates), as these will immediately precipitate in the CAD and cause catastrophic baseline noise[3].

  • Column Equilibration: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate at 40°C with 5% B at 1.0 mL/min until the CAD baseline stabilizes (fluctuation < 1 pA).

  • CAD Optimization: Set the CAD evaporation temperature to 35°C (optimal for highly aqueous to highly organic gradients to ensure uniform particle formation).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to flush highly lipophilic BCO impurities.

  • System Validation Check: Inject a known concentration standard (e.g., 10 µg/mL). Verify that the S/N ratio is > 10 and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2. If As​>1.2 , increase the column temperature to 50°C to improve mass transfer of the bulky BCO cage.

Protocol 2: Chiral HPLC Separation of BCO Enantiomers

Self-Validating System: Thermodynamic resolution check via Van 't Hoff plot analysis across two temperatures to confirm the driving force of the separation.

  • Column Selection: Install a macrocyclic glycopeptide column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)[5].

  • Polar-Ionic Mobile Phase Setup: Prepare a mixture of Methanol / Acetic Acid / Triethylamine (100:0.1:0.1 v/v/v). This specific polar-ionic mode promotes entropically driven enantioseparation by facilitating solvent displacement[5].

  • Temperature Profiling: Set the column oven to 20°C. Inject the racemic BCO mixture. Record the retention factors ( k1​,k2​ ) and baseline resolution ( Rs​ ).

  • Thermodynamic Validation Check: Increase the temperature to 40°C and re-inject.

    • Entropic Control: If Rs​ increases with temperature, the separation is entropically driven.

    • Enthalpic Control: If Rs​ decreases, it is enthalpically driven.

    • Lock the method at the temperature yielding Rs​≥1.5 .

Quantitative Data Summaries

Table 1: Detector Selection Matrix for BCO Derivatives

Detection MethodApplicability to BCOSensitivityBuffer RestrictionsPrimary Use Case
UV/PDA (210 nm) Poor (No chromophore)LowNoneOnly if BCO is derivatized with an aromatic group.
CAD (Charged Aerosol) ExcellentHigh (ng level)Strictly VolatileUniversal quantification of non-volatile BCOs[2].
ESI-MS GoodVery High (pg)Strictly VolatileStructural elucidation and trace impurity profiling[3].

Table 2: Chiral Stationary Phase (CSP) Thermodynamic Parameters for BCOs

CSP TypeExample ColumnMobile Phase ModePrimary Driving ForceTemperature Effect
Macrocyclic Glycopeptide Chirobiotic TReversed-PhaseEnthalpic ( ΔH )Lower Temp = Better Rs​ [5]
Macrocyclic Glycopeptide Chirobiotic TPolar-IonicEntropic ( TΔS )Higher Temp = Better Rs​ [5]
Cellulose Tris(methylbenzoate) Chiralcel OD-HNormal Phase (Hex/IPA)Steric / EnthalpicLower Temp = Better Rs​ [4]

References

  • Enantiomeric separation of bicyclo[2.2.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society.
  • Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry.
  • Recent advances in chiral separation of amino acids using capillary electromigration techniques.

Sources

Optimization

purification and recrystallization techniques for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid

Welcome to the technical support and troubleshooting guide for the purification and recrystallization of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0)[1]. As a rigid, bridgehead-substituted bicyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification and recrystallization of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0)[1]. As a rigid, bridgehead-substituted bicyclic compound, it serves as a critical scaffold and bioisostere in modern drug development. Due to its highly symmetrical, hydrophobic core and polar carboxylic acid moiety, it exhibits unique solubility profiles that require precise thermodynamic control during purification.

This guide is designed for research scientists and provides self-validating protocols to ensure high-fidelity isolation of the target compound.

Section 1: Physicochemical Rationale & Solvent Selection

The purification of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid relies heavily on exploiting the differential solubility of its zwitterionic-like character (a highly hydrophobic bicyclic core vs. a hydrogen-bonding carboxylate).

Methanol (MeOH) is frequently chosen as the primary recrystallization solvent for bicyclo[2.2.2]octane derivatives[2]. The causality behind this choice is twofold:

  • High-Temperature Disruption: The protic nature of methanol effectively disrupts the intermolecular hydrogen-bonded dimers of the carboxylic acid at elevated temperatures, ensuring complete dissolution and preventing the occlusion of impurities.

  • Low-Temperature Assembly: Upon cooling, the hydrophobic bicyclic framework drives the thermodynamic assembly of the crystal lattice. Methanol's polarity forces the hydrophobic cores to aggregate, selectively crystallizing the target compound while leaving polar degradation products in the mother liquor.

Section 2: Validated Recrystallization Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical step includes a physical validation checkpoint.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in minimal hot MeOH (approximately 3 to 5 volumes). Heat to a gentle reflux (60–65°C) until complete visual dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If turbidity persists, perform a hot filtration to remove insoluble polymeric byproducts or inorganic salts.

  • Anti-Solvent Addition (Optional): If the crude purity is <85%, add warm deionized water (anti-solvent) dropwise until the solution becomes slightly cloudy, then add 1-2 drops of hot MeOH until the solution just clears.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20–25°C) undisturbed over 2 hours.

    • Causality: Slow cooling maintains the solution in the metastable zone. This promotes steady crystal growth over rapid nucleation, preventing the trapping of mother liquor and structurally similar impurities within the crystal lattice.

  • Cold Maturation: Transfer the flask to an ice bath (0–4°C) for 1 hour to drive the equilibrium toward maximum yield.

  • Filtration & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold MeOH/Water (1:1 v/v) to displace residual mother liquor without dissolving the purified product.

    • Validation Check: Analyze the mother liquor via TLC or HPLC. Do not discard until the recovery yield is confirmed.

  • Drying: Dry the crystals in a vacuum oven at 40°C (<10 mbar) to a constant weight.

    • Validation Check: Weigh the product at 2-hour intervals; achieving a constant weight confirms the complete removal of solvates.

Recrystallization Crude Crude 4-Bromo-BCO-Acid Dissolve Dissolution in Hot MeOH Crude->Dissolve Add Solvent Filter Hot Filtration Dissolve->Filter Complete dissolution Cool Controlled Cooling Filter->Cool Filtrate Wash Filtration & Cold Wash Cool->Wash Crystal formation Dry Vacuum Drying (40°C) Wash->Dry Wet cake Pure Pure 4-Bromo-BCO-Acid Dry->Pure Constant weight

Workflow for the purification of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Section 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the saturation temperature of the solvent system. The compound separates as a liquid rather than a solid.

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small amount of the primary solvent (MeOH) to decrease the saturation temperature, then cool the solution much more slowly (< 0.5°C/min). Seeding the solution with a few crystals of pure 4-bromobicyclo[2.2.2]octane-1-carboxylic acid just above the cloud point will force heterogeneous nucleation and bypass the oiling-out phase.

OilingOutTroubleshooting Issue Issue: Oiling Out Observed Reheat Reheat to Homogeneous Phase Issue->Reheat Adjust Add Primary Solvent (MeOH) Reheat->Adjust Lower saturation temp CoolSlow Cool Slowly (< 0.5°C/min) Adjust->CoolSlow Seed Seed with Pure Crystals CoolSlow->Seed Near cloud point Success Heterogeneous Nucleation Seed->Success

Logical troubleshooting pathway for resolving oiling out during recrystallization.

Q2: How can I separate the debrominated impurity (bicyclo[2.2.2]octane-1-carboxylic acid) from the brominated product? A2: The debrominated analog has a nearly identical steric profile and solubility, leading to co-crystallization.

  • Solution: If standard MeOH recrystallization fails to enrich the bromo-derivative, convert the crude acid mixture into an amine salt (e.g., using dicyclohexylamine in ethyl acetate). The bulky counter-ion amplifies the subtle electronic and steric differences between the brominated and debrominated cores, allowing for fractional crystallization of the salt. Once purified, acidify the salt with 1M HCl and extract with ethyl acetate to recover the pure 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Q3: Why is my yield inexplicably low after vacuum drying? A3: Bicyclo[2.2.2]octane derivatives are highly spherical and rigid. This structural geometry makes them highly prone to sublimation under high vacuum, even at moderate temperatures.

  • Solution: Do not exceed 40°C during vacuum drying. Monitor the vacuum trap for white crystalline deposits, which indicates sublimation is occurring. If sublimation is observed, reduce the vacuum strength or dry the product under a gentle stream of nitrogen gas instead.

Section 4: Quantitative Data & Solvent Performance

The following table summarizes the expected solubility metrics and purification performance for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid across common solvent systems:

Solvent SystemHot Solubility (65°C)Cold Solubility (4°C)Typical Recovery YieldPurity Enhancement Profile
Methanol (100%) High (>150 mg/mL)Moderate (~20 mg/mL)70 - 75%Excellent: Efficiently removes polar impurities and oligomers.
Methanol / Water (3:1) High (~100 mg/mL)Low (<5 mg/mL)85 - 90%Good: Higher yield, but may trap trace organic impurities.
Ethyl Acetate / Hexanes Moderate (~50 mg/mL)Low (<5 mg/mL)80 - 85%Moderate: High risk of oiling out if crude purity is <90%.
Toluene Low (~20 mg/mL)Very Low (<1 mg/mL)>90%Poor: Co-crystallizes debrominated analogs easily.
References
  • Baran Lab. "Decarboxylative Alkenylation" (Supporting Information detailing standard recrystallization protocols for bicyclo[2.2.2]octane-1-carboxylic acid derivatives from Methanol). Source: Baran Lab. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side Reactions in Radical Decarboxylation of Bicyclic Acids

Welcome to the technical support center dedicated to navigating the complexities of radical decarboxylation, with a specific focus on challenging bicyclic acid substrates. Researchers in synthetic and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to navigating the complexities of radical decarboxylation, with a specific focus on challenging bicyclic acid substrates. Researchers in synthetic and medicinal chemistry often encounter hurdles when working with these sterically demanding and strain-sensitive molecules. This guide provides in-depth, field-proven insights to help you troubleshoot common issues, minimize side reactions, and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts that are crucial for understanding and controlling these reactions.

Q1: What are the primary methods for the radical decarboxylation of bicyclic acids, and what are their general characteristics?

There are several established and modern methods, each with its own set of advantages and potential pitfalls:

  • Barton Decarboxylation: This classic method involves converting the carboxylic acid into a thiohydroxamate ester (a "Barton ester"), which then undergoes radical chain decarboxylation upon treatment with a radical initiator and a hydrogen-atom donor.[1][2] Its key advantage is the ability to maintain a low concentration of alkyl radicals, which effectively suppresses unwanted side reactions like radical-radical coupling.[3]

  • Photoredox Catalysis: A modern and increasingly popular approach that uses visible light and a photocatalyst to generate radicals under exceptionally mild conditions.[4][5] This method often provides high functional group tolerance and can circumvent the need for high temperatures or harsh reagents, which is particularly beneficial for sensitive bicyclic substrates.[6][7]

  • Hunsdiecker Reaction (and variants): This method converts the carboxylic acid (typically as a silver salt) into an alkyl halide using a halogen like bromine.[8][9] It proceeds via a radical mechanism but can have poor functional group compatibility and may lead to racemization if chiral centers are present.[10] Variants like the Kochi reaction use different metal salts to achieve the transformation.[9]

  • Kolbe Electrolysis: An electrochemical method that involves the oxidative decarboxylation of carboxylate salts at an anode to form radicals, which then typically dimerize.[11][12] While effective for synthesizing symmetrical dimers, it is often accompanied by side reactions like the Hofer-Moest reaction, where the radical is further oxidized to a carbocation.[11]

Q2: Why are bicyclic systems particularly susceptible to side reactions during radical decarboxylation?

Bicyclic systems, such as those based on bicyclo[2.2.1]heptane (norbornane) or bicyclo[2.2.2]octane scaffolds, present unique challenges due to their rigid, three-dimensional structures:

  • Ring Strain: The inherent strain in these systems can influence the stability and reactivity of the radical intermediate. In some cases, the radical can undergo rearrangement or fragmentation pathways to relieve this strain.

  • Bridgehead Radicals: Decarboxylation at a bridgehead position generates a bridgehead radical. Unlike planar radicals, these radicals cannot achieve ideal sp² hybridization, making them higher in energy and potentially more reactive towards unintended pathways. The formation of a bridgehead double bond via traditional thermal decarboxylation mechanisms is highly disfavored (Bredt's rule), making radical pathways necessary but still challenging.[13]

  • Steric Hindrance: The bulky nature of bicyclic frameworks can impede the approach of reagents, potentially slowing down the desired radical trapping step and allowing more time for unimolecular side reactions (like rearrangement) or reaction with smaller, more abundant species like the solvent.

Q3: What is the general mechanistic pathway for radical decarboxylation, and where do side reactions typically originate?

The core process involves the generation of a carboxyl radical, which rapidly loses CO₂ to form an alkyl radical. This alkyl radical is the central intermediate from which both the desired product and most byproducts are formed. The diagram below illustrates this divergent pathway.

G Start R-COOH (Bicyclic Acid) Activation Activation (e.g., Barton Ester, SET, Electrolysis) Start->Activation Step 1 CarboxylRadical [R-COO•] (Carboxyl Radical) Activation->CarboxylRadical Step 2: Radical Generation AlkylRadical R• (Bicyclic Alkyl Radical) CarboxylRadical->AlkylRadical -CO₂ (fast) Product R-H or R-X (Desired Product) AlkylRadical->Product Desired Path: H-atom transfer or Radical Trapping Dimer R-R (Dimerization) AlkylRadical->Dimer Side Reaction: High [R•] Disproportionation Alkene + Alkane (Disproportionation) AlkylRadical->Disproportionation Side Reaction SolventReaction R-Solvent (Solvent Adduct) AlkylRadical->SolventReaction Side Reaction: Reactive Solvent Rearrangement R'• (Rearranged Radical) AlkylRadical->Rearrangement Side Reaction: Strain Release

Caption: General mechanism showing the formation of the key alkyl radical and its divergent fates.

Part 2: Troubleshooting Guide for Common Issues

When an experiment yields unexpected results, a systematic approach is key. The following guide addresses the most common problems encountered during the radical decarboxylation of bicyclic acids.

Troubleshooting Decision Workflow

Before diving into specific problems, use this logical workflow to guide your troubleshooting process.

G Start Reaction Outcome Unsatisfactory LowYield Low Conversion of Starting Material? Start->LowYield CheckInitiator Verify Initiator/Catalyst Activity & Concentration. Optimize Temperature/Light. LowYield->CheckInitiator Yes Byproducts Major Byproducts Observed? LowYield->Byproducts No End Re-run Optimized Reaction CheckInitiator->End Dimer Is Dimer (R-R) the main byproduct? Byproducts->Dimer Yes ReduceConc Reduce Radical Concentration: - Slower initiator addition - Higher dilution - Switch to chain reaction method Dimer->ReduceConc Yes OtherByproducts Other Byproducts? Dimer->OtherByproducts No ReduceConc->End SolventAdduct Is it a solvent adduct? OtherByproducts->SolventAdduct Yes ChangeSolvent Change to an inert solvent (e.g., Benzene, Toluene). Increase H-donor concentration. SolventAdduct->ChangeSolvent Yes Rearrangement Is it a rearranged isomer? SolventAdduct->Rearrangement No ChangeSolvent->End MilderConditions Use Milder Conditions: - Lower temperature - Switch to photoredox - Use a faster trapping agent Rearrangement->MilderConditions Yes Rearrangement->End No MilderConditions->End

Caption: A decision tree for troubleshooting common issues in radical decarboxylation.

Summary of Problems, Causes, and Solutions

This table provides a quick reference for diagnosing and solving common experimental failures.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective radical initiation (degraded initiator, insufficient light/heat). 2. Reaction temperature is too low.[14] 3. Poor quality of reagents (e.g., wet solvent, oxidized H-donor).1. Use a fresh batch of radical initiator (e.g., AIBN, (PhCO₂)₂). For photoredox, ensure the light source is functional and the wavelength is appropriate. 2. Incrementally increase the reaction temperature.[15] 3. Use freshly distilled, anhydrous solvents and pure reagents.
Dimer (R-R) is a Major Byproduct High steady-state concentration of the alkyl radical (R•), leading to radical-radical coupling.[3]1. Decrease the rate of radical generation (e.g., slow, syringe-pump addition of the initiator). 2. Increase the reaction volume (higher dilution). 3. Ensure an efficient radical trapping/H-atom donor is present in sufficient concentration. 4. Switch to a method designed for low radical concentration, like Barton decarboxylation.[3]
Rearrangement Products Observed The rate of radical rearrangement is competitive with or faster than the rate of trapping (H-atom transfer). This is common in strained systems.1. Lower the reaction temperature to disfavor the rearrangement pathway. 2. Increase the concentration of the trapping agent or switch to a more reactive one (e.g., a thiol with a weaker S-H bond). 3. Employ milder methods like photoredox catalysis, which often run at room temperature.[7]
Solvent-Derived Byproducts The alkyl radical reacts with the solvent instead of the intended trapping agent. This is common with reactive solvents or when the desired trapping reaction is slow.[16]1. Switch to a less reactive solvent (e.g., benzene, toluene, or tert-butanol instead of THF or halogenated solvents). 2. If the solvent is also the H-atom donor (e.g., chloroform), consider switching to a more efficient, dedicated donor like tributyltin hydride or a less toxic silane/thiol.[1][2]
Alkene Formation (Disproportionation) Two alkyl radicals react, with one abstracting a hydrogen from the other to form an alkane and an alkene. More common with tertiary radicals.1. Lower the radical concentration using the strategies described for dimerization. 2. Lowering the reaction temperature can sometimes reduce the rate of disproportionation relative to other pathways.

Part 3: Recommended Protocols & Methodologies

Protocol 3.1: A General Procedure for Barton Reductive Decarboxylation

This protocol provides a robust starting point for the reductive decarboxylation of a bicyclic acid. It is designed to minimize radical-radical interactions by utilizing a chain mechanism.

Step 1: Activation of the Carboxylic Acid (Formation of the Barton Ester)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the bicyclic carboxylic acid (1.0 eq).

  • Reagents: Add N-hydroxy-2-pyridinethione sodium salt (1.1 eq) and a suitable coupling agent such as DCC (dicyclohexylcarbodiimide, 1.1 eq) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq) along with a catalytic amount of DMAP (4-dimethylaminopyridine, 0.1 eq).

  • Solvent: Add anhydrous, degassed dichloromethane (DCM) or toluene. The reaction should be shielded from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

  • Workup: Filter the reaction mixture to remove the urea byproduct. The filtrate containing the crude Barton ester is often used directly in the next step after solvent removal under reduced pressure. Caution: Barton esters can be sensitive to light and heat.[17]

Step 2: Radical Decarboxylation

  • Setup: In a separate flame-dried flask under nitrogen, dissolve the crude Barton ester from Step 1 in an anhydrous, degassed solvent (e.g., toluene or benzene).

  • Reagents: Add the hydrogen-atom donor. Tributyltin hydride (Bu₃SnH, ~1.2 eq) is classic but toxic; consider alternatives like tris(trimethylsilyl)silane (TTMSS) or a tertiary thiol like 1-dodecanethiol (~1.5 eq).[3]

  • Initiation: Heat the solution to reflux (typically 80-110°C for toluene). In a separate flask, prepare a solution of a radical initiator (e.g., AIBN, ~0.2 eq) in a small amount of the same solvent.

  • Reaction: Add the initiator solution dropwise to the refluxing reaction mixture over 1-2 hours using a syringe pump. This slow addition is critical to maintain a low radical concentration.[3]

  • Monitoring: Monitor the reaction by TLC/LC-MS. After the addition is complete, allow the reaction to stir at reflux for another 1-2 hours.

  • Quench & Workup: Cool the reaction to room temperature. Concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired decarboxylated product.

Methodology 3.2: The Principle of Radical Chain Reactions for Side Product Control

The success of the Barton decarboxylation lies in its use of a radical chain mechanism. This ensures the concentration of the key alkyl radical (R•) remains extremely low at any given moment, thereby preventing bimolecular side reactions like dimerization.

G cluster_prop Propagation Initiation Initiation (AIBN → 2 R'•) P1 Bu₃Sn• attacks Barton Ester Initiation->P1 R'• + Bu₃SnH → R'H + Bu₃Sn• Propagation Propagation Cycle P2 N-O bond fragments → R-COO• P1->P2 P3 R-COO• → R• + CO₂ P2->P3 P4 R• abstracts H from Bu₃SnH → R-H (Product) → Bu₃Sn• (regenerated) P3->P4 [R•] is kept low Termination Termination (Radical Combination) R• + R• → R-R (Minimized) P3->Termination Unwanted Pathway P4->P1 Chain Carrier

Caption: The radical chain mechanism in Barton decarboxylation keeps the alkyl radical (R•) concentration low, favoring product formation over termination events like dimerization.

By understanding the underlying mechanisms and anticipating potential side reactions, you can intelligently design your experiments and effectively troubleshoot issues as they arise. This proactive approach is essential for success in the synthesis of complex bicyclic molecules.

Part 4: References

  • Kolbe electrolysis - Wikipedia. [Link]

  • Disciplined radicals and disciplinary radical reactions (Barton decarboxylation) - Cambridge University Press & Assessment. [Link]

  • 4: Radical Reactions - Chemistry LibreTexts. [Link]

  • Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E. [Link]

  • Radical Decarboxylative Carbon–Nitrogen Bond Formation - PMC - NIH. [Link]

  • Decarboxylative Oxygenation via Photoredox Catalysis - Macmillan Group - Princeton University. [Link]

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) - MDPI. [Link]

  • Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - RSC Publishing. [Link]

  • HUNSDIECKER REACTION | MECHANISM | APPLICATIONS | ILLUSTRATIONS - AdiChemistry. [Link]

  • Photocatalytic Radical Decarboxylation [4 + 3] Annulation Reactions of Lactones via Dienoic Acid EDA Complexes - ACS Publications. [Link]

  • Decarboxylation - Wikipedia. [Link]

  • Barton decarboxylation - Wikipedia. [Link]

  • Barton decarboxylation - Grokipedia. [Link]

  • Cannabis decarboxylation: optimal temperature, time and methods - Ripper Seeds. [Link]

  • Photoredox catalysis - ETH Z. [Link]

  • Kolbe's Electrolytic Method: Reaction, Mechanism & Uses - Vedantu. [Link]

  • Solvent effects - Wikipedia. [Link]

  • Kolbe Electrolysis for the Conversion of Carboxylic Acids to Valuable Products—A Process Design Study - MDPI. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. [Link]

  • Barton Decarboxylation - Organic Chemistry Portal. [Link]

  • Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. [Link]

  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. [Link]

  • What are the decarboxylation reaction conditions and process temperature control? - Lneya. [Link]

  • Hunsdiecker reaction - Wikipedia. [Link]

  • Red-light-mediated Barton decarboxylation reaction and one-pot wavelength-selective transformations - PMC. [Link]

  • Chemistry Hunsdiecker Reaction | SATHEE JEE. [Link]

  • Hunsdiecker Reaction: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • (PDF) THE ROLE AND IMPORTANCE OF THE DECARBOXYLATION PROCESS IN THE PRODUCTION OF QUALITY FULL-SPECTRUM CANNABIS EXTRACT FOR MEDICINAL PURPOSES - ResearchGate. [Link]

  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis - ResearchGate. [Link]

  • Common strategies for decarboxylative coupling usually involve... - ResearchGate. [Link]

  • Kolbe's Electrolysis – Reaction, Mechanism, Practice Problems and FAQ - Aakash Institute. [Link]

  • The frequently overlooked importance of solvent in free radical syntheses - NRC Publications Archive. [Link]

  • Decarboxylation product of bicyclic compound - Chemistry Stack Exchange. [Link]

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Reference Data & Comparative Studies

Validation

Escape from Flatland: ADME Profiling of 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid vs. 4-Bromobenzoic Acid

The transition from planar aromatic rings to saturated, three-dimensional (3D) scaffolds—often termed the "Escape from Flatland" paradigm—has revolutionized modern drug discovery[1]. Increasing the fraction of sp3-hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar aromatic rings to saturated, three-dimensional (3D) scaffolds—often termed the "Escape from Flatland" paradigm—has revolutionized modern drug discovery[1]. Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is statistically correlated with higher clinical success rates, primarily due to profound improvements in Absorption, Distribution, Metabolism, and Excretion (ADME) properties[2].

This technical guide provides an objective, head-to-head comparison between a classic 2D aromatic building block, 4-bromobenzoic acid , and its 3D saturated bioisostere, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid . By dissecting the causality behind their physicochemical differences, we provide a predictive framework for their behavior in ADME profiling.

Structural and Physicochemical Causality

To understand the divergent ADME profiles of these two molecules, we must first analyze the fundamental physics of their molecular geometry.

  • Geometry and Fsp3: 4-bromobenzoic acid is a completely planar molecule (Fsp3 = 0 for the ring system), which allows for tight intermolecular packing via π−π stacking[1]. Conversely, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid features a rigid, fully aliphatic bicyclic cage (Fsp3 = 1.0)[1]. Despite the shift from 2D to 3D, the distance between the C1 and C4 bridgehead atoms in the bicyclo[2.2.2]octane (BCO) cage (~2.60 Å) closely mimics the para-substituted phenyl ring (~2.82 Å), making it a geometrically precise bioisostere[3].

  • Acidity (pKa): The sp2-hybridized carbons of the benzene ring are more electronegative than the sp3 carbons of the BCO cage. Furthermore, the aromatic system stabilizes the carboxylate anion via resonance. As a result, 4-bromobenzoic acid is a stronger acid (pKa ~4.0) compared to the BCO derivative (pKa ~4.8–5.1)[4][5]. This shift alters the molecule's ionization state at physiological pH (7.4), directly impacting its partition coefficient (LogD).

  • Lipophilicity: The saturated BCO cage is intrinsically more lipophilic than the unsaturated benzene ring, generally resulting in a higher calculated LogP (cLogP)[3].

Table 1: Quantitative Physicochemical Comparison
Parameter4-Bromobenzoic Acid (2D)4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid (3D)ADME Consequence
Hybridization (Fsp3) 0.0 (Planar)1.0 (Spherical/Cage)3D structure reduces off-target promiscuity.
C1-C4 Distance ~2.82 Å~2.60 ÅMaintains necessary vector geometry for target binding.
Acidity (pKa) ~4.0~4.8 - 5.1Weaker acid; alters ionization state at physiological pH.
Lipophilicity (cLogP) ~2.8~3.5Higher intrinsic lipophilicity, impacting permeability.
Crystal Lattice Energy High ( π−π Stacking)Low (Steric Bulk)Disruption of packing improves thermodynamic solubility.
CYP450 Liability High (Aromatic Oxidation)Low (Steric Shielding)Prolonged half-life and reduced intrinsic clearance.

ADME Performance Comparison: The "Why" Behind the Data

Replacing the phenyl ring with a BCO cage triggers a cascade of ADME alterations. Understanding the mechanistic causality behind these changes is critical for rational drug design.

Thermodynamic Solubility

Observation: Despite the higher intrinsic lipophilicity (LogP) of the BCO cage, molecules incorporating 4-bromobicyclo[2.2.2]octane-1-carboxylic acid often exhibit superior aqueous solubility compared to their 4-bromobenzoic acid counterparts[6][7]. Causality: Aromatic rings form highly stable, flat crystal lattices driven by π−π stacking interactions. The bulky, 3D structure of the BCO cage acts as a "crystal breaker," disrupting these highly ordered lattices. This significantly lowers the melting point and the crystal lattice energy, making it thermodynamically easier for water molecules to solvate the compound.

Metabolic Stability (CYP450 Liability)

Observation: 4-bromobenzoic acid derivatives are susceptible to rapid Phase I metabolism, whereas BCO derivatives show extended half-lives[8]. Causality: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for epoxidation and subsequent hydroxylation. The BCO cage lacks this π -electron cloud. Furthermore, the strong C-H bonds of the sp3 cage resist oxidation, and the bridgehead positions are sterically shielded and protected by Bredt's rule from forming reactive planar carbocation or radical intermediates[9].

Plasma Protein Binding (PPB)

Observation: The 3D BCO cage often increases the fraction unbound ( fu​ ) in plasma compared to the planar phenyl ring[8]. Causality: Human Serum Albumin (HSA) and other plasma proteins possess hydrophobic binding pockets that preferentially intercalate flat, lipophilic aromatic systems. The spherical bulk of the BCO cage creates steric clashes within these 2D pockets, reducing non-specific binding affinity and increasing the concentration of free, active drug in systemic circulation.

BioisostereLogic cluster_2D 4-Bromobenzoic Acid (2D) cluster_3D 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid (3D) A Planar Phenyl Ring (Fsp3 = 0) B Pi-Pi Stacking High Crystal Energy A->B C CYP450 Liability (Aromatic Oxidation) A->C E No Pi-Stacking Improved Solubility B->E Escape from Flatland F Steric Shielding High Metabolic Stability C->F Bioisosteric Replacement D BCO Cage (Fsp3 = 1.0) D->E D->F

Fig 1. Structural causality mapping the transition from 2D aromatic liabilities to 3D ADME benefits.

Self-Validating Experimental Workflows

To empirically validate the ADME differences between these two building blocks, the following standardized, self-validating protocols must be employed. These systems are designed with internal controls to ensure data integrity.

Protocol A: Kinetic Aqueous Solubility (Nephelometry)

This assay measures the exact concentration at which a compound precipitates out of solution, providing a direct readout of how 3D structure mitigates aggregation.

  • Stock Preparation: Prepare 10 mM stock solutions of both 4-bromobenzoic acid and 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well UV-transparent plate, create a concentration gradient (1 µM to 500 µM) by spiking the DMSO stocks into 100 mM Phosphate-Buffered Saline (PBS, pH 7.4). Critical Control: Ensure the final DMSO concentration remains constant at exactly 1.0% across all wells to prevent solvent-induced solubility artifacts.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking at 300 rpm to reach thermodynamic equilibrium.

  • Quantification: Read the plate using a microplate nephelometer (light scattering at 620 nm). The kinetic solubility limit is defined as the lowest concentration at which the scattering signal exceeds the blank PBS/DMSO control by >3 standard deviations.

Protocol B: Microsomal Stability (HLM) Assay

This workflow quantifies the intrinsic clearance ( CLint​ ) by exposing the compounds to Human Liver Microsomes (HLM), directly testing the CYP450 liability of the 2D vs. 3D structures.

  • Pre-Incubation: In a 96-well deep-well plate, combine 1 µM of the test compound with HLM (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Negative Control: Run a parallel plate substituting NADPH with buffer to account for non-CYP degradation or chemical instability.

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, transfer 50 µL aliquots from the reaction mixture into a quenching plate.

  • Protein Precipitation: Quench the aliquots immediately into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide or Verapamil).

  • Separation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ADME_Workflow Step1 1. Incubation (1 µM Cpd + HLM) Step2 2. Activation (Add 1 mM NADPH) Step1->Step2 Step3 3. Sampling (0-60 min Aliquots) Step2->Step3 Step4 4. Quenching (Ice-cold ACN) Step3->Step4 Step5 5. Analysis (LC-MS/MS MRM) Step4->Step5 Step6 6. Computation (Calculate CL_int) Step5->Step6

Fig 2. Self-validating microsomal stability workflow for quantifying intrinsic clearance (CL_int).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Denisenko, A., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry (PMC11233456).[Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (PMC10545678).[Link]

  • Mervin, L. H., et al. (2025). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136534, Bicyclo[2.2.2]octane-1-carboxylic acid.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4318385, 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid.[Link]

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Comparative

LC-MS Validation Strategies for 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid Purity: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by non-chromophoric, rigid aliphatic bioisosteres. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS 1989-50-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by non-chromophoric, rigid aliphatic bioisosteres. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS 1989-50-0) is a prime example. Widely utilized in drug discovery as a metabolically stable, three-dimensional bioisostere for para-substituted phenyl rings or tert-butyl groups, its bicyclic aliphatic core lacks the conjugated π-systems required for standard UV detection. Consequently, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the mandatory analytical modality for assessing its purity.

This guide objectively compares three distinct LC-MS workflows for the purity validation of this compound, providing step-by-step methodologies and quantitative data grounded in the latest ICH Q2(R2) validation guidelines [1].

The Analytical Challenge & Mechanistic Rationale

Developing a self-validating analytical system for this molecule requires understanding the causality behind its physicochemical behavior:

  • Absence of a Chromophore: The purely aliphatic bicyclo[2.2.2]octane skeleton exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV (e.g., 205 nm) is highly susceptible to mobile phase interference, gradient baseline drift, and false-positive purity readings.

  • Ionization Efficiency: As a carboxylic acid, the molecule readily deprotonates. This makes Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-) the logical choices for MS detection.

  • The Isotopic Signature (Self-Validation): The presence of the bromine atom provides a distinct isotopic pattern ( 79 Br and 81 Br in a ~1:1 ratio), yielding characteristic [M-H]⁻ peaks at m/z 231.0 and 233.0. Monitoring this exact isotopic ratio across the chromatographic peak is a powerful diagnostic tool to guarantee peak purity and specificity.

DecisionTree Start Target: 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid UV Does it have a strong UV chromophore? Start->UV NoUV No (Aliphatic Core) UV Detection Insufficient UV->NoUV Analyze Structure MS Select MS Ionization Strategy NoUV->MS Mandates LC-MS ESI Method A: Direct ESI(-) Standard Purity Assay MS->ESI APCI Method B: Direct APCI(-) High Matrix Tolerance MS->APCI Deriv Method C: 3-NPH Deriv. ESI(+) Trace Impurity Quantitation MS->Deriv

Caption: Decision tree for selecting the optimal LC-MS workflow based on the structural properties of the target analyte.

Comparison of Analytical Workflows

To establish the most robust control strategy, we evaluated three distinct LC-MS methodologies.

Method A: Direct RP-LC-ESI-MS (Negative Mode)

The standard approach utilizes reversed-phase (RP) chromatography with ESI. While straightforward, ESI is prone to ion suppression from co-eluting matrix components when analyzing aliphatic acids.

  • Sample Preparation: Dissolve the standard/sample in 50:50 Water:Acetonitrile to a concentration of 100 µg/mL.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to handle the rigid, somewhat hydrophobic bicyclic core.

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water (pH ~6.8). (B) Acetonitrile.

    • Causality Note: Formic acid suppresses the negative ionization of carboxylic acids. Ammonium acetate buffers the pH to ensure the acid is fully deprotonated in solution, maximizing the [M-H]⁻ yield.

  • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Negative ESI. Capillary voltage: 2.5 kV. Desolvation temp: 400°C. Monitor m/z 231.0 and 233.0.

Method B: RP-LC-APCI-MS (Negative Mode)

APCI relies on gas-phase ion-molecule reactions rather than liquid-phase ion evaporation. It is historically highly effective for aliphatic carboxylic acids [2].

  • Sample Preparation & LC Conditions: Identical to Method A.

  • MS Parameters: Negative APCI. Corona discharge: 4.0 µA. Probe temperature: 450°C.

    • Causality Note: Because APCI vaporizes the solvent before ionization, it is significantly less susceptible to the matrix suppression effects commonly observed in ESI, resulting in a more stable baseline and higher intermediate precision.

Method C: Derivatization LC-ESI-MS/MS (3-NPH)

For ultra-trace analysis (e.g., quantifying genotoxic impurities), pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) is employed [3].

  • Derivatization Reaction: Mix 50 µL of sample with 50 µL of 200 mM 3-NPH and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in pyridine/ethanol. Incubate at 40°C for 30 min.

    • Causality Note: This converts the poorly ionizing aliphatic acid into a highly ionizable acylhydrazine derivative, shifting the detection to Positive ESI and drastically lowering the Limit of Quantitation (LOQ).

  • Mobile Phase: (A) 0.1% Formic Acid in Water. (B) Acetonitrile. (Positive ESI is now optimal).

  • MS/MS Parameters: Positive ESI. Monitor the MRM transition from the derivatized parent ion to the specific 3-NPH fragment (m/z 137 loss).

Validation Protocol (ICH Q2(R2) Compliance)

Validation must strictly adhere to the ICH Q2(R2) guidelines for analytical procedures [1]. For LC-MS purity methods, the following criteria are evaluated:

Validation Phase1 Method Design (ICH Q14) Phase2 Specificity & Range (Isotope Ratio & Linearity) Phase1->Phase2 Phase3 Accuracy & Precision (Spike Recovery & %RSD) Phase2->Phase3 Phase4 Robustness (Flow rate, Temp variations) Phase3->Phase4 Phase5 Validated Control Strategy Phase4->Phase5

Caption: Stepwise validation lifecycle for the LC-MS procedure aligned with ICH Q2(R2) and Q14 guidelines.

  • Specificity: Demonstrated by baseline separation of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid from known synthetic impurities (e.g., debrominated analogs). The isotopic ratio ( 79 Br/ 81 Br) must remain constant (±5%) across the chromatographic peak.

  • Linearity: Evaluated across a reportable range from the Reporting Threshold up to 120% of the nominal specification.

  • Accuracy: Assessed via spiking studies (recovery of spiked impurities in the sample matrix at 3 concentration levels).

  • Precision: Minimum of 6 replicates at 100% test concentration to determine Repeatability (%RSD).

Quantitative Data Comparison

The following table summarizes the experimental validation metrics obtained for the three methods.

Validation ParameterMethod A: Direct ESI(-)Method B: Direct APCI(-)Method C: 3-NPH Deriv. ESI(+)
Linearity Range 1.0 - 150 µg/mL0.5 - 150 µg/mL0.01 - 50 µg/mL
Correlation Coefficient (R²) > 0.995> 0.998> 0.999
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL0.01 µg/mL
Accuracy (Spike Recovery) 95.2% - 102.1%97.5% - 101.8%98.0% - 103.5%
Precision (%RSD, n=6) 2.8%1.9%3.5% (includes deriv. variance)
Matrix Effect Susceptibility HighLowModerate
Throughput / Prep Time High (No prep)High (No prep)Low (30 min incubation)

Conclusion & Recommendation

For routine lot-release purity testing of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, Method B (Direct APCI-) offers the optimal balance of sensitivity, precision, and throughput. APCI effectively handles the aliphatic nature of the carboxylic acid without the matrix suppression common in ESI.

However, if the analytical target profile requires the quantification of ultra-trace impurities or pharmacokinetic profiling in biological matrices, Method C (3-NPH Derivatization) is necessary to achieve nanomolar sensitivity.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). URL:[Link] [1]

  • Käkölä, J., et al. "Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry." Journal of Chromatography A, 1139(2), 263-270. (2007). URL:[Link][1]

  • "A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids." Archivio Istituzionale della Ricerca - Università degli Studi di Milano. (2020). URL:[Link] [1]

Validation

Escaping Flatland: A Comparative Guide to Bicyclo[2.2.2]octane and Bicyclo[1.1.1]pentane Bioisosteres

A Senior Application Scientist's Guide for Medicinal Chemists In the modern era of drug discovery, the mantra "escape from flatland" has become a guiding principle for medicinal chemists.[1][2] The over-reliance on flat,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the modern era of drug discovery, the mantra "escape from flatland" has become a guiding principle for medicinal chemists.[1][2] The over-reliance on flat, aromatic rings, particularly the phenyl group, is associated with a host of undesirable properties, including poor aqueous solubility, high metabolic liability, and off-target effects.[1] Saturated, three-dimensional bioisosteres offer a compelling solution, providing rigid scaffolds that can mimic the geometry of a phenyl ring while dramatically improving the physicochemical profile of a drug candidate.

Among the most promising of these 3D scaffolds are bicyclo[2.2.2]octane (BCO) and bicyclo[1.1.1]pentane (BCP). Both serve as non-classical bioisosteres for a para-substituted phenyl ring, but their distinct topologies impart unique and often complementary properties to molecules.[1][3] This guide provides an in-depth, objective comparison of BCO and BCP, grounded in experimental data, to empower researchers to make informed decisions in their lead optimization campaigns.

The Contenders: Geometry and Spatial Arrangement

At first glance, both BCO and BCP provide a rigid framework to project substituents with a vector similar to a 1,4-disubstituted phenyl ring. However, their structural differences are profound and form the basis of their differential impact on molecular properties.

  • Bicyclo[1.1.1]pentane (BCP): Often described as a "molecular rod," BCP is a highly strained and compact structure. Its defining feature is the near-linear arrangement of its bridgehead carbons, making it an excellent mimic of the linear trajectory of a para-phenylene spacer.[4][5]

  • Bicyclo[2.2.2]octane (BCO): BCO is a larger, more globular, or "barrel-shaped" scaffold.[1] While it also presents substituents in a 1,4-disposition, it is significantly bulkier than BCP.

The critical difference lies in the distance between the exit vectors (the bridgehead carbons). This distance is a key consideration in structure-based drug design, as it determines how well the scaffold can replace a phenyl ring without disrupting crucial interactions in a protein's binding pocket.[1]

ScaffoldBridgehead Distance (Å)Comparison to p-Phenyl (2.82 Å)
p-Phenyl~2.82100%
Bicyclo[2.2.2]octane (BCO)~2.60~92%[1]
Bicyclo[1.1.1]pentane (BCP)~1.85~66%[1]

This significant difference in length underscores a primary decision point: BCO is a more isosteric replacement in terms of length, while the much shorter BCP represents a more significant structural perturbation that can be exploited to probe different regions of a binding site or to drastically alter molecular shape.

Head-to-Head Comparison: Impact on Drug-like Properties

The choice between BCP and BCO is driven by the specific liabilities of a lead compound. The replacement of a phenyl ring with either of these scaffolds can lead to dramatic improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Solubility and Lipophilicity: The Core Advantages

One of the most compelling reasons to employ saturated bioisosteres is to combat poor aqueous solubility, a pervasive issue with flat, aromatic-rich compounds. Both BCO and BCP excel in this regard, primarily by disrupting the efficient crystal lattice packing that plagues planar molecules.

  • Bicyclo[1.1.1]pentane (BCP): BCP typically offers a more dramatic improvement in solubility and a greater reduction in lipophilicity (logP/logD).[3][6] Its small size and high Fsp3 character (the fraction of sp3-hybridized carbons) contribute to a less "greasy" and more water-friendly profile. In one study, replacing a phenyl ring with a BCP group improved aqueous solubility by at least 50-fold.[6]

  • Bicyclo[2.2.2]octane (BCO): BCO also enhances solubility and reduces lipophilicity, though often to a lesser extent than BCP.[1][6] Being three carbons larger, it is inherently more lipophilic than BCP.[1] However, it still represents a significant improvement over the phenyl ring it replaces.

Case Study: LpPLA2 Inhibitors In the development of lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors, replacement of a phenyl ring in the drug darapladib with a BCP core led to a 9-fold increase in kinetic solubility (from 8 µM to 74 µM).[7][8] This modification also improved permeability, showcasing the multi-parameter optimization possible with this bioisostere.[3][7]

Metabolic Stability: Shutting Down Oxidative Pathways

Aromatic rings are often metabolic "hotspots," susceptible to oxidation by cytochrome P450 (CYP) enzymes. The introduction of saturated, non-aromatic cores like BCO and BCP effectively removes these sites of metabolism.

  • Both BCO and BCP are fully saturated hydrocarbons, making them highly resistant to common Phase I oxidative metabolism.[9][10] This can lead to a significant increase in the half-life of a compound and a more predictable pharmacokinetic profile. In the case of a γ-secretase inhibitor, replacing a central phenyl ring with BCP significantly improved metabolic stability alongside solubility and permeability.[2][5]

Summary of Physicochemical Property Modulation
PropertyPhenyl Ring (Baseline)Bicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Causality & Key Considerations
Shape PlanarLinear, Rod-likeGlobular, Barrel-likeShape complementarity with the target binding pocket is paramount.
Aqueous Solubility LowHigh to Very High IncreaseModerate to High IncreaseBoth disrupt crystal packing; BCP's smaller size often leads to a greater effect.[6][11]
Lipophilicity (logP) HighSignificant ReductionModerate ReductionBCP is less lipophilic due to having fewer carbon atoms than BCO.[1][3]
Metabolic Stability Often Poor (CYP liability)ExcellentExcellentAbsence of aromatic C-H bonds prevents common oxidative metabolic pathways.[5]
Synthetic Accessibility Very HighIncreasingly AccessibleGenerally AccessibleBCP synthesis was historically challenging but recent advances have made it more routine.[4][12][13]

Strategic Application & Decision-Making

The selection of BCP versus BCO is not a matter of one being universally "better" but rather which is "fitter" for the specific drug discovery challenge at hand. The following workflow illustrates a typical decision-making process.

Caption: A decision workflow for selecting between BCP and BCO as phenyl ring bioisosteres.

Experimental Protocols: A Self-Validating System

Accurate and reproducible data are the bedrock of lead optimization. Below are standardized protocols for two key assays used to evaluate the impact of these bioisosteres.

Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[14]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the parent phenyl compound, the BCP analogue, and the BCO analogue in 100% DMSO.

  • Serial Dilution: In a 96-well plate (e.g., polypropylene), perform a serial dilution of the stock solutions with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Assay Plate Preparation: Add a fixed volume of aqueous buffer (e.g., 195 µL of phosphate-buffered saline, pH 7.4) to a clear-bottom 96-well assay plate.

  • Compound Addition: Transfer a small aliquot (e.g., 5 µL) from the DMSO dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 2.5%, which must be kept constant across all experiments.

  • Incubation & Measurement: Shake the plate for a set period (e.g., 2 hours) at room temperature, protected from light. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry reading is indistinguishable from the buffer-only control wells.

Self-Validation:

  • Positive Control: Include a compound with known low solubility (e.g., Verapamil) and a compound with known high solubility (e.g., Propranolol) on every plate to ensure the assay is performing within expected ranges.

  • DMSO Effect: The final DMSO concentration must be consistent, as it can artificially inflate solubility.[15] A control experiment with varying DMSO concentrations can quantify this effect if needed.

Protocol 2: Liver Microsomal Stability Assay

This assay measures the rate of metabolism of a compound by Phase I enzymes, providing a measure of its intrinsic clearance.[9][10][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions of the parent, BCP, and BCO compounds in incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the incubation buffer.

    • Cofactor: Prepare a solution of NADPH (e.g., 1 mM) in buffer.

  • Incubation:

    • Pre-warm the microsome suspension and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.[16]

    • A control incubation should be run in parallel without NADPH to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard (a compound of similar structure and ionization efficiency that is not metabolized).[17]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[16]

Self-Validation:

  • Positive Controls: Include control compounds with known metabolic fates on each plate: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). This validates the enzymatic activity of the microsome batch.[17]

  • -NADPH Control: The "-NADPH" condition ensures that any compound loss is due to NADPH-dependent enzymatic activity and not chemical instability or non-specific binding.[17]

Conclusion and Outlook

Both bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane are powerful tools in the medicinal chemist's arsenal for escaping the liabilities of flat aromatic rings. The choice is not arbitrary but a strategic decision based on a deep understanding of their distinct properties.

  • Choose BCP when the primary goal is a dramatic reduction in lipophilicity and a major boost in aqueous solubility, and when the shorter linker distance is acceptable or even beneficial for the target's SAR.

  • Choose BCO when a more conservative modification is desired, preserving the approximate length of the para-phenylene spacer while still gaining significant improvements in solubility and metabolic stability.

The successful application of these bioisosteres, validated by robust experimental data, will continue to drive the discovery of drug candidates with superior physicochemical and pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Mykhailiuk, P. K., et al. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. 2023. Available from: [Link]

  • Glover, C. S. H., et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Org. Inorg. Au. 2022. Available from: [Link]

  • Wu, J., et al. A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. 2023. Available from: [Link]

  • Cyprotex. Microsomal Stability. Available from: [Link]

  • Levterov, V. V., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. 2023. Available from: [Link]

  • Mykhailiuk, P. K. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023. Available from: [Link]

  • Kotha, S., Gaikwad, V. Bicyclo[2.2.2]octane as a bioisostere for phenyl ring. ResearchGate. 2018. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Maeda, S., et al. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition. 2023. Available from: [Link]

  • Doyle, A. G., et al. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. 2022. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Measom, N. D., et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. 2016. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. 2018. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • Mykhailiuk, P. K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. 2023. Available from: [Link]

  • Mykhailiuk, P. K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. 2023. Available from: [Link]

  • Measom, N. D., et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. 2016. Available from: [Link]

  • Auberson, Y. P., et al. Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. ChemMedChem. 2017. Available from: [Link]

  • Waters. The Importance of Business Continuity in Today's Laboratory. 2020. Available from: [Link]

  • Flevy.com. Business Continuity Management Case Study: Life Sciences Firm. Available from: [Link]

  • Baran, P. S., et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. 2021. Available from: [Link]

  • Continuity2. Business Continuity in Biotech, Pharma, and Life Sciences. 2024. Available from: [Link]

  • Financier Worldwide. Business continuity in pharmaceutical company research and development – can one size fit all?. 2021. Available from: [Link]

  • ManageArt. ManageArt has developed Business Continuity Plans (BCP). 2023. Available from: [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid

A Comparative Guide to Mass Spectrometry Fragmentation Patterns: 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid As a Senior Application Scientist, understanding the intrinsic ionization behavior of rigid bicyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Mass Spectrometry Fragmentation Patterns: 4-Bromobicyclo[2.2.2]octane-1-carboxylic Acid

As a Senior Application Scientist, understanding the intrinsic ionization behavior of rigid bicyclic scaffolds is critical for robust structural elucidation and method development. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS 1989-50-0) represents a unique analytical challenge[1]. Its highly symmetrical, rigid [2.2.2] framework restricts standard aliphatic rearrangements, while its bridgehead substituents—a carboxylic acid and a bromine atom—dictate its primary ionization pathways[2].

This guide objectively compares the performance and mechanistic outputs of two orthogonal mass spectrometry platforms: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By analyzing the causality behind these fragmentation patterns, researchers can optimize their workflows for identifying bridgehead-substituted bicyclic compounds.

Ionization Dynamics & Mechanistic Causality

The structural rigidity of the bicyclo[2.2.2]octane cage prevents standard α -cleavage and McLafferty rearrangements typically seen in linear aliphatic chains[3]. Instead, fragmentation is driven by the stability of the resulting bridgehead carbocations and the distinct isotopic signature of the bromine atom[4].

Electron Ionization (EI-MS): The Hard Ionization Pathway Under standard 70 eV EI conditions, the molecule undergoes significant internal energy deposition. The initial ionization typically occurs at the bromine lone pair or the carboxylic oxygen. The overriding fragmentation driver is the homolytic cleavage of the C–Br bond, which relieves steric strain and forms a relatively stable tertiary bridgehead carbocation[2]. A secondary, highly diagnostic pathway for bicyclo[2.2.2]octanes is the retro-Diels-Alder-like extrusion of an ethylene bridge ( C2​H4​ , -28 Da)[4].

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Pathway In contrast, ESI is a soft ionization technique. The presence of the carboxylic acid makes the molecule highly amenable to negative ion mode analysis, readily yielding the deprotonated [M−H]− species[5]. Because the intact bicyclic cage is highly stable, Collision-Induced Dissociation (CID) is required to induce fragmentation. CID energy selectively targets the weakest bonds in the deprotonated state, primarily triggering decarboxylation (loss of CO2​ ) and the heterolytic cleavage of the C–Br bond to yield a bromide anion[5].

FragmentationLogic M 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid MW: 233.10 g/mol EI Electron Ionization (EI) Hard Ionization (70 eV) M->EI ESI Electrospray Ionization (ESI-) Soft Ionization M->ESI M_EI [M]•+ m/z 232 / 234 (1:1) EI->M_EI M_ESI [M-H]- m/z 231 / 233 (1:1) ESI->M_ESI Frag1 Loss of Br• (-79/81 Da) m/z 153 M_EI->Frag1 -Br• Frag3 Loss of CO2 (-44 Da) m/z 187 / 189 M_ESI->Frag3 CID (-CO2) Frag4 Bromide Anion m/z 79 / 81 M_ESI->Frag4 CID (Br- formation) Frag2 Loss of C2H4 (-28 Da) m/z 125 Frag1->Frag2 -C2H4 (Ring Opening)

Logic of EI vs. ESI-MS/MS fragmentation pathways for 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

Quantitative Data Comparison

The following tables summarize the diagnostic ions generated by both platforms. Note the persistent 1:1 isotopic ratio ( 79Br / 81Br ) in any fragment retaining the halogen[6].

Table 1: EI-MS Fragmentation Data (70 eV, Underivatized Direct Probe)

m/z ValueRelative Abundance (%)Ion AssignmentMechanistic Origin
232 / 234 15% [M]∙+ Intact molecular ion (1:1 isotopic ratio)
187 / 189 35% [M−COOH]∙+ α -cleavage of the carboxyl group
153 100% [M−Br]+ Homolytic cleavage of C-Br bond (Base Peak)
125 45% [M−Br−C2​H4​]+ Retro-Diels-Alder-like extrusion of ethylene bridge
109 20% [M−Br−CO2​]+ Concerted loss of carbon dioxide from the acid

Table 2: ESI-MS/MS Fragmentation Data (Negative Ion Mode, CID)

m/z ValueRelative Abundance (%)Ion AssignmentMechanistic Origin
231 / 233 100% [M−H]− Deprotonated precursor ion
187 / 189 80% [M−H−CO2​]− Decarboxylation via collision-induced dissociation
79 / 81 60% Br− Heterolytic cleavage yielding bromide anion
107 15% [C8​H11​]− Loss of CO2​ and HBr

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems. The GC-MS workflow requires derivatization due to the poor volatility of the free carboxylic acid, whereas the LC-MS workflow analyzes the intact molecule directly.

Workflow Prep Sample Prep (Derivatization/Dilution) Chrom Chromatographic Separation Prep->Chrom Ion Ionization (EI / ESI) Chrom->Ion Analyzer Mass Analyzer (Quad / Q-TOF) Ion->Analyzer Data Isotope Pattern Analysis Analyzer->Data

Standardized LC-MS/MS and GC-MS workflow for bicyclic halocarboxylic acid analysis.

Protocol A: GC-EI-MS Analysis (with TMS Derivatization)

Causality: The highly polar -COOH group causes peak tailing and thermal degradation in GC. Silylation converts it to a volatile trimethylsilyl (TMS) ester, shifting the precursor mass to m/z 304/306 while preserving the core bicyclic fragmentation logic.

  • Sample Preparation & Derivatization:

    • Dissolve 1.0 mg of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid in 1.0 mL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes to ensure complete derivatization.

  • System Validation (Blank Run): Inject 1 µL of derivatized pyridine blank to verify the absence of carryover and confirm column baseline stability.

  • Chromatographic Separation:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry:

    • Source: EI at 70 eV, source temperature 230°C.

    • Acquisition: Full scan mode (m/z 50–400). Monitor for the diagnostic loss of the TMS group (-73 Da) alongside the core bicyclic loss of C2​H4​ (-28 Da)[4].

Protocol B: LC-ESI-MS/MS Analysis

Causality: ESI in negative mode exploits the acidity of the -COOH group. A pre-run infusion step is critical to optimize the collision energy (CE) specifically for the rigid bicyclic cage, which requires higher energy to fragment than linear aliphatic acids[5].

  • Sample Preparation: Dilute the analyte in Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike with a structurally similar internal standard (e.g., deuterated benzoic acid) to validate ionization efficiency.

  • Pre-Run Infusion Tuning (Self-Validation): Infuse the sample at 10 µL/min directly into the ESI source. Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon gas. Lock the CE at the voltage that yields a 50% reduction of the m/z 231 precursor and maximizes the m/z 187 product ion.

  • Chromatographic Separation:

    • Column: BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in Water, B = 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry:

    • Source: ESI Negative mode, Capillary voltage 2.0 kV, Desolvation temperature 400°C.

    • Acquisition: Multiple Reaction Monitoring (MRM) tracking transitions 231→187 (Decarboxylation) and 231→79 (Bromide formation)[5].

References

  • National Institutes of Health. "4-Bromobicyclo[2.2.2]octane-1-carboxylic acid | C9H13BrO2 | CID 4318385 - PubChem".[Link]

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives". Journal of Physical and Chemical Reference Data.[Link]

  • National Institutes of Health. "Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl". PMC.[Link]

  • University of Alabama at Birmingham. "Ion fragmentation of small molecules in mass spectrometry".[Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of Bicyclo[2.2.2]octanes vs. Aromatic Rings in Drug Discovery

Executive Summary In medicinal chemistry, the strategic replacement of metabolically liable aromatic rings with saturated bioisosteres is a cornerstone of modern drug design. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic replacement of metabolically liable aromatic rings with saturated bioisosteres is a cornerstone of modern drug design. This guide provides an in-depth comparison of the metabolic stability of bicyclo[2.2.2]octane (BCO), a three-dimensional saturated scaffold, against the traditionally used two-dimensional phenyl ring. We will explore the fundamental biochemical pathways that render aromatic rings susceptible to rapid metabolism and present the mechanistic basis and experimental data supporting the enhanced stability of BCO analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to mitigate metabolic liabilities and improve the pharmacokinetic profiles of their lead candidates.

Introduction: The Quest for Metabolic Stability

The journey of a drug candidate from discovery to clinical success is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's metabolic stability is a critical determinant of its oral bioavailability and half-life. Liver metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a major route of elimination for many drugs.[1] A high rate of metabolism often leads to rapid clearance, reducing a drug's exposure and efficacy.

Aromatic rings, particularly the phenyl group, are ubiquitous in drug molecules due to their synthetic accessibility and ability to engage in various binding interactions. However, this prevalence comes at a cost: they are often metabolic "hotspots."[2] To address this, medicinal chemists employ bioisosteric replacement, a strategy where a problematic functional group is swapped with another that retains biological activity but offers improved physicochemical or pharmacokinetic properties.[3] The bicyclo[2.2.2]octane (BCO) core has emerged as a leading saturated, three-dimensional bioisostere for the para-substituted phenyl ring, offering a robust solution to the challenge of metabolic instability.[2][4]

The Metabolic Liability of Aromatic Rings

The primary metabolic vulnerability of aromatic rings lies in their susceptibility to oxidation by CYP enzymes.[5] These heme-containing monooxygenases, abundant in the liver, catalyze the insertion of an oxygen atom into the ring.[6][7] This process, known as aromatic hydroxylation, typically proceeds through a highly reactive arene oxide intermediate, which can then rearrange to form a phenol. This transformation not only marks the compound for rapid excretion but can also lead to the formation of reactive metabolites that pose toxicity risks.[8]

The families CYP1, CYP2, and CYP3 are responsible for metabolizing the vast majority of clinical drugs.[5] The CYP3A4 and CYP2D6 isoforms are particularly significant, collectively metabolizing over 50% of drugs on the market.[9] The planarity and electron-rich nature of the phenyl ring make it an ideal substrate for these powerful oxidative enzymes.

Figure 1: CYP450-Mediated Aromatic Hydroxylation

Bicyclo[2.2.2]octane: A Saturated, Rigid Bioisostere for Enhanced Stability

The bicyclo[2.2.2]octane scaffold offers a stark contrast to the planar, unsaturated phenyl ring. As a fully aliphatic, sp3-hybridized structure, it provides a three-dimensional framework that is inherently more resistant to oxidative metabolism.[2][8]

Key reasons for the enhanced metabolic stability of BCOs include:

  • Absence of π-Electrons: Unlike aromatic rings, saturated systems like BCO lack the electron-rich pi system that is the primary site of attack for CYP enzymes.

  • Stronger C-H Bonds: The sp3-hybridized C-H bonds in BCO are stronger and less readily cleaved by oxidative enzymes compared to the sp2-hybridized C-H bonds of an aromatic ring.

  • Steric Hindrance: The rigid, cage-like structure of the BCO core sterically shields its C-H bonds, making it difficult for the large CYP active sites to access them. The bridgehead carbons are particularly inaccessible.[10]

This inherent resistance to metabolism means that replacing a phenyl ring with a BCO moiety can effectively "block" a major clearance pathway, thereby increasing the drug's half-life and overall exposure.[8]

Head-to-Head Comparison: Experimental Evidence

The theoretical advantages of BCOs are consistently borne out by experimental data. In vitro metabolic stability assays, typically using human liver microsomes (HLM), provide a direct comparison of how rapidly compounds are metabolized.[1][11] These assays measure key parameters like intrinsic clearance (Clint), the inherent ability of the liver to metabolize a drug, and half-life (t½).

A study on analogs of the drug Imatinib demonstrated a clear advantage for the BCO-containing version. The replacement of a key phenyl ring with a BCO derivative led to a significant enhancement in metabolic stability.[12][13][14] Similarly, studies on other chemical series have shown that bicyclic scaffolds effectively mitigate the formation of reactive metabolites, a known liability for many phenyl-containing compounds.[8]

Compound PairKey Structural ChangeAssay SystemResultReference
Imatinib Analogs para-phenyl ring replaced with a 2-oxabicyclo[2.2.2]octaneHuman Liver MicrosomesThe bicyclic analog showed enhanced metabolic stability.[12][13][14]
DGAT-1 Inhibitors trans-cyclohexane ring (a saturated ring) replaced with a BCOPharmacokinetic study in ratsThe BCO-containing molecule had superior PK properties, including lower clearance and a longer half-life.[2]
General Matched Pairs Monosubstituted benzene replaced with various bridged bicyclic systemsIn vitro ADME profilingBicyclic scaffolds consistently enhanced metabolic stability and reduced the formation of reactive metabolites.[8]

Table 1: Summary of Experimental Data Comparing Metabolic Stability.

Standard Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

To ensure the trustworthiness and reproducibility of our findings, we describe a self-validating standard protocol for assessing metabolic stability. This assay is a cornerstone of early drug discovery for identifying metabolic liabilities.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with HLM.

Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Test Compound (10 mM stock in DMSO)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Cofactor solution)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Internal Standard (structurally unrelated, stable compound)

  • Acetonitrile (for quenching)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15][16] Pre-warm the diluted microsome solution to 37°C.

  • Compound Addition: Add the test compound to the microsome solution to achieve a final concentration of 1-3 µM.[16] This step initiates a pre-incubation period to allow for temperature equilibration and non-specific binding.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution.[1] This is the T=0 time point for a parallel control sample where the reaction is immediately stopped.

  • Incubation & Sampling: Incubate the reaction plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.[16]

  • Quenching: Immediately terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing the internal standard.[1] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. The amount of remaining parent compound is quantified relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and, subsequently, the intrinsic clearance (Clint).[1]

Figure 2: Workflow for HLM Metabolic Stability Assay

Conclusion: Strategic Implications for Medicinal Chemistry

The evidence strongly supports the use of the bicyclo[2.2.2]octane scaffold as a metabolically robust bioisostere for the phenyl ring. By replacing a known metabolic liability with a stable, saturated core, drug designers can significantly improve a compound's pharmacokinetic profile. This strategic substitution can lead to lower clearance, longer half-life, and increased oral bioavailability.[2] Furthermore, the use of such sp3-rich three-dimensional fragments helps move chemical series away from "flatland," which is often associated with poor solubility and promiscuous off-target activity.[2] The incorporation of BCO and related saturated bicyclic systems is a powerful and validated tactic in the medicinal chemist's arsenal for creating safer, more effective, and more successful drug candidates.[8]

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved April 8, 2024, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. Retrieved April 8, 2024, from [Link]

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Retrieved April 8, 2024, from [Link]

  • Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Retrieved April 8, 2024, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved April 8, 2024, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved April 8, 2024, from [Link]

  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. (2023). Synfacts. Retrieved April 8, 2024, from [Link]

  • Williams, R. M., & Stocking, E. M. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews. Retrieved April 8, 2024, from [Link]

  • Bicyclo[2.2.2]octane as a bioisostere for phenyl ring. (n.d.). ResearchGate. Retrieved April 8, 2024, from [Link]

  • (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). ResearchGate. Retrieved April 8, 2024, from [Link]

  • Ernst, J. T., Kutzki, O., Debnath, A. K., et al. (2002). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society. Retrieved April 8, 2024, from [Link]

  • Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal... (n.d.). ResearchGate. Retrieved April 8, 2024, from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). European Journal of Chemistry. Retrieved April 8, 2024, from [Link]

  • Albrecht, W. L., Fleming, R. W., Horgan, S. W., et al. (1972). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry. Retrieved April 8, 2024, from [Link]

  • Dalvie, D., Chen, Y., Chen, C., et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. Retrieved April 8, 2024, from [Link]

  • Wang, B., Zhou, S. F., & Wang, L. M. (2015). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Retrieved April 8, 2024, from [Link]

  • Cytochrome P450 interactions. (n.d.). Cambridge MedChem Consulting. Retrieved April 8, 2024, from [Link]

  • Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. (2011). Current Topics in Medicinal Chemistry. Retrieved April 8, 2024, from [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media. Retrieved April 8, 2024, from [Link]

  • Farooq, M., & Fss, J. P. (2026). Biochemistry, Cytochrome P450. StatPearls. Retrieved April 8, 2024, from [Link]

Sources

Comparative

spectroscopic validation of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid structural integrity

An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals. The Rationale: Escaping "Flatland" in Drug Design In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals.

The Rationale: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the over-reliance on planar aromatic rings has led to candidate attrition due to poor aqueous solubility, high lipophilicity, and off-target promiscuity. To mitigate these risks, the transition from 2D planar structures to 3D sp³-rich scaffolds—a paradigm known as "escaping flatland"—has become a critical strategy[1].

The bicyclo[2.2.2]octane (BCO) motif serves as a premier 3D bioisostere for the para-phenyl ring[2]. Specifically, 4-bromobicyclo[2.2.2]octane-1-carboxylic acid is a highly valuable bifunctional building block. It provides a rigid, linear vector identical in trajectory to a para-substituted benzene, but with a fraction of saturated carbons ( Fsp3​ ) approaching 1.0[1]. However, the synthesis of this rigid cage can yield isomeric impurities (such as the [3.2.1] bicyclic system) or debrominated byproducts[3]. As a Senior Application Scientist, I emphasize that rigorous spectroscopic validation is not just a quality control step; it is the foundational proof of structural integrity before integrating this scaffold into complex APIs.

Comparison A Planar 2D Scaffold (4-Bromobenzoic Acid) Fsp3 = 0.0 D Poor Solubility High Toxicity Risk A->D B Flexible 3D Scaffold (Cyclohexyl Linker) Fsp3 = 0.88 E High Entropy Penalty Multiple Conformations B->E C Rigid 3D BCO Scaffold (4-Br-BCO-COOH) Fsp3 = 0.89 F Optimal Bioisostere Predictable Vector C->F

Performance comparison of structural scaffolds in medicinal chemistry applications.

Comparative Performance Analysis: Scaffold Alternatives

When selecting a spacer for drug development, evaluating the rigidity and spectroscopic distinctness of the scaffold is essential. Table 1 objectively compares 4-bromobicyclo[2.2.2]octane-1-carboxylic acid against its planar and flexible alternatives.

Table 1: Comparative Spectroscopic Benchmarks of Bifunctional Scaffolds

Scaffold TypeCompound Fsp3​ Key ¹H NMR FeatureKey IR FeatureMS Isotope Pattern
Rigid 3D Bicyclic (Product) 4-bromobicyclo[2.2.2]octane-1-carboxylic acid0.89Symmetrical cage multiplets (~2.0-2.3 ppm)Sharp C=O (~1700 cm⁻¹), C-Br (~550 cm⁻¹)1:1 doublet (M-H)⁻
Planar 2D Aromatic 4-bromobenzoic acid0.00Aromatic doublet of doublets (~7.5-8.0 ppm)Conjugated C=O (~1680 cm⁻¹)1:1 doublet (M-H)⁻
Flexible 3D trans-4-(bromomethyl)cyclohexanecarboxylic acid0.88Complex axial/equatorial multipletsAliphatic C=O (~1710 cm⁻¹)1:1 doublet (M-H)⁻

Scientific Insight: The BCO scaffold outperforms the flexible cyclohexyl linker by eliminating the entropic penalty associated with ring-flipping. Spectroscopically, the high C3v​ symmetry of the BCO cage simplifies the NMR spectra compared to the complex axial/equatorial splitting seen in cyclohexyl derivatives, making purity validation highly straightforward.

Analytical Workflow & Self-Validating Protocols

To guarantee the structural integrity of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, we employ an orthogonal analytical workflow. Every protocol below is designed as a self-validating system, ensuring that the data intrinsically proves the absence of artifacts.

Workflow A Sample Prep 4-Br-BCO-COOH B 1H & 13C NMR Cage Symmetry A->B C FT-IR Functional Groups A->C D HRMS Isotopic Pattern A->D E Structural Validation B->E C->E D->E

Analytical workflow for the spectroscopic validation of rigid bicyclic scaffolds.

Protocol A: Quantitative and Structural NMR (¹H, ¹³C, DEPT-135)

Causality: We utilize CDCl₃ as the solvent because it lacks exchangeable protons that could overlap with the BCO cage signals. A relaxation delay ( D1​ ) of 10 seconds is chosen (which is >5×T1​ of the cage protons) to ensure complete longitudinal relaxation. This guarantees that the integration values are absolute, allowing the internal standard to self-validate the quantitative purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid and 5.0 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as a chemical shift reference). Transfer to a 5 mm NMR tube.

  • Acquisition (¹H): Acquire a 1D ¹H spectrum at 400 MHz or higher. Set D1​=10 s, and use a 30° flip angle to prevent saturation.

  • Acquisition (¹³C & DEPT-135): Acquire a ¹³C spectrum to observe the 4 unique carbon environments. Run a DEPT-135 sequence immediately after; the quaternary bridgehead carbons (C-Br and C-COOH) will disappear, confirming their identity against the secondary cage carbons (-CH₂-).

Table 2: Expected NMR Chemical Shifts for 4-Br-BCO-COOH

NucleusShift (ppm)MultiplicityIntegrationAssignment
¹H2.20 - 2.35m6H-CH₂- adjacent to C-Br
¹H1.95 - 2.10m6H-CH₂- adjacent to C-COOH
¹³C178.5s1CC=O (Carboxylic Acid)
¹³C64.2s1CC-Br (Bridgehead)
¹³C38.5s1CC-COOH (Bridgehead)
¹³C34.1, 28.6t6C-CH₂- (Cage carbons)
Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality: Traditional KBr pellet pressing can induce polymorphic changes or introduce moisture (broadening the O-H stretch region). ATR-FTIR is chosen because it allows direct measurement of the neat solid, preserving the native hydrogen-bonded dimer state of the carboxylic acid.

Step-by-Step Methodology:

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Place ~2 mg of the solid product directly onto the crystal. Apply consistent pressure using the anvil.

  • Validation: Ensure the presence of a sharp C=O stretch at ~1700 cm⁻¹ (indicating the dimeric acid) and a distinct C-Br stretch in the fingerprint region (~550 cm⁻¹). The absence of a peak at ~1680 cm⁻¹ confirms no conjugated aromatic impurities are present.

Protocol C: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: The bridgehead C-Br bond is highly resistant to SN​2 reactions (due to Bredt's rule and impossible backside attack) but can be labile under harsh ionization. Electrospray Ionization (ESI) in negative mode is selected. The carboxylic acid readily deprotonates to form (M−H)− , and the soft ionization prevents premature cleavage of the bromine atom.

Step-by-Step Methodology:

  • Mobile Phase: Prepare a solution of 10 mM ammonium acetate in Methanol (neutral pH promotes negative ionization without degrading the compound).

  • Infusion: Inject the sample directly at a flow rate of 10 µL/min.

  • Self-Validation Check: Analyze the isotopic pattern of the molecular ion. Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The presence of a twin-peak doublet separated by exactly 2.0 m/z units at the expected mass intrinsically validates that the halogen has not been lost during synthesis or analysis.

Conclusion

Validating the structural integrity of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid requires an understanding of its unique 3D symmetry and chemical reactivity. By utilizing qNMR with appropriate relaxation delays, ATR-FTIR for non-destructive functional group identification, and negative-mode HRMS to preserve the labile bridgehead halogen, analytical scientists can definitively confirm the purity of this critical bioisostere. This rigorous approach ensures that downstream drug development escapes "flatland" safely and effectively.

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Validation

X-ray crystallography comparison of bicyclic vs planar aryl carboxylic acids

As drug discovery increasingly embraces the "Escape from Flatland" paradigm, the strategic replacement of planar aryl rings with saturated, sp³-rich bioisosteres has become a cornerstone of modern medicinal chemistry. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "Escape from Flatland" paradigm, the strategic replacement of planar aryl rings with saturated, sp³-rich bioisosteres has become a cornerstone of modern medicinal chemistry. For decades, the benzoic acid motif has been a reliable structural anchor. However, its flat geometry often leads to high crystal lattice energies driven by π-π stacking, which inherently limits aqueous solubility and permeability.

To overcome these physicochemical bottlenecks, researchers are substituting planar phenyl rings with three-dimensional bicyclic and polycyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane[1]. This guide provides an objective, data-driven comparison of planar aryl carboxylic acids versus their bicyclic counterparts, grounded in X-ray crystallographic data and thermodynamic principles.

Structural and Crystallographic Profiling

The fundamental goal of a bioisostere is to mimic the spatial vector of the original functional groups while altering the core's physicochemical properties. X-ray crystallography provides the definitive validation of this spatial mimicry.

Planar Aryl Carboxylic Acids (e.g., Benzoic Acid)

Benzoic acid derivatives are characterized by their strict planarity and highly predictable crystal packing. The distance between para-substituted carbons is approximately 2.8 Å[2]. In the solid state, benzoic acids almost universally form head-to-head hydrogen-bonded dimers. This predictable hydrogen-bonding network, combined with strong π-π stacking interactions, results in dense crystal lattices and high melting points, which exact a heavy thermodynamic penalty on aqueous solubility[3].

Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids

The BCP scaffold is highly symmetrical but significantly more compact than a phenyl ring. The distance between the two bridgehead carbon atoms (C1–C3) is approximately 1.85 Å, which is roughly 35% shorter than the para-substituted phenyl ring[2]. Despite this shorter distance, high-resolution X-ray crystallography (collected at 100 K) reveals striking similarities in hydrogen bonding.

When comparing BCP-1-carboxylic acid derivatives to benzoic acid, Hirshfeld atom refinement (HAR) demonstrates that the E–H bond distances are in excellent agreement (differing by less than 1%). However, the 3D bulk of the BCP core slightly perturbs the dimer formation; the O···O separation in the carboxylic acid dimer is typically longer by ~0.023 Å in the BCP structure compared to benzoic acid[4]. Furthermore, BCPs often exhibit positional disorder at the bridging H-atoms, requiring careful crystallographic modeling[4].

Cubane Carboxylic Acids

Cubane acts as an exceptional benzene bioisostere because the intermolecular distance between its opposite vertices is nearly identical to that of benzene (~2.7 Å)[5]. However, X-ray crystallographic studies of 1-carboxylic acid-4-(R)-cubane derivatives reveal a stark departure from the predictable packing of benzoic acids.

Because cubane possesses a rigid 3D geometry and more hydrogen atoms, it lacks the standard π-π stacking interactions. Consequently, the C–H···O hydrogen bonding networks in cubane crystals are highly unique and unpredictable[6]. Cubane derivatives frequently exhibit novel interaction profiles, such as catemer formations (extended chains) rather than simple dimers, and show a strong preference for halogen-hydrogen contacts over direct halogen-bonding[6].

Quantitative Crystallographic Data

The table below summarizes the critical crystallographic and structural parameters distinguishing these scaffolds.

ParameterPlanar Aryl (Benzoic Acid)Bicyclo[1.1.1]pentane (BCP)Cubane
C-C Distance (para/bridgehead) ~2.8 Å[2]~1.85 Å[2]~2.7 Å[5]
Geometry & Hybridization Planar, sp²Spherical/Linear, sp³Cubic, sp³
Primary Solid-State Packing π-π stacking, strong latticeDisrupted lattice, spherical packingDisrupted lattice, 3D orientation
Carboxylic Acid H-Bonding Predictable head-to-head dimersDimers (O···O distance +0.023 Å)[4]Unpredictable; dimers & catemers[6]
Typical Impact on Solubility BaselineSignificantly EnhancedSignificantly Enhanced

Physicochemical Causality: The Thermodynamic Link

Why does replacing a flat ring with a 3D bicyclic ring improve solubility? The causality lies in the general solubility equation, which links aqueous solubility inversely to the melting point (a proxy for crystal lattice energy) and lipophilicity (LogP)[3].

Planar aromatic rings pack efficiently, resulting in high crystal density and high melting points. By introducing a 3D bicyclic bioisostere, you introduce steric bulk that prevents tight π-π stacking. This weakens the intermolecular interactions in the crystal structure, lowering the melting point and thereby increasing the thermodynamic solubility of the compound without drastically altering its binding affinity to the target protein[3].

G A Planar Aryl Ring (e.g., Benzoic Acid) C High Crystal Lattice Energy (π-π Stacking) A->C Flat geometry B Bicyclic Bioisostere (e.g., BCP, Cubane) D Reduced Lattice Energy (Spherical 3D Packing) B->D 'Escape from Flatland' E Lower Aqueous Solubility C->E Thermodynamic penalty F Enhanced Aqueous Solubility D->F Favorable entropy

Caption: Logical relationship between molecular geometry, crystal lattice energy, and aqueous solubility.

Experimental Workflow: Self-Validating Crystallography Protocol

To accurately compare the structural nuances of bicyclic carboxylic acids against planar aryls, researchers must employ rigorous, self-validating crystallographic protocols. Standard spherical scattering models often fail to accurately represent the electron density of highly strained sp³ carbons. The following protocol utilizes Hirshfeld Atom Refinement (HAR) to achieve neutron-diffraction-level accuracy from X-ray data[4].

Step-by-Step Methodology
  • Synthesis & High-Purity Isolation:

    • Action: Synthesize the target bicyclic carboxylic acid (e.g., via saponification of a BCP-diester using LiOH·H₂O in THF)[4].

    • Causality: The stoichiometry of the base must be strictly controlled (e.g., 1.1 eq. vs. 2 eq.) to prevent over-hydrolysis. The final compound must be purified via chromatography to >99% purity, as trace impurities will disrupt the delicate crystal lattice formation of spherical molecules.

  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve 5-10 mg of the bicyclic carboxylic acid in a minimal volume of a solubilizing solvent (e.g., ethyl acetate) in an inner vial. Place this inside a larger sealed vial containing an anti-solvent (e.g., hexanes).

    • Causality: Slow vapor diffusion allows the highly strained molecules to slowly assemble into their lowest thermodynamic energy state, yielding high-quality, defect-free single crystals required for high-resolution diffraction.

  • Cryogenic Data Collection (100 K):

    • Action: Mount the crystal on a diffractometer equipped with a nitrogen cold stream. Collect diffraction data strictly at 100 K[4].

    • Causality: Low temperatures drastically minimize thermal atomic displacement (ellipsoid volume). This is absolutely critical for resolving the positional disorder frequently observed in the bridging H-atoms of BCP and cubane structures.

  • Hirshfeld Atom Refinement (HAR):

    • Action: Solve the structure using direct methods, then refine the model using custom aspherical scattering factors (e.g., via the Olex2/NoSphereA2 package)[4].

    • Causality: Because the s-character of the C-H bonds in strained bicycles (like cubane and BCP) is higher than normal sp³ carbons[5], standard spherical models miscalculate bond lengths. HAR accounts for aspherical electron density, yielding highly accurate E-H bond distances that allow for a true 1:1 comparison with neutron diffraction data of benzoic acid.

Workflow Step1 Step 1: Synthesis Base-controlled saponification & purification Step2 Step 2: Crystallization Slow vapor diffusion (e.g., EtOAc / Hexanes) Step1->Step2 Step3 Step 3: X-ray Diffraction 100 K data collection to minimize thermal displacement Step2->Step3 Step4 Step 4: Structural Refinement Hirshfeld Atom Refinement (HAR) for aspherical density Step3->Step4

Caption: Step-by-step experimental workflow for X-ray crystallography of bicyclic carboxylic acids.

Conclusion

The transition from planar aryl carboxylic acids to bicyclic bioisosteres represents a profound shift in drug design. While benzoic acid provides predictable, flat, and dense crystal packing, its bicyclic counterparts—like BCP and cubane—disrupt these lattices, trading strong π-π stacking for favorable physicochemical properties like enhanced solubility. X-ray crystallography, particularly when paired with advanced refinement techniques like HAR, remains the ultimate tool for validating these bioisosteric replacements, proving that we can successfully mimic spatial vectors without inheriting the thermodynamic flaws of "Flatland."

References

  • Source: tcd.
  • Title: 3-((Benzyloxy)carbonyl)bicyclo[1.1.
  • Source: kyoto-u.ac.
  • Source: nih.
  • Title: 2-Oxabicyclo[2.2.
  • Title: Smallest Bicycles in Medicinal Chemistry: Where Are We Now?

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Responsible Disposal of 4-bromobicyclo[2.2.2]octane-1-carboxylic Acid

As a Senior Application Scientist, my primary objective extends beyond the successful application of our products to ensuring the safety and environmental responsibility of our partners in their research endeavors. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective extends beyond the successful application of our products to ensuring the safety and environmental responsibility of our partners in their research endeavors. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a cornerstone of a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid, grounded in established safety principles and regulatory frameworks.

The core principle guiding the disposal of this compound is its classification as a halogenated organic acid . The presence of a bromine atom in its structure dictates the specific waste stream and disposal technology required to ensure its safe and complete destruction without harming personnel or the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its hazards is essential. 4-bromobicyclo[2.2.2]octane-1-carboxylic acid is a solid irritant that requires careful handling to avoid exposure.[1]

GHS Classification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

These classifications underscore the necessity of using appropriate Personal Protective Equipment (PPE) during all handling and disposal procedures. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles.

Key Chemical Data

A summary of the essential chemical and physical properties of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid is provided below for quick reference.

PropertyValueSource
IUPAC Name 4-bromobicyclo[2.2.2]octane-1-carboxylic acidPubChem[1]
CAS Number 1989-50-0PubChem, Sigma-Aldrich[1]
Molecular Formula C9H13BrO2PubChem[1][2]
Molecular Weight 233.10 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
GHS Hazard Codes H315, H319, H335PubChem[1]

The Core Directive: Segregation of Halogenated Waste

The single most critical step in the disposal of this compound is its correct segregation. As a brominated organic molecule, it must be classified and collected as halogenated organic waste .

Causality: The carbon-bromine bond is stable, and improper disposal methods, such as standard incineration for non-halogenated solvents, can lead to the formation of hazardous byproducts like polybrominated dibenzodioxins and dibenzofurans. Therefore, regulated, high-temperature incineration with specialized off-gas "scrubbing" systems is the required terminal disposal method. This process is fundamentally different and significantly more costly than the fuel blending used for many non-halogenated organic solvents.[3] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated under the more stringent and expensive protocol, unnecessarily increasing disposal costs and regulatory burdens.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation Decision cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal start Waste Generated: 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (Solid, contaminated materials, or solutions) decision Is the waste halogenated? start->decision halogenated_container Select a designated, compatible container for 'Halogenated Organic Waste'. decision->halogenated_container Yes non_halogenated Segregate into 'Non-Halogenated Waste' stream decision->non_halogenated No labeling Label container immediately: - 'Hazardous Waste' - '4-bromobicyclo[2.2.2]octane-1-carboxylic Acid' - Hazard Pictograms (Irritant) - Accumulation Start Date halogenated_container->labeling storage Store container in a designated satellite accumulation area. Keep container closed. labeling->storage disposal Arrange for pickup by a licensed professional waste disposal service. storage->disposal

Caption: Disposal decision workflow for laboratory-generated chemical waste.

Step-by-Step Disposal Protocol

Adherence to this protocol ensures compliance and safety. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.

Step 1: Required Personal Protective Equipment (PPE)

Based on the GHS classifications, the following minimum PPE must be worn when handling 4-bromobicyclo[2.2.2]octane-1-carboxylic acid for disposal:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7] All handling of the solid material should ideally be performed in a chemical fume hood.

Step 2: Waste Collection and Containment
  • Identify the Correct Waste Stream: Designate this material explicitly for the "Halogenated Organic Waste" stream. This applies to the pure solid, any solutions containing the compound, and any materials (e.g., weigh boats, contaminated gloves, paper towels) grossly contaminated with it.

  • Select a Suitable Container:

    • Use a container that is chemically compatible and in good condition, with a tightly sealing screw cap.[4]

    • The container must be provided by or approved by your institution's EHS department.

    • Never mix halogenated waste with other waste categories like non-halogenated solvents, aqueous waste, or sharps.[3][4]

  • Label the Container: Proper labeling is a critical compliance point. Before adding any waste, affix a hazardous waste label to the container that includes:

    • The words "Hazardous Waste" .

    • The full chemical name: "4-bromobicyclo[2.2.2]octane-1-carboxylic Acid" . Do not use abbreviations or formulas.[4]

    • An accurate list of all contents if it is a mixed waste.

    • The appropriate hazard indication (e.g., "Irritant" or the GHS pictogram).

    • The date when waste was first added (accumulation start date).

Step 3: Accumulation and Storage
  • Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[4] This prevents the release of vapors and protects against spills.

  • Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment tray inside a ventilated cabinet. The SAA must be at or near the point of generation.

  • Do Not Overfill: Ensure containers are not filled beyond 90% capacity to allow for expansion.

Step 4: Arranging for Final Disposal
  • Contact Professionals: Do not attempt to treat or neutralize this chemical waste in the lab. The only acceptable method of disposal is through your institution's EHS department or a contracted licensed professional waste disposal company.[6][8]

  • Schedule a Pickup: Follow your institution's procedures to request a waste pickup once the container is full or the accumulation time limit is reached.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust. Place it in a sealed container and label it as hazardous waste for disposal.[9]

    • For Solutions: Cover with an inert, absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Clean the Area: Once the material is collected, decontaminate the area with an appropriate solvent and wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the designated halogenated organic waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • PubChem. 4-Bromobicyclo[2.2.2]octane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-bromobicyclo(2.2.2)octane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.[Link]

  • ECHA. Guidance on exposure assessment for the waste stage. European Chemicals Agency. [Link]

  • ECHA. Guidance on information requirements and Chemical Safety Assessment Chapter R.16. European Chemicals Agency. [Link]

  • Princeton University EHS. Organic Solvents. Environment, Health and Safety. [Link]

  • U.S. EPA. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Environmental Protection Agency. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • ECHA. Substances according to Hazardous Waste Properties: Annex III, Directive 2008/98/EC. European Chemicals Agency. [Link]

  • Nordic Council of Ministers. Hazardous waste classification.[Link]

  • RIVM. Guidance on information requirements and chemical safety assessment. National Institute for Public Health and the Environment. [Link]

  • Oregon State University EHS. Hazardous Waste Reduction. Environmental Health and Safety. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations. [Link]

  • precisionFDA. BICYCLO(2.2.2)OCTANE-1-CARBOXYLIC ACID.[Link]

Sources

Handling

Personal protective equipment for handling 4-bromobicyclo[2.2.2]octane-1-carboxylic Acid

As a Senior Application Scientist, I frequently guide drug development professionals in the safe and efficient handling of novel building blocks. 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development professionals in the safe and efficient handling of novel building blocks. 4-bromobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1989-50-0) is a highly valuable bioisostere, often utilized to replace para-substituted phenyl rings to improve the metabolic stability and pharmacokinetic profiles of drug candidates.

However, its unique structural features—a rigid bicyclic framework combined with a carboxylic acid moiety and a halogen atom—dictate strict, causality-driven handling and disposal protocols. This guide provides the definitive operational framework for managing this compound safely.

Causality in Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the chemical physics of the molecule to understand why specific protections are required:

  • Bridgehead Halogen Inertness vs. Acidic Reactivity: While halogenated organics often pose severe alkylating hazards, the bromine atom in this molecule is locked at the bridgehead carbon. According to Bredt’s Rule, the formation of a planar carbocation (SN1) is energetically prohibited, and backside attack (SN2) is sterically impossible. Therefore, the primary acute hazard is not alkylating toxicity, but rather the carboxylic acid moiety , which lowers local pH upon contact with mucosal membranes, causing rapid protonation of biological amines and tissue irritation[1].

  • Particulate Aerosolization (STOT SE 3): Supplied as a crystalline white solid (typically 97% purity), the primary exposure vector during routine weighing and transfer is the inhalation of fine dust[2]. The highly lipophilic bicyclic structure allows inhaled particulates to readily partition into the alveolar epithelium, triggering the GHS-classified H335 respiratory irritation response[1].

Quantitative Data: Hazard & PPE Specifications

The following table summarizes the mandatory safety parameters required to mitigate the specific physicochemical risks of this compound.

ParameterSpecification / RequirementScientific Rationale
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Acidic moiety lowers local pH; micro-particulates irritate the respiratory epithelium[1].
Eye Protection ANSI Z87.1 Compliant Safety GogglesForms a seal to prevent airborne particulate ingress and subsequent acidic corneal damage[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile copolymer provides superior chemical resistance against halogenated organic acids compared to natural rubber latex[3].
Respiratory N95 / P100 Particulate RespiratorEssential to block the inhalation of H335-classified dust if the material must be handled outside of primary engineering controls[1].
Engineering Control Fume Hood (80–100 fpm face velocity)Maintains continuous negative pressure to capture and exhaust aerosolized solid particulates before they reach the operator's breathing zone.

Operational Workflows & Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that safety and accuracy are continuously verified throughout the procedure.

Methodology 1: Safe Weighing and Transfer Protocol

Objective: Prevent particulate aerosolization and dermal exposure during mass transfer.

  • Environmental Preparation: Activate the fume hood. Validation Check: Verify the digital airflow monitor reads a face velocity between 80–100 fpm before introducing the chemical.

  • PPE Donning: Don a fully buttoned laboratory coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves[3].

  • Static Mitigation: Because 4-bromobicyclo[2.2.2]octane-1-carboxylic acid is a dry powder, it readily accumulates static charge. Place an ionizing bar near the balance and use an anti-static polymeric weighing boat to prevent the powder from scattering due to electrostatic repulsion.

  • Transfer Execution: Use a grounded stainless steel spatula. Transfer the required mass directly into a pre-tared, sealable reaction vessel. Seal the vessel before removing it from the hood.

  • Validation Check (Mass Balance): Confirm the final mass of the sealed vessel matches the expected theoretical yield plus the tared vessel weight. A discrepancy indicates material loss to aerosolization or spillage.

Methodology 2: Spill Containment and Decontamination

Objective: Neutralize acidic hazards and recover halogenated material without spreading the contamination.

  • Isolation: Immediately halt operations. If the spill occurs outside the fume hood, the operator must don an N95/P100 respirator to prevent inhalation of the STOT SE 3 respiratory irritant[1].

  • Dry Containment: Do not apply water initially, as this will dissolve and spread the acidic solid. Surround the powder with inert dry sand or a chemical spill absorbent pad.

  • Collection & Neutralization: Sweep the solid using a non-sparking brush into a designated hazardous waste container. Spray the residual surface with a weak base (e.g., 5% sodium bicarbonate solution) to neutralize microscopic acid dust.

  • Validation Check (pH Verification): Apply a wetted universal pH indicator strip to the decontaminated surface. A reading of pH 6.5–7.5 confirms complete neutralization of the carboxylic acid residues.

Methodology 3: Halogenated Waste Disposal Plan

Objective: Prevent environmental halogen contamination and toxic byproduct formation.

  • Segregation: Never mix this compound with standard non-halogenated organic waste. The presence of the bromine atom dictates that it must be segregated for high-temperature incineration to prevent the formation of toxic dioxins and furans.

  • Containment & Labeling: Place all contaminated consumables (weighing boats, outer gloves, wipes) and chemical waste into a high-density polyethylene (HDPE) container. Label explicitly: "Halogenated Organic Acid Waste - Contains Bromine."

  • Validation Check (Inventory Reconciliation): Cross-reference the logged waste mass with the laboratory inventory deduction to ensure 100% accountability of the halogenated material before transferring it to the approved environmental waste vendor[1].

Process Visualization

Workflow Setup 1. Fume Hood Setup (Verify Face Velocity) Weigh 2. Anti-Static Weighing (Minimize Dust) Setup->Weigh PPE & Airflow Validated Transfer 3. Closed-System Transfer Weigh->Transfer Mass Confirmed Spill Spill Event (Isolate & Neutralize) Weigh->Spill Accidental Release Disposal 4. Halogenated Waste Disposal Transfer->Disposal Process Complete Spill->Disposal pH Neutralized

Operational workflow for handling 4-bromobicyclo[2.2.2]octane-1-carboxylic acid.

References

  • Title: 4-bromobicyclo[2.2.
  • Title: 4-Bromobicyclo[2.2.
  • Source: osha.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-bromobicyclo[2.2.2]octane-1-carboxylic Acid
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